Tricyclo2.2.1.02,6heptane, 1,7-dimethyl-7-(4-methyl-3-pentenyl)-, (-)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
512-61-8 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(6R,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |
InChI Key |
KWFJIXPIFLVMPM-MFEYBKIZSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C2C[C@H]3C1(C3C2)C)C)C |
Canonical SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
Appearance |
Solid powder |
Other CAS No. |
512-61-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-santalene beta-santalene |
Origin of Product |
United States |
Foundational & Exploratory
Tricyclo[2.2.1.0²,⁶]heptane Derivatives in Nature: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, strained tricyclic skeleton of tricyclo[2.2.1.0²,⁶]heptane, also known as nortricyclene, forms the core of a variety of naturally occurring compounds. These derivatives, primarily found in the essential oils of numerous plant species, have garnered interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on these natural products, with a focus on their biological activities, methods of isolation and characterization, and potential mechanisms of action.
Naturally Occurring Tricyclo[2.2.1.0²,⁶]heptane Derivatives
The most prominent naturally occurring derivative is tricyclene (1,7,7-trimethyltricyclo[2.2.1.0²,⁶]heptane), a monoterpene commonly found in the essential oils of plants such as Salvia aegyptiaca, Polyalthia suberosa, and Elettaria cardamomum[1]. Another notable derivative is 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane . The presence of these compounds is not limited to terrestrial plants; they have also been identified as volatile organic compounds emitted by plants in response to insect infestations, suggesting a role in plant defense signaling pathways[2].
Biological Activities and Quantitative Data
While research into the specific biological activities of purified tricyclo[2.2.1.0²,⁶]heptane derivatives is ongoing, studies on essential oils rich in these compounds have revealed a range of promising therapeutic properties, including antioxidant, antitumor, antimicrobial, and anti-inflammatory effects[1][3].
It is important to note that the following quantitative data largely pertains to essential oils containing tricyclene as a component, and the activity may be due to synergistic effects with other constituents.
| Compound/Essential Oil Source | Bioactivity | Assay | Result | Reference |
| Essential Oil of Hedychium coronarium (containing 33.46% tricyclene) | Antibacterial | Broth microdilution | MIC: 3.13 to 6.25 µL/mL against various bacteria | [3] |
| Essential Oil of Trattinnickia burserifolia (containing tricyclene) | Antibacterial | Microdilution | MICs ranged from 3.13 to 6.25 µL/mL | [3] |
| Essential Oil of Artemisia capillaris | Antibacterial | Micro-well dilution | MIC/MBC values against various respiratory tract infection-causing bacteria | [4] |
Experimental Protocols
Isolation of Tricyclene from Essential Oils by Preparative Gas Chromatography (Prep-GC)
Preparative Gas Chromatography is a powerful technique for the isolation of pure volatile compounds from complex mixtures like essential oils[5][6][7].
Objective: To isolate pure tricyclene from an essential oil known to contain it.
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale column, a flame ionization detector (FID), and a fraction collection system.
-
Injector: Split/splitless or a dedicated large volume injector.
-
Column: A non-polar or semi-polar column suitable for terpene separation (e.g., DB-5, HP-5).
-
Carrier Gas: Helium or Hydrogen.
-
Fraction Collector: Cooled traps or a multi-trap system.
Methodology:
-
Sample Preparation: The essential oil is diluted in a suitable volatile solvent (e.g., hexane) to an appropriate concentration for injection.
-
Method Development (Analytical Scale): An initial analytical GC-MS run is performed to identify the retention time of tricyclene and to optimize the temperature program for the best separation from other components.
-
Preparative GC Run:
-
The optimized temperature program is applied to the preparative GC system.
-
A larger volume of the essential oil sample is injected.
-
The effluent from the column is split, with a small portion going to the FID for monitoring and the majority directed to the fraction collector.
-
-
Fraction Collection:
-
The fraction collector is programmed to open and collect the effluent at the predetermined retention time of tricyclene.
-
The collection traps are typically cooled with liquid nitrogen or other coolants to efficiently trap the volatile compound.
-
-
Purity Analysis: The collected fraction is re-analyzed by analytical GC-MS to confirm its purity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[8][9][10][11].
Objective: To determine the MIC of purified tricyclene against a specific bacterial strain.
Materials:
-
Purified tricyclene.
-
96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial culture of the test organism.
-
Spectrophotometer.
-
Incubator.
Methodology:
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight in MHB. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Tricyclene: A stock solution of tricyclene is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted tricyclene is inoculated with a standardized volume of the bacterial suspension.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum but no tricyclene.
-
Sterility Control: A well containing only MHB to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of tricyclene in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Potential Mechanism of Action and Signaling Pathways
Direct evidence for the involvement of naturally occurring tricyclo[2.2.1.0²,⁶]heptane derivatives in specific signaling pathways is still emerging. However, recent in silico studies have provided valuable insights into their potential molecular targets.
A molecular docking study revealed that tricyclene exhibits favorable binding affinities to the active sites of key proteins of the SARS-CoV-2 virus, including the spike receptor-binding domain, the main protease (Mpro), and the RNA-dependent RNA polymerase (RdRp)[1]. This suggests that tricyclene could potentially interfere with viral entry and replication.
The following diagram illustrates a hypothetical workflow for the discovery and initial characterization of bioactive tricyclo[2.2.1.0²,⁶]heptane derivatives, culminating in the identification of potential molecular targets.
Conclusion and Future Directions
Naturally occurring tricyclo[2.2.1.0²,⁶]heptane derivatives, particularly tricyclene, represent a promising class of compounds for drug discovery. While preliminary studies on essential oils have demonstrated their potential, further research is needed to isolate and characterize the bioactivities of the pure compounds. The in silico evidence of interaction with viral proteins opens up exciting avenues for the development of novel antiviral agents. Future work should focus on elucidating the specific molecular targets and signaling pathways modulated by these unique natural products to fully realize their therapeutic potential.
References
- 1. The Biosynthesis of the Monoterpene Tricyclene in E. coli through the Appropriate Truncation of Plant Transit Peptides [mdpi.com]
- 2. Frontiers | Decoding chemical interactions among pomegranate, Aphis punicae, and associated insects in Taif fields through open-loop stripping [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. nveo.org [nveo.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
An In-depth Technical Guide to (-)-α-Santalene (CAS: 512-61-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-α-Santalene, a naturally occurring sesquiterpene hydrocarbon, is a key component of the essential oil of sandalwood (Santalum album). While its close structural relatives, the santalols, have been the subject of extensive research, (-)-α-santalene itself presents a compelling profile for investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthesis, and known biological activities of (-)-α-santalene. Detailed experimental protocols for its isolation, purification, and analysis are included to facilitate further research. This document aims to serve as a foundational resource for scientists exploring the therapeutic potential of this intriguing natural product.
Chemical and Physical Properties
(-)-α-Santalene is a tricyclic sesquiterpene characterized by its woody and sweet aroma. It is a colorless to pale yellow liquid at room temperature and is insoluble in water but soluble in organic solvents such as ethanol.[1]
Table 1: Physicochemical Properties of (-)-α-Santalene
| Property | Value | Reference(s) |
| CAS Number | 512-61-8 | [2] |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1][2] |
| Appearance | Colorless to pale yellow clear liquid | [1][3] |
| Specific Gravity | 0.895 - 0.901 @ 25°C | [3][4] |
| Refractive Index | 1.480 - 1.486 @ 20°C | [3][4] |
| Boiling Point | 247 - 248 °C @ 760 mmHg | [4] |
| Flash Point | 73.33 °C (164.00 °F) | [3][4] |
| Solubility | Insoluble in water; Soluble in alcohol | [1][4] |
| Odor | Woody | [3][4] |
Biosynthesis
The biosynthesis of (-)-α-santalene occurs primarily in the heartwood of sandalwood trees via the mevalonate (MVA) pathway.[1][2] The key precursor molecule is farnesyl pyrophosphate (FPP), which is cyclized by the enzyme α-santalene synthase (SAS) to yield (-)-α-santalene. This pathway is a target for metabolic engineering in microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica to produce santalene and its derivatives sustainably.
Biological Activities
While research on the specific biological activities of pure (-)-α-santalene is still emerging, studies on sandalwood oil, which contains significant amounts of α-santalene, suggest potential in several therapeutic areas.
Antimicrobial Activity
Essential oils rich in α-santalene have demonstrated weak to moderate antimicrobial activity against various pathogens. However, specific data for purified (-)-α-santalene is limited. One study on the fractions of sandalwood oil reported that the sesquiterpene hydrocarbon fraction, which would contain α-santalene, was largely inactive against Madurella mycetomatis, with a Minimum Inhibitory Concentration (MIC) greater than 4512 µg/mL. Further research with the pure compound against a broader panel of microorganisms is required to fully elucidate its antimicrobial spectrum.
Anti-inflammatory Properties
Sandalwood oil and its major components, the santalols, are known to possess anti-inflammatory properties. This activity is often attributed to the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), potentially through the regulation of the NF-κB signaling pathway. While it is plausible that (-)-α-santalene contributes to this effect, quantitative data (e.g., IC₅₀ values) for the pure compound are not yet well-documented in the scientific literature.
Experimental Protocols
Isolation and Purification of (-)-α-Santalene from Sandalwood Oil
This protocol is adapted from a method for the preparative separation of santalenes using medium-pressure liquid chromatography (MPLC).
Materials:
-
East Indian Sandalwood Oil
-
Silver nitrate (AgNO₃)
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Rotary evaporator
-
MPLC system
Procedure:
-
Preparation of AgNO₃-impregnated Silica Gel:
-
Dissolve silver nitrate in deionized water.
-
Add silica gel to the solution and mix thoroughly to form a slurry.
-
Dry the slurry in an oven at 120°C for 4 hours to obtain a free-flowing powder.
-
-
MPLC Separation:
-
Pack an MPLC column with the prepared AgNO₃-impregnated silica gel.
-
Dissolve the sandalwood oil in a minimal amount of hexane.
-
Load the sample onto the column.
-
Elute the column with hexane as the mobile phase. The santalenes will elute before the more polar santalols.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Purification of (-)-α-Santalene:
-
Combine the fractions containing the santalene mixture.
-
Further separation of α- and β-santalene can be achieved by fractional distillation under reduced pressure or by using flash column chromatography with the AgNO₃-impregnated silica gel and a hexane mobile phase.
-
-
Solvent Removal and Characterization:
-
Remove the solvent from the purified fractions using a rotary evaporator.
-
Confirm the identity and purity of (-)-α-santalene using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantification of (-)-α-Santalene by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-5MS capillary column (or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/minute to 280°C
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/minute
-
Injection Volume: 1 µL (splitless mode)
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Procedure:
-
Prepare a standard solution of (-)-α-santalene of known concentration in hexane.
-
Prepare the sample solution by dissolving the sandalwood oil or purified fraction in hexane.
-
Inject the standard and sample solutions into the GC-MS system.
-
Identify the (-)-α-santalene peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of (-)-α-santalene in the sample by comparing its peak area to that of the standard.
Conclusion
(-)-α-Santalene is a sesquiterpene with a well-characterized chemical structure and biosynthetic pathway. While its biological activities are not as extensively studied as other components of sandalwood oil, preliminary evidence suggests potential for further investigation, particularly in the areas of antimicrobial and anti-inflammatory research. The experimental protocols provided in this guide offer a starting point for researchers to isolate, purify, and analyze this compound, thereby facilitating a deeper understanding of its pharmacological properties and potential therapeutic applications. Further studies are warranted to establish a more complete biological activity profile and to explore its mechanisms of action at the molecular level.
References
The Biosynthesis of α-Santalene in Santalum album: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of α-santalene, a key precursor to the fragrant santalols found in the heartwood of the Indian sandalwood tree, Santalum album. This document details the enzymatic steps, key intermediates, and regulatory aspects of this commercially significant metabolic pathway. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.
Introduction
Santalum album is renowned for its fragrant heartwood, which is the source of the highly prized sandalwood oil. The characteristic aroma of this essential oil is primarily attributed to a blend of sesquiterpenoid alcohols, with (Z)-α-santalol and (Z)-β-santalol being the most significant contributors.[1] These valuable compounds are derived from their corresponding sesquiterpene olefins, α-santalene and β-santalene. The biosynthesis of these molecules is a complex process involving multiple enzymatic steps, beginning with fundamental precursors from the mevalonate (MVA) or non-mevalonate (MEP) pathways. This guide focuses on the core pathway leading to the formation of α-santalene, a critical branching point in the synthesis of sandalwood oil's key constituents.
The α-Santalene Biosynthesis Pathway
The biosynthesis of α-santalene in Santalum album originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2] These five-carbon units are sequentially condensed to form the C15 precursor, farnesyl diphosphate (FPP), which then undergoes a complex cyclization to yield a mixture of santalene isomers. The final step in the formation of the fragrant santalols involves the hydroxylation of these sesquiterpene olefins by cytochrome P450 monooxygenases.
The core pathway to α-santalene can be summarized in two key enzymatic steps:
-
Farnesyl Diphosphate Synthesis: Farnesyl diphosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to produce (2E,6E)-farnesyl diphosphate (FPP).[3] This reaction is a critical control point, supplying the direct precursor for a vast array of sesquiterpenoids.
-
Santalene Synthesis: Santalene synthase (SaSSy), a sesquiterpene synthase, catalyzes the complex cyclization of FPP into a mixture of sesquiterpenes, with α-santalene being a major product.[4] This enzyme is a multi-product synthase, also producing β-santalene, epi-β-santalene, and α-exo-bergamotene.[4]
The subsequent hydroxylation of α-santalene to α-santalol is carried out by cytochrome P450 enzymes from the CYP76F and CYP736A167 families, in conjunction with a cytochrome P450 reductase (CPR) which provides the necessary electrons for catalysis.[3]
Signaling Pathway Diagram
Caption: Biosynthesis pathway of α-santalene and its conversion to α-santalol in Santalum album.
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of α-santalene in Santalum album.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference(s) |
| Santalene Synthase (SaSSy) | (2E,6E)-Farnesyl Diphosphate | 1.4 | 0.34 | 2.4 x 105 | [5] |
| CYP76F39v1 | α-Santalene | 25.92 (±0.11) | 1.12 | 4.3 x 104 | [3] |
| CYP76F39v1 | β-Santalene | 34.82 (±0.41) | 1.17 | 3.3 x 104 | [3] |
| CYP76F37v1 | α-Santalene | 133 (±0.41) | 0.2 | 1.5 x 103 | [3] |
| CYP76F37v1 | β-Santalene | 157 (±0.17) | 0.13 | 8.1 x 102 | [3] |
Note: Kinetic parameters for Santalum album Farnesyl Diphosphate Synthase (FPPS) are not currently available in the literature.
Table 2: Product Distribution of Santalene Synthase (SaSSy)
| Product | Relative Abundance (%) | Reference(s) |
| α-Santalene | 41.2 (± 1.0) | [6] |
| β-Santalene | 29.5 (± 0.4) | [6] |
| α-exo-Bergamotene | 21.6 (± 0.6) | [6] |
| epi-β-Santalene | 4.4 (± 0.0) | [6] |
Table 3: Concentration of α-Santalene and Related Sesquiterpenoids in Santalum album Heartwood
| Compound | Concentration Range | Tissue/Condition | Reference(s) |
| α-Santalene | 0.56 - 1.6% of total oil | 15-year-old heartwood | [7] |
| α-Santalol | 33.55 - 35.32% of total oil | 15-year-old heartwood | [7] |
| β-Santalol | 17.16 - 18.96% of total oil | 15-year-old heartwood | [7] |
| Total Santalenes | Significantly increased with ethylene treatment | Elicitor-treated young heartwood | [8] |
| Total Santalols | Significantly increased with carbon dioxide treatment | Elicitor-treated young heartwood | [8] |
Note: The concentration of the direct precursor, Farnesyl Diphosphate (FPP), in Santalum album heartwood has not been reported.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of the α-santalene biosynthesis pathway.
Gene Cloning and Heterologous Expression
The genes encoding FPPS, SaSSy, and the relevant cytochrome P450s are typically isolated from S. album cDNA libraries. For functional characterization, these genes are then heterologously expressed in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae.
Workflow for Gene Cloning and Expression:
Caption: A generalized workflow for the cloning and heterologous expression of enzymes.
Detailed Methodologies:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from S. album heartwood or other relevant tissues using standard protocols (e.g., Trizol reagent). First-strand cDNA is then synthesized using a reverse transcriptase.
-
PCR Amplification and Cloning: Gene-specific primers are designed based on known sequences to amplify the full-length coding sequences of the target genes. The PCR products are then cloned into a suitable expression vector, such as pET vectors for E. coli or pYES vectors for yeast.[3]
-
Heterologous Expression in E. coli: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[5]
-
Heterologous Expression in S. cerevisiae: For cytochrome P450 enzymes, expression in S. cerevisiae is often preferred as it is a eukaryotic system with the necessary endoplasmic reticulum for proper protein folding and co-expression of a cytochrome P450 reductase (CPR) is crucial for activity.[3]
Enzyme Assays
In Vitro Santalene Synthase Assay:
-
Protein Purification: The heterologously expressed SaSSy is purified, often via a His-tag, from the cell lysate.
-
Reaction Mixture: A typical assay mixture contains the purified enzyme in a buffer (e.g., 25 mM HEPES, pH 7.3) with 10 mM MgCl₂, 10% glycerol, and 10 mM DTT.[5]
-
Substrate Addition: The reaction is initiated by the addition of the substrate, (2E,6E)-farnesyl diphosphate (FPP).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 2 hours).[5]
-
Product Extraction: The sesquiterpene products are extracted from the aqueous reaction mixture using an organic solvent such as hexane.[5]
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
In Vitro Cytochrome P450 Assay:
-
Microsome Preparation: For membrane-bound P450s, microsomes are prepared from the yeast cells expressing the P450 and its reductase partner. This involves cell lysis followed by differential centrifugation to isolate the microsomal fraction.
-
Reaction Mixture: The assay is typically performed in a buffer containing the microsomal preparation, a NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺), and the substrate (e.g., α-santalene).
-
Incubation and Extraction: The reaction is incubated, and the products are extracted with an organic solvent.
-
Analysis: The hydroxylated products (santalols) are analyzed by GC-MS.
Product Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Separation: The extracted terpene products are separated on a GC column (e.g., HP-5MS). A temperature gradient is used to elute the compounds based on their boiling points.
-
Identification: The mass spectrometer fragments the eluting compounds, and the resulting mass spectra are compared to known standards and spectral libraries (e.g., NIST) for identification.
-
Quantification: The abundance of each product can be quantified by comparing the peak area to that of an internal standard of a known concentration.
Conclusion
The biosynthesis of α-santalene in Santalum album is a well-characterized pathway, with the key enzymes, SaSSy and the subsequent hydroxylating P450s, having been identified and functionally characterized. The availability of kinetic data and detailed experimental protocols provides a solid foundation for further research in this area. Future work may focus on elucidating the regulatory mechanisms governing the expression of these genes, which could lead to strategies for enhancing the production of sandalwood oil in both natural and engineered systems. Furthermore, a deeper understanding of the structure-function relationships of these enzymes could enable protein engineering efforts to tailor the product profiles for specific industrial applications. This technical guide serves as a comprehensive resource to aid in these future endeavors.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. scribd.com [scribd.com]
- 3. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous expression of TPSs in E. coli and in vitro enzymatic assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. aciar.gov.au [aciar.gov.au]
- 8. Frontiers | Induction of heartwood formation in young Indian sandalwood (Santalum album L.) by gas elicitors [frontiersin.org]
The Stereochemical Landscape of Tricyclo[2.2.1.02,6]heptanes: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The tricyclo[2.2.1.02,6]heptane, also known as nortricyclane, core is a rigid, strained, three-dimensional scaffold that has garnered significant interest in the fields of medicinal chemistry, materials science, and fragrance development. The inherent chirality of substituted tricyclo[2.2.1.02,6]heptane derivatives makes them attractive building blocks for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides an in-depth exploration of the stereochemistry of these compounds, focusing on their synthesis, characterization, and the critical role of stereoisomerism in their function, particularly in the context of drug development.
Stereoselective Synthesis of Tricyclo[2.2.1.02,6]heptane Derivatives
The construction of the tricyclic core and the introduction of stereocenters with high fidelity are paramount in harnessing the potential of these compounds. Various synthetic strategies have been developed, ranging from classical resolution of racemates to sophisticated asymmetric syntheses.
Asymmetric Synthesis of a C3-Symmetric Tricyclo[2.2.1.02,6]heptane-3,5,7-triol
A notable example of achieving high stereochemical control is the synthesis of the C3-symmetric tricyclo[2.2.1.02,6]heptane-3,5,7-triol. This process involves a transannular π-cyclization and is followed by a classical resolution to obtain the enantiopure triols.[1]
Experimental Protocol: Synthesis and Resolution of C3-Symmetric Tricyclo[2.2.1.02,6]heptane-3,5,7-triol [1]
Step 1: Racemic Synthesis
-
Reaction: 7-tert-butoxynorbornadiene is treated with a peroxycarboxylic acid. This initiates a transannular π-cyclization and replacement of the tert-butoxy group, yielding a mixture of C1- and C3-symmetric 3,5,7-triacyloxynortricyclenes.
-
Isomerization: The mixture of acyloxy derivatives is refluxed in formic acid to convert the C1-symmetric esters into the more stable C3-symmetric formate.
-
Hydrolysis: The resulting formate is hydrolyzed to produce a mixture of diastereoisomeric triols.
-
Purification: The diastereomeric triols are separated by recrystallization to afford the racemic C3-symmetric tricyclo[2.2.1.02,6]heptane-3,5,7-triol.
Step 2: Chiral Resolution
-
Derivatization: The racemic triol is reacted with an enantiopure chiral auxiliary, such as (R)- or (S)-O-methylmandelic acid, to form diastereomeric tri(O-methylmandelates).
-
Separation: The diastereomeric esters are separated using standard chromatographic techniques (e.g., column chromatography).
-
Hydrolysis: The separated diastereomers are hydrolyzed to yield the enantiopure (3S,5S,7S)- and (3R,5R,7R)-tricyclo[2.2.1.02,6]heptane-3,5,7-triols.
Enantioselective Synthesis of a 4-Azatricyclo[5.2.1.02,6]decane Derivative
The principles of asymmetric synthesis can be extended to related tricyclic systems, such as the 4-azatricyclo[5.2.1.02,6]decane skeleton, which serves as a rigid scaffold for novel amino acid derivatives. A key step in this synthesis is the desymmetrization of a meso-alkene.[2]
Experimental Protocol: Enantioselective Synthesis of a Chiral 4-Azatricyclo[5.2.1.02,6]decan-8-one [2][3]
-
Starting Material: The synthesis commences with the readily available endo-carbic anhydride.
-
Formation of the Pyrrolidine Ring: The succinyl anhydride moiety is converted into a protected pyrrolidine ring over three steps.
-
Desymmetrization: The key stereochemical step involves the enantioselective hydration of the meso-alkene intermediate. This is achieved through a hydrosilylation reaction with trichlorosilane, catalyzed by a palladium complex with a chiral phosphine ligand, (R)-MOP. Subsequent oxidation of the resulting alcohol yields the chiral ketone, (1R,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-8-one, with a high enantiomeric excess.
Quantitative Data on Stereoselective Syntheses
The efficiency of stereoselective syntheses is quantified by parameters such as yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.). Below is a summary of quantitative data for selected stereoselective syntheses of tricyclo[2.2.1.02,6]heptane and related derivatives.
| Compound/Intermediate | Synthetic Method | Catalyst/Chiral Auxiliary | Yield (%) | d.r. | e.e. (%) | Reference |
| (3S,5S,7S)-Tricyclo[2.2.1.02,6]heptane-3,5,7-triol | Classical Resolution | (R)-O-methylmandelic acid | - | - | >98 | [1] |
| (1R,2S,6S,7R)-4-Azatricyclo[5.2.1.02,6]decan-8-one | Asymmetric Hydrosilylation | [Pd(C3H5)Cl]2 / (R)-MOP | 47 (5 steps) | - | 85 | [2][3] |
| Chiral Tricyclo[6.2.0.02,6]decane Derivative | Intramolecular [2+2] Photocycloaddition | Copper(I) triflate | - | - | >98 | [4] |
Stereochemistry and Biological Activity: The Case of WAY-855
The profound impact of stereochemistry on biological activity is exemplified by WAY-855, a 3-amino-tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid derivative. This compound is a non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2), a key protein in the regulation of glutamate levels in the central nervous system.
The Role of EAAT2 in Glutamate Homeostasis
Glutamate is the primary excitatory neurotransmitter in the brain. Its concentration in the synaptic cleft must be tightly regulated to ensure proper neuronal signaling and to prevent excitotoxicity, a process implicated in various neurodegenerative diseases.[5][6] Astrocytic EAAT2 is responsible for the majority of glutamate uptake from the synapse.[5]
Stereoselective Inhibition of EAAT2 by WAY-855
WAY-855 exists as a pair of enantiomers, and their inhibitory activity against EAAT2 is highly stereoselective. The racemic mixture of WAY-855 inhibits glutamate uptake mediated by EAAT2, EAAT1, and EAAT3. However, upon chiral resolution, it was discovered that one enantiomer is significantly more potent than the other.
| Transporter | Racemic WAY-855 IC50 (µM) |
| EAAT1 | ~100 |
| EAAT2 | 2.2 |
| EAAT3 | 24.5 |
The inhibition of EAAT2 by WAY-855 leads to an increase in extracellular glutamate levels, which can have complex downstream effects on neuronal signaling.
Signaling Pathway of EAAT2 Modulation
The regulation of EAAT2 expression and function is a complex process involving multiple signaling pathways. Transcription factors such as NF-κB play a crucial role in modulating EAAT2 expression.[5] Inhibition of EAAT2 by compounds like WAY-855 can disrupt the normal glutamate-glutamine cycle between astrocytes and neurons, leading to altered synaptic plasticity and, in cases of excessive inhibition, excitotoxicity.
Caption: EAAT2-mediated glutamate uptake and its inhibition.
Stereochemical Characterization
The unambiguous determination of the absolute and relative stereochemistry of tricyclo[2.2.1.02,6]heptane derivatives is crucial for understanding their structure-activity relationships. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and determining enantiomeric excess.
Experimental Protocol: Chiral GC for 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane [5]
-
Column: A chiral GC column, such as one with a Cyclodex-B or Cyclosil-B stationary phase (30 m x 0.25 mm, 0.25 µm film thickness), is used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient is applied to the oven, for instance, starting at 40°C, holding for 5 minutes, then ramping up to 200°C at 3°C/min, followed by a ramp to 220°C at 25°C/min with a 1-minute hold.
-
Injector and Detector: The injector temperature is set to 250°C, and a mass spectrometer (MS) is used for detection with an electron impact (EI) source.
-
Analysis: The retention times of the enantiomers are compared to those of authentic standards to determine their identity and the enantiomeric excess is calculated from the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the relative stereochemistry of diastereomers. By measuring the spatial proximity of protons, the three-dimensional arrangement of atoms in the molecule can be elucidated. For the assignment of absolute configuration, chiral derivatizing agents can be used to create diastereomers with distinct NMR spectra.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. This technique was used to confirm the absolute configuration of a 6-substituted 2-azabicyclo[2.2.1]heptane, a related bicyclic system, after a multi-step synthesis.[7]
Conclusion
The stereochemistry of tricyclo[2.2.1.02,6]heptane compounds is a critical determinant of their physical, chemical, and biological properties. The development of sophisticated stereoselective synthetic methods has enabled access to enantiopure derivatives, which are invaluable tools for research and drug discovery. The case of WAY-855 highlights the profound impact that a single stereocenter can have on the interaction of a molecule with its biological target. A thorough understanding and control of the stereochemistry of this unique tricyclic scaffold will continue to be a driving force for innovation in chemistry and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of tricyclic amino acid derivatives based on a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. ias.ac.in [ias.ac.in]
- 5. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Frontier of (-)-α-Santalene and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Santalene, a sesquiterpenoid, and its hydroxylated derivative, α-santalol, are primary constituents of sandalwood oil, a substance with a long history in traditional medicine and perfumery. Modern scientific inquiry has begun to elucidate the molecular mechanisms underpinning the therapeutic potential of these compounds. This technical guide provides an in-depth overview of the biological activities of (-)-α-santalene and its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to support further research and drug development efforts in these areas.
Biosynthesis of (-)-α-Santalene
The biosynthesis of sesquiterpenes like (-)-α-santalene originates from the mevalonate (MVA) pathway in the plant cytosol. The key precursor, farnesyl diphosphate (FPP), is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). α-santalene synthase then catalyzes the complex cyclization of FPP to yield (-)-α-santalene. This molecule can be further modified by cytochrome P450 monooxygenases to produce its derivatives, such as α-santalol.
The Pivotal Role of (-)-α-Santalene in Sandalwood Essential Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandalwood essential oil, a prized commodity in the fragrance, cosmetic, and pharmaceutical industries, owes its characteristic woody aroma and therapeutic properties to a complex mixture of sesquiterpenoids. Among these, the sesquiterpene (-)-α-santalene serves as a crucial biochemical precursor to the santalols, the primary odorants and bioactive constituents of the oil. This technical guide provides an in-depth exploration of the biosynthesis, chemical significance, and pharmacological relevance of (-)-α-santalene, offering a comprehensive resource for professionals engaged in natural product research and drug development.
Biosynthesis of (-)-α-Santalene
The biosynthesis of (-)-α-santalene is a key step in the formation of sandalwood's characteristic chemical profile. This process originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in plants.
The initial precursor, farnesyl diphosphate (FPP), is synthesized in the plant's cytosol.[1] The crucial cyclization of FPP to form a mixture of sesquiterpenes, including α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene, is catalyzed by the enzyme santalene synthase.[2] Subsequently, α-santalene and other related sesquiterpenes are hydroxylated by cytochrome P450 monooxygenases to produce the corresponding alcohols, namely the santalols and bergamotol, which are the major components of the essential oil.[2][3]
Quantitative Analysis of (-)-α-Santalene in Sandalwood Oil
The concentration of (-)-α-santalene in sandalwood essential oil can vary significantly depending on the Santalum species, the geographical origin, the age of the tree, and the extraction method employed. The following tables summarize quantitative data from various studies.
Table 1: (-)-α-Santalene Content in Different Santalum Species
| Santalum Species | (-)-α-Santalene Content (%) | Reference |
| Santalum album | 0.56 - 1.6 | [4] |
| Santalum album (Sri Lanka) | Not Detected - 1.43 | [5] |
| Santalum paniculatum | 0.6 - 1.6 | [6] |
| Santalum album (trade oil) | 1.0 | [7] |
Table 2: Effect of Extraction Method on Sandalwood Oil Composition
| Extraction Method | Key Observations | Reference |
| Steam Distillation | Traditional method, can require long durations and high temperatures, potentially degrading some components.[8] | [8] |
| Hydrodistillation | Yields oil with a pleasant aroma, though the yield may be lower than other methods.[9] | [9] |
| Microwave-Assisted Hydrodistillation | Faster extraction with higher yields compared to conventional hydrodistillation.[10][11] | [10][11] |
| Supercritical CO2 Extraction | Produces high-quality oil with minimal thermal degradation and no solvent residue.[8][12] | [8][12] |
| Subcritical CO2 Extraction | Can achieve higher oil yields compared to steam distillation and solvent extraction.[3] | [3] |
Pharmacological Role and Signaling Pathways
While (-)-α-santalene itself is a key precursor, its direct biological activity is less studied than its hydroxylated derivative, α-santalol. The pharmacological effects of sandalwood oil are largely attributed to the high content of santalols.[13] Research into α-santalol provides significant insight into the potential therapeutic avenues for santalene-rich fractions or synthetically derived analogs.
Anticancer Activity of α-Santalol
α-Santalol has demonstrated notable anticancer effects in various cancer cell lines and animal models.[1][2] Its mechanisms of action include the induction of cell-cycle arrest and apoptosis.[1][2] One of the key pathways targeted by α-santalol is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[14] By affecting the localization of β-catenin, α-santalol can inhibit the migration of breast cancer cells.[14] Furthermore, α-santalol has been shown to inhibit angiogenesis by targeting the VEGFR2-mediated AKT/mTOR/P70S6K signaling pathway in prostate cancer.[15]
Anti-inflammatory and Antimicrobial Activities
Sandalwood oil and its components, including santalols and by extension santalenes, possess anti-inflammatory and antimicrobial properties.[13][16] The anti-inflammatory effects are attributed to the modulation of various signaling pathways.[16] The antimicrobial activity has been demonstrated against a range of bacteria and fungi, with the santalols showing significant influence on this potential.[17]
Experimental Protocols
Extraction of Sandalwood Essential Oil
Objective: To extract essential oil from sandalwood heartwood using steam.
Materials:
-
Finely ground or chipped sandalwood heartwood
-
Distillation kit (boiling flask, distillation chamber/biomass flask, condenser, receiving vessel)
-
Controllable heat source
-
Deionized water
Procedure:
-
Preparation: Grind sandalwood heartwood to a fine powder to maximize surface area for extraction.[2]
-
Setup: Assemble the steam distillation apparatus. Place the ground sandalwood in the distillation chamber. Fill the boiling flask with deionized water to about two-thirds capacity.[6]
-
Distillation: Gently heat the boiling flask to generate steam. The steam will pass through the sandalwood powder, carrying the volatile essential oil components.[3]
-
Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.[3]
-
Collection: The condensed liquid (a mixture of hydrosol and essential oil) is collected in the receiving vessel. The essential oil, being less dense, will typically form a layer on top of the hydrosol.[6]
-
Separation: Separate the essential oil from the hydrosol using a separatory funnel.
-
Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water and store in an airtight, dark glass vial.
Objective: To extract essential oil using supercritical carbon dioxide as a solvent.
Materials:
-
Finely ground sandalwood heartwood
-
Supercritical fluid extraction system
-
Liquid carbon dioxide
Procedure:
-
Preparation: Finely grind the sandalwood heartwood.
-
Loading: Load the ground sandalwood into the extraction vessel of the SFE system.
-
Pressurization and Heating: Pressurize the system with liquid CO₂ and heat it to a supercritical state (typically above 31.1 °C and 73.8 bar).[12]
-
Extraction: The supercritical CO₂ acts as a solvent, diffusing through the sandalwood and dissolving the essential oil.[12]
-
Separation: The CO₂-oil mixture is then passed into a separator vessel where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the pure essential oil.[12]
-
Collection: The essential oil is collected from the separator. The CO₂ can be recycled for further extractions.
Quantification of (-)-α-Santalene by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify (-)-α-santalene in sandalwood essential oil.
Materials:
-
Sandalwood essential oil sample
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Helium carrier gas
-
Hexane (or other suitable solvent) for dilution
-
(-)-α-Santalene standard for calibration
Procedure:
-
Sample Preparation: Prepare a dilution of the sandalwood essential oil in hexane.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector.
-
Separation: The components of the oil are separated based on their boiling points and polarity as they pass through the capillary column. A typical temperature program might start at 50°C and ramp up to 280°C.[18]
-
Detection: As the separated components exit the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.
-
-
Identification: Identify the (-)-α-santalene peak in the chromatogram by comparing its retention time and mass spectrum to that of a known standard.
-
Quantification: Quantify the amount of (-)-α-santalene by creating a calibration curve with known concentrations of the standard and comparing the peak area of the sample to the curve.
Antimicrobial Susceptibility Testing
Objective: To qualitatively assess the antimicrobial activity of (-)-α-santalene.
Materials:
-
(-)-α-Santalene
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial or fungal culture
-
Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud agar for fungi)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation: Inoculate the surface of an agar plate evenly with a standardized suspension of the test microorganism using a sterile swab.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of (-)-α-santalene.[19]
-
Placement: Place the impregnated discs onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[17]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of (-)-α-santalene.
Materials:
-
(-)-α-Santalene
-
96-well microtiter plate
-
Bacterial or fungal culture
-
Liquid growth medium (e.g., Tryptic Soy Broth)
-
Emulsifying agent (e.g., Tween 80) to dissolve the essential oil component in the broth[11]
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Serial Dilutions: Prepare serial dilutions of (-)-α-santalene in the growth medium in the wells of the microtiter plate. An emulsifying agent may be necessary to ensure solubility.[11]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include positive (microorganism and medium, no santalene) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of (-)-α-santalene that visibly inhibits the growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.[20]
Conclusion
(-)-α-Santalene is a cornerstone molecule in the chemistry of sandalwood essential oil, serving as the direct precursor to the olfactively and therapeutically significant santalols. Understanding its biosynthesis, concentration in various sandalwood sources, and the biological activities of its derivatives is paramount for quality control, the development of sustainable production methods through metabolic engineering, and the exploration of new therapeutic applications. The protocols outlined in this guide provide a framework for the extraction, analysis, and bioactivity assessment of this important sesquiterpene, empowering researchers and developers to further unlock the potential of sandalwood and its valuable constituents.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Step-by-Step Guide to Extracting Sandalwood Essential Oil [smytten.com]
- 3. mechotech.in [mechotech.in]
- 4. mdpi.com [mdpi.com]
- 5. ouddict.com [ouddict.com]
- 6. engineering.iastate.edu [engineering.iastate.edu]
- 7. praannaturals.com [praannaturals.com]
- 8. kingsresearch.com [kingsresearch.com]
- 9. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 10. scholar.its.ac.id [scholar.its.ac.id]
- 11. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandalwood Essential Oil Supercritical CO2 Extraction - Buy Product on Careddi Supercritical [careddisupercritical.com]
- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 19. farmaciajournal.com [farmaciajournal.com]
- 20. preprints.org [preprints.org]
The Linchpin of Sandalwood Scent: A Technical Guide to Santalene Synthase in Sesquiterpene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of santalene synthase, a pivotal enzyme in the biosynthesis of sesquiterpenes, which are the fragrant heart of sandalwood oil. This document details the enzyme's function, the intricate biosynthetic pathways it participates in, and the experimental methodologies used to elucidate its activity. Quantitative data from key studies are presented for comparative analysis, and complex processes are visualized through detailed diagrams to facilitate a comprehensive understanding.
Core Function of Santalene Synthase
Santalene synthase (SS), a type of terpene cyclase, catalyzes the crucial conversion of the acyclic precursor, farnesyl diphosphate (FPP), into a complex mixture of cyclic sesquiterpenes known as santalenes.[1][2] These santalenes are the direct precursors to santalols, the primary constituents responsible for the characteristic and highly valued fragrance of sandalwood oil.[2][3] The enzyme is a key target in metabolic engineering and synthetic biology approaches for the sustainable production of sandalwood oil components.[2][4]
Multiple isoenzymes of santalene synthase have been identified and characterized from various Santalum species, including Santalum album (SaSSy), Santalum austrocaledonicum (SauSSy), and Santalum spicatum (SspiSSy).[5][6] These enzymes typically produce a blend of α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene from the (E,E)-isomer of FPP.[5][6][7] Interestingly, SaSSy has also been shown to utilize (Z,Z)-FPP to produce a different array of sesquiterpenes, highlighting its catalytic versatility.[6]
The catalytic activity of santalene synthase is dependent on the presence of divalent metal ions, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which facilitate the ionization of FPP to initiate the cyclization cascade.[6][8] The specific metal ion can influence the product profile of the reaction.[6]
The Santalene Biosynthetic Pathway
The synthesis of santalenes is a multi-step process that begins with basic carbon building blocks and culminates in the complex cyclic molecules. In plants and engineered microorganisms, this pathway is primarily the mevalonate (MVA) pathway.
The journey begins with acetyl-CoA, which is converted through a series of enzymatic reactions to isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][8] These two five-carbon molecules are the fundamental units for all isoprenoids. Farnesyl diphosphate synthase (FPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon FPP.[1][3][8]
Santalene synthase then acts on FPP, guiding it through a series of carbocationic rearrangements and cyclizations to produce the various santalene isomers.[8] Finally, these santalenes are hydroxylated by cytochrome P450 monooxygenases (CYPs) to yield the corresponding santalols.[3][7][9]
References
- 1. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sandalwood Fragrance Biosynthesis Involves Sesquiterpene Synthases of Both the Terpene Synthase (TPS)-a and TPS-b Subfamilies, including Santalene Synthases* | Semantic Scholar [semanticscholar.org]
- 6. Sandalwood Fragrance Biosynthesis Involves Sesquiterpene Synthases of Both the Terpene Synthase (TPS)-a and TPS-b Subfamilies, including Santalene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(-)-α-Santalene as a Precursor for Santalol Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sandalwood oil, a highly prized essential oil in the fragrance and pharmaceutical industries, derives its characteristic woody aroma and therapeutic properties primarily from a blend of sesquiterpenoid alcohols, namely santalols. The biosynthesis of these valuable compounds is a complex multi-step process involving (-)-α-santalene as a key intermediate. This technical guide provides a comprehensive overview of the santalol biosynthetic pathway, focusing on the enzymatic conversion of the precursor farnesyl diphosphate (FPP) into α-santalene and its subsequent hydroxylation to form santalols. We detail the roles of the critical enzymes—santalene synthases (STSs) and cytochrome P450 monooxygenases (CYPs)—and present quantitative data on their efficiency and product specificity. Furthermore, this document includes detailed experimental protocols for key enzyme assays and visual diagrams of the core pathways and workflows to support further research and development in the metabolic engineering and synthetic biology production of sandalwood oil components.
The Santalol Biosynthetic Pathway
The formation of santalols is a specialized branch of the terpenoid biosynthetic pathway, occurring in the cytosol of sandalwood (Santalum species) heartwood cells.[1] The entire process can be dissected into three major stages.
From Isoprenoid Precursors to Farnesyl Diphosphate (FPP)
Like all terpenoids, the journey to santalol begins with the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][2] In plants, these are produced through the mevalonate (MVA) pathway in the cytosol.[1] The enzyme farnesyl diphosphate synthase (FPS) then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, (E,E)-farnesyl diphosphate (FPP).[3][4] FPP is a critical branch-point intermediate in isoprenoid metabolism, serving as the direct precursor for all sesquiterpenes, including the santalenes.[5]
The Pivotal Role of Santalene Synthase
The first committed step in santalol biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by the enzyme santalene synthase (SSy), also referred to as santalene/bergamotene synthase (STS).[3][4] This terpene cyclase is a multi-product enzyme that converts FPP into a mixture of cyclic sesquiterpene olefins. The primary products include α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene.[3][6] The specific ratio of these products can vary depending on the specific synthase enzyme. For instance, the santalene synthase from Santalum album (SaSSy) produces this characteristic mixture, which forms the hydrocarbon backbone for the final santalol products.[7][8]
The Final Hydroxylation Step by Cytochrome P450s
The final and crucial step in the pathway is the regio- and stereo-specific hydroxylation of the santalene and bergamotene olefins to their corresponding alcohols. This oxidation is carried out by cytochrome P450 monooxygenases (CYPs), which require an associated NADPH-cytochrome P450 reductase (CPR) to transfer electrons from NADPH.[1][7] Several P450 enzymes from the CYP76F and CYP736A families have been identified in Santalum album as being responsible for this conversion.[7][9]
Notably, the stereochemistry of the final product is determined by the specific P450 enzyme. For example, SaCYP736A167 has been characterized as a multi-substrate P450 that stereo-selectively produces the (Z)-isomers of α-santalol, β-santalol, and epi-β-santalol from their respective santalene precursors, which perfectly matches the composition of authentic sandalwood oil.[9][10] In contrast, enzymes from the CYP76F subfamily tend to produce the (E)-isomers.[9][11] This discovery highlights the evolutionary diversification of P450s for producing specific, high-value fragrance molecules.
Key Enzymes in Santalol Biosynthesis
Santalene Synthases (STSs)
Santalene synthases are terpene cyclases that catalyze the conversion of FPP to a mixture of sesquiterpenes.[3] The enzyme from Santalum album, SaSSy, is the most well-characterized and is responsible for producing the specific blend of α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene that serves as the substrate pool for the downstream P450 enzymes.[6] Other santalene synthases, such as SanSyn from Clausena lansium, exhibit different product specificities, predominantly producing α-santalene.[12]
Cytochrome P450 Monooxygenases (CYPs) and their Reductase Partners (CPRs)
These enzymes are critical for the final conversion of santalenes to santalols. They are membrane-bound proteins, typically located on the endoplasmic reticulum.[1] In S. album, a small family of CYP76F enzymes and the highly specific CYP736A167 are responsible for the hydroxylation of the santalene backbone.[7][9] These enzymes exhibit multi-substrate capacity, acting on α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene.[7] The activity of these CYPs is dependent on an associated CPR, such as SaCPR2 from S. album, which facilitates the necessary redox reactions.[1] The choice of CYP enzyme is a critical determinant of the final santalol profile, particularly the ratio of (Z) to (E) isomers.[9]
Quantitative Analysis of Santalol Biosynthesis
The efficiency and specificity of the enzymes in the santalol pathway are crucial for both in planta accumulation and for biotechnological production efforts.
Table 1: Product Distribution of Various Santalene Synthases
| Enzyme | Source Organism | Major Products and Distribution | Reference |
|---|---|---|---|
| SaSSy | Santalum album | α-santalene (41.2%), β-santalene (29.5%), epi-β-santalene (4.4%), α-exo-bergamotene | [13] |
| SanSyn | Clausena lansium | Predominantly α-santalene | [14] |
| SaBS | Santalum album | (S)-β-bisabolene, α-bisabolol |[15] |
Table 2: Product Specificity of Key Santalum album Cytochrome P450s on Santalene/Bergamotene Mixture
| Enzyme | Substrates | Major Products | Reference |
|---|---|---|---|
| SaCYP76F39v1 | α-, β-, epi-β-santalene, α-exo-bergamotene | (Z)- & (E)-α-santalol, (Z)- & (E)-β-santalol, (Z)- & (E)-epi-β-santalol, (Z)- & (E)-α-exo-bergamotol | [7] |
| SaCYP736A167 | α-, β-, epi-β-santalene, α-exo-bergamotene | Stereo-selectively produces (Z)-α-santalol, (Z)-β-santalol, (Z)-epi-β-santalol, (Z)-α-exo-bergamotol | [9][10] |
| Clade II SaCYP76Fs (e.g., SaCYP76F38v1) | α-exo-bergamotene | Primarily (Z)- and (E)-α-exo-bergamotol |[7] |
Table 3: Titers of Santalenes and Santalols Achieved Through Metabolic Engineering in S. cerevisiae
| Strain Engineering Strategy | Product | Titer | Reference |
|---|---|---|---|
| Overexpression of SaSS, GAL regulatory system control | Santalols | 1.3 g/L | [12][16] |
| Overexpression of SanSyn, GAL regulatory system control | Z-α-santalol | 1.2 g/L | [12][16] |
| Optimized MVA pathway, multi-copy integration of SAS | α-santalene | 21.5 g/L (fed-batch) | [17] |
| Peroxisomal engineering of MVA pathway and P450 | (Z)-santalols | 10.4 g/L (fed-batch) |[18] |
Experimental Protocols
In Vitro Santalene Synthase Activity Assay
This protocol is adapted from methods used for the characterization of recombinant sesquiterpene synthases.[15]
-
Enzyme Preparation: Express and purify the recombinant santalene synthase (e.g., SaSSy) from an expression host like E. coli.
-
Reaction Mixture: In a 400 µL final volume, combine the following in a glass vial:
-
Assay Buffer (25 mM HEPES, pH 7.4, 10% v/v glycerol, 5 mM DTT)
-
MgCl₂ (10 mM final concentration)
-
Purified recombinant santalene synthase (100 µg)
-
Substrate: (E,E)-Farnesyl diphosphate (100 µM final concentration)
-
-
Incubation: Overlay the aqueous reaction mixture with 200 µL of a neutral organic solvent (e.g., hexane or pentane) to capture volatile products. Incubate at 30°C for 1-2 hours with gentle shaking.
-
Product Extraction: Vigorously vortex the vial to mix the layers and quench the reaction. Centrifuge to separate the phases.
-
Analysis: Carefully remove the organic layer for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the sesquiterpene products. Compare retention times and mass spectra with authentic standards.
In Vitro Cytochrome P450 Oxidase Activity Assay (Microsomal)
This protocol is based on the functional characterization of S. album CYPs in yeast microsomes.[7]
-
Microsome Preparation: Co-express the target CYP (e.g., SaCYP736A167) and a compatible CPR (e.g., SaCPR2) in Saccharomyces cerevisiae. Isolate the microsomal fraction, which contains the membrane-bound enzymes, via differential centrifugation.
-
Reaction Mixture: In a 500 µL final volume, combine:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Yeast microsomes containing the CYP/CPR pair
-
Substrate: A mixture of α-, β-, and epi-β-santalene and α-exo-bergamotene, dissolved in a minimal amount of a suitable solvent.
-
-
Reaction Initiation: Start the reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH directly to a final concentration of 1 mM.
-
Incubation: Incubate at 30°C for 1-2 hours with shaking.
-
Product Extraction: Stop the reaction and extract the products by adding an equal volume of an organic solvent like ethyl acetate. Vortex and centrifuge to separate phases.
-
Analysis: Analyze the organic phase by GC-MS. Identify products by comparing their mass spectra and retention indices to those of authentic santalol and bergamotol standards and sandalwood oil.[7] Controls using microsomes from yeast transformed with an empty vector are essential.
Visualizing the Process
Diagram 1: Santalol Biosynthetic Pathway
Caption: The core biosynthetic pathway from FPP to (Z)-santalols.
Diagram 2: Experimental Workflow for Enzyme Functional Characterization
Caption: Workflow for functional characterization of a biosynthetic enzyme.
Applications in Biotechnology and Drug Development
A thorough understanding of the santalol biosynthetic pathway, particularly the roles of (-)-α-santalene, STSs, and CYPs, is paramount for developing alternative production platforms for sandalwood oil.[1][2] Over-harvesting has endangered natural sandalwood resources, making biotechnological production in microbial hosts like Saccharomyces cerevisiae an attractive and sustainable alternative.[2][18]
Key metabolic engineering strategies informed by this pathway include:
-
Enhancing Precursor Supply: Overexpressing key enzymes of the native MVA pathway in yeast (e.g., tHMG1, ERG20) to boost the pool of FPP available for santalene synthesis.[1]
-
Controlling Product Profile: Selecting and expressing specific STSs and CYPs to control the final ratio of santalenes and the desired (Z)-stereoisomer of santalols.[14][9]
-
Redirecting Carbon Flux: Down-regulating competing pathways, such as sterol biosynthesis (by repressing the ERG9 gene), to channel more FPP towards sesquiterpene production.[1][12]
-
Subcellular Compartmentalization: Targeting pathway enzymes to specific organelles, like peroxisomes, to increase local substrate concentrations and improve enzyme efficiency, leading to significantly higher product titers.[18]
For drug development, producing individual, high-purity santalol isomers through these bio-engineered systems allows for more precise investigation of their specific pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2]
Conclusion
(-)-α-Santalene is the direct and essential precursor in the biosynthesis of α-santalol, a principal component of sandalwood oil. Its formation from FPP by santalene synthase and subsequent stereo-selective hydroxylation by specific cytochrome P450 monooxygenases represent the core enzymatic steps that define the final fragrance and bioactivity of the oil. The detailed characterization of these enzymes and their quantitative properties has not only demystified the natural production of these valuable sesquiterpenoids but has also paved the way for robust metabolic engineering strategies. This knowledge is crucial for developing sustainable, industrial-scale biotechnological platforms to produce santalols for the fragrance, cosmetic, and pharmaceutical industries, thereby alleviating the ecological pressure on endangered sandalwood species.
References
- 1. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. uniprot.org [uniprot.org]
- 7. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol | PLOS One [journals.plos.org]
- 8. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heartwood-specific transcriptome and metabolite signatures of tropical sandalwood (Santalum album) reveal the final step of (Z)-santalol fragrance biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Reconstruction of the Biosynthetic Pathway of Santalols under Control of the GAL Regulatory System in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced Production of Santalols by Engineering the Cytochrome P450 Enzyme to the Peroxisomal Surface in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Pharmacological Effects of α-Santalene: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-santalene, a sesquiterpene hydrocarbon, is a significant constituent of sandalwood oil and a key precursor to the more extensively studied α-santalol. While research has predominantly focused on the pharmacological properties of α-santalol, emerging evidence from computational studies and the biological activities of essential oils rich in α-santalene suggest its own potential as a bioactive compound. This technical guide provides a comprehensive overview of the current understanding of α-santalene, focusing on its potential pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes the limited available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways to facilitate further research and drug development efforts centered on this promising natural compound.
Introduction
Alpha-santalene is a tricyclic sesquiterpene that, along with its isomers and derivatives, contributes to the characteristic aroma of sandalwood oil.[1][2] Historically, sandalwood oil has been utilized in traditional medicine for a variety of ailments, hinting at the bioactive nature of its components.[1] While its hydroxylated derivative, (Z)-α-santalol, has been the subject of numerous pharmacological studies, α-santalene itself remains comparatively under-investigated.[3][4] Understanding the intrinsic biological activities of α-santalene is crucial for a complete comprehension of sandalwood oil's therapeutic effects and for the potential development of α-santalene-based pharmaceuticals. This guide aims to consolidate the existing, albeit limited, scientific information on α-santalene's pharmacological potential.
Biosynthesis of α-Santalene
Alpha-santalene is synthesized in plants via the mevalonate (MVA) pathway.[4] The key precursor, farnesyl pyrophosphate (FPP), is cyclized by the enzyme α-santalene synthase (SaSSy) to yield α-santalene.[4] This biosynthetic pathway is a target for metabolic engineering to enhance the production of α-santalene and its derivatives in microbial hosts.[2]
Caption: Biosynthesis of α-Santalene from Acetyl-CoA via the Mevalonate Pathway.
Potential Pharmacological Effects
The direct pharmacological investigation of isolated α-santalene is limited. Much of the inferred activity is based on studies of essential oils containing α-santalene or computational molecular docking studies.
Anticancer Activity
While extensive research has demonstrated the anticancer effects of α-santalol, evidence for α-santalene's activity is primarily theoretical at present. A molecular docking study revealed that α-santalene exhibited a strong binding affinity for cancer-related protein targets, specifically the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] This suggests a potential mechanism for anticancer activity, though this requires experimental validation.
Anti-inflammatory Activity
Essential oils containing α-santalene have demonstrated anti-inflammatory properties.[1] It is proposed that α-santalene may contribute to these effects by modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.[3] However, specific studies quantifying this effect for isolated α-santalene are lacking.
Antimicrobial Activity
The antimicrobial effects of sandalwood oil are well-documented, and it is plausible that α-santalene contributes to this activity.[2] The proposed mechanism for its antimicrobial action involves the disruption of bacterial cell membrane integrity.[3]
Quantitative Data
As of the latest literature review, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for purified α-santalene are not available in peer-reviewed publications. The following table highlights the type of data that is currently available, which is largely from computational studies.
| Pharmacological Effect | Target/Organism | Method | Results | Reference |
| Anticancer | EGFR, HER2 | Molecular Docking | Strong binding affinity | [1] |
Experimental Protocols
Detailed experimental protocols from studies specifically investigating the pharmacological effects of isolated α-santalene are not available. However, the following are standard, validated methodologies that would be appropriate for future research in this area.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: General workflow for an MTT-based cytotoxicity assay.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of α-santalene (typically in a range from 1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol describes a common in vitro method to screen for anti-inflammatory activity.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Stimulation and Treatment: Pre-treat the cells with different concentrations of α-santalene for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitric oxide (NO) production by quantifying its stable metabolite, nitrite, using the Griess reagent.
-
Data Analysis: Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform serial twofold dilutions of α-santalene in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of α-santalene that completely inhibits visible growth of the microorganism.
Signaling Pathways
Based on the molecular docking study that identified EGFR and HER2 as potential targets for α-santalene, a hypothetical signaling pathway can be proposed. Inhibition of these receptor tyrosine kinases could disrupt downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.
Caption: Hypothetical signaling pathway for the anticancer activity of α-santalene.
Conclusion and Future Directions
Alpha-santalene presents an intriguing area for pharmacological research. While its structural similarity to the well-characterized α-santalol suggests a spectrum of biological activities, there is a clear and urgent need for direct experimental studies on the purified compound. Future research should focus on:
-
In vitro validation: Conducting comprehensive in vitro studies to confirm the anticancer, anti-inflammatory, and antimicrobial activities of isolated α-santalene.
-
Quantitative analysis: Determining the IC50 and MIC values against a panel of cancer cell lines and microbial strains.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by α-santalene.
-
In vivo studies: Evaluating the efficacy and safety of α-santalene in preclinical animal models.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of α-santalene and pave the way for its development as a novel pharmacological agent.
References
An In-depth Technical Guide to (-)-α-Santalene and its Relation to other Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-α-Santalene is a pivotal sesquiterpenoid that forms the hydrocarbon backbone of many of the fragrant and medicinally active components of East Indian sandalwood oil. As a precursor to the corresponding santalols, it is of significant interest for its biosynthetic pathways, chemical properties, and potential pharmacological applications. This technical guide provides a comprehensive overview of (-)-α-santalene, its biosynthesis, its relationship with other key sesquiterpenoids found in sandalwood oil, and its production through metabolic engineering. Detailed experimental protocols for its analysis and production are provided, alongside quantitative data and visualizations of its biosynthetic and signaling pathways.
Introduction to (-)-α-Santalene
(-)-α-Santalene is a tricyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It is a key constituent of the essential oil extracted from the heartwood of the sandalwood tree, Santalum album[1][2]. While not contributing significantly to the characteristic fragrance of sandalwood oil itself, it is the direct precursor to α-santalol, a major contributor to the oil's scent and medicinal properties[3]. The santalane-type sesquiterpenes, including α-santalene, β-santalene, and epi-β-santalene, are all derived from the cyclization of farnesyl pyrophosphate (FPP)[4]. The subsequent oxidation of these santalenes by cytochrome P450 monooxygenases yields the corresponding santalols[1][2].
Biosynthesis of (-)-α-Santalene and Related Sesquiterpenoids
The biosynthesis of (-)-α-santalene and other sesquiterpenoids in sandalwood originates from the mevalonate (MVA) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[4].
The Mevalonate Pathway
The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. IPP is then isomerized to DMAPP.
Formation of Farnesyl Pyrophosphate (FPP)
Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP)[4]. FPP is a critical branch-point intermediate in isoprenoid biosynthesis, serving as the precursor to all sesquiterpenes and triterpenes.
Cyclization of FPP to Santalenes
The cyclization of FPP to the various santalene isomers is catalyzed by a class of enzymes known as terpene synthases, specifically santalene synthases (SS). In Santalum album, a specific santalene synthase, SaSSy, has been identified to convert FPP into a mixture of α-santalene, β-santalene, and epi-β-santalene[1][2]. The product profile of these synthases can vary, with some producing α-santalene as the major product.
Oxidation of Santalenes to Santalols
The final step in the biosynthesis of the fragrant and bioactive santalols is the oxidation of the corresponding santalene hydrocarbons. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs)[1][2]. For instance, α-santalene is hydroxylated to form α-santalol.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-alpha-Santalene | 512-61-8 | AAA51261 | Biosynth [biosynth.com]
- 4. (+)-alpha-Santalene | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (-)-α-Santalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-α-Santalene, a key sesquiterpene constituent of East Indian sandalwood oil, is a valuable natural product renowned for its characteristic woody and balsamic fragrance. Its importance in the fragrance industry and its potential as a chiral building block in medicinal chemistry have driven the development of various synthetic strategies. This document provides detailed application notes and protocols for the stereoselective synthesis of (-)-α-santalene, covering both classical chemical synthesis and modern biosynthetic approaches. The information presented is intended to guide researchers in the efficient and stereocontrolled preparation of this important molecule.
Introduction
The synthesis of (-)-α-santalene presents a significant challenge due to the intricate tricyclic core and the stereochemical control required to obtain the desired enantiomer. Early synthetic efforts date back to the mid-20th century, with notable contributions from E.J. Corey and others who established foundational routes.[1] These chemical syntheses often utilize chiral starting materials from the chiral pool, such as (+)-camphor, to install the correct stereochemistry. In parallel, advancements in biotechnology have enabled the production of (-)-α-santalene through microbial fermentation, offering a more sustainable and potentially scalable alternative to chemical synthesis or extraction from natural sources. This document outlines a key stereoselective chemical synthesis and provides an overview of the biosynthetic pathway.
Chemical Synthesis Approach: Stereoselective Synthesis from (-)-π-Bromotricyclene
A well-established stereoselective route to (-)-α-santalene commences with (-)-π-bromotricyclene, which can be derived from the chiral pool starting material (+)-camphor. This approach, pioneered by Corey and coworkers, ensures the correct absolute stereochemistry of the final product.[1] The key transformation involves the formation of a Grignard reagent from (-)-π-bromotricyclene and its subsequent coupling with a suitable five-carbon synthon.
Experimental Workflow for Chemical Synthesis
Caption: Workflow for the chemical synthesis of (-)-α-santalene.
Key Experimental Protocols
1. Preparation of (-)-π-Bromotricyclene from (+)-α-Bromocamphor:
This procedure involves a Favorskii-type rearrangement of (+)-α-bromocamphor, which is readily available from the bromination of (+)-camphor.
-
Materials: (+)-α-Bromocamphor, Sodium methoxide, Methanol, Diethyl ether.
-
Procedure:
-
A solution of (+)-α-bromocamphor in methanol is treated with a solution of sodium methoxide in methanol at reflux.
-
The reaction mixture is heated for several hours until the starting material is consumed (monitored by TLC).
-
The mixture is then cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield crude π-bromotricyclene.
-
Purification is achieved by distillation under reduced pressure or chromatography.
-
2. Grignard Reagent Formation:
-
Materials: (-)-π-Bromotricyclene, Magnesium turnings, Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of (-)-π-bromotricyclene in anhydrous THF is added dropwise to the magnesium turnings.
-
The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has started, the remaining solution of (-)-π-bromotricyclene is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed. The resulting grey-black solution is the π-tricyclylmagnesium bromide Grignard reagent.
-
3. Coupling Reaction to form (-)-α-Santalene:
-
Materials: π-Tricyclylmagnesium bromide solution, γ,γ-Dimethylallyl mesitoate, Anhydrous THF.
-
Procedure:
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
A solution of γ,γ-dimethylallyl mesitoate in anhydrous THF is added dropwise to the stirred Grignard solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to afford pure (-)-α-santalene.
-
Data Presentation
| Step | Product | Yield (%) | Key Spectroscopic Data (Expected) |
| Favorskii Rearrangement | (-)-π-Bromotricyclene | ~60-70 | ¹H NMR: Characteristic signals for the tricyclic system. ¹³C NMR: Peaks corresponding to the tricyclic carbon skeleton. MS (EI): M+ corresponding to C₁₀H₁₃Br. |
| Grignard Coupling | (-)-α-Santalene | ~50-60 | ¹H NMR (CDCl₃): δ ~5.1 (t, 1H), ~1.7 (s, 3H), ~1.6 (s, 3H), ~0.9 (s, 3H). ¹³C NMR (CDCl₃): Characteristic peaks for the santalene skeleton. MS (EI): M+ at m/z 204. |
| Optical Rotation | [α]D: Negative value, indicating the levorotatory enantiomer. |
Biosynthetic Approach: Microbial Fermentation
The biosynthesis of (-)-α-santalene is achieved through the mevalonate (MVA) pathway in engineered microorganisms. This pathway provides the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). A specific α-santalene synthase (SanSyn) enzyme then catalyzes the cyclization of FPP to (-)-α-santalene.
Biosynthetic Pathway
References
Application Notes and Protocols for Metabolic Engineering of E. coli for α-Santalene Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: α-Santalene is a sesquiterpene and a key precursor to santalol, the main component of sandalwood oil, which is highly valued in the fragrance and pharmaceutical industries.[1][2] Traditional extraction from the slow-growing sandalwood tree is unsustainable. Metabolic engineering of microorganisms like Escherichia coli offers a promising and sustainable alternative for the production of α-santalene.[1][3][4] This document provides detailed application notes and protocols for the metabolic engineering of E. coli to produce α-santalene, based on successful reported strategies.
Metabolic Engineering Strategies
The core of engineering E. coli for α-santalene production involves the introduction of a heterologous mevalonate (MVA) pathway to supply the precursor farnesyl diphosphate (FPP) and the expression of an α-santalene synthase (STS) to convert FPP to α-santalene.[1][3] Further improvements can be achieved by:
-
Optimizing the MVA pathway: Enhancing the expression of MVA pathway genes to increase the pool of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal isoprenoid precursors.[5][6][7]
-
Enhancing FPP synthesis: Overexpressing FPP synthase (encoded by the ispA gene in E. coli) to channel IPP and DMAPP towards FPP.[1][3]
-
α-Santalene Synthase Engineering: Selecting and engineering a highly active and specific α-santalene synthase, such as the one from Clausena lansium (ClSS).[1][8]
-
Balancing Gene Expression: Manipulating ribosome binding sites (RBS) to balance the expression of pathway enzymes and reduce metabolic burden on the host.[4][9][10]
-
Eliminating Competing Pathways: Deleting genes involved in pathways that divert precursors away from α-santalene synthesis. For instance, deleting the tnaA gene, which is involved in indole biosynthesis, has been shown to increase α-santalene production.[4][9][10]
Data Presentation
Table 1: Summary of α-Santalene Production in Engineered E. coli Strains
| Strain/Engineering Strategy | α-Santalene Titer (mg/L) | Cultivation Condition | Reference |
| Initial engineered strain | 6.4 | Shake flask | [2][8] |
| RBS optimization of ispA-sts operon (NA-IS3D) | 412 | Shake flask | [1][9][10] |
| NA-IS3D with tnaA deletion | 599 | Shake flask | [1][9][10] |
| Site-directed mutagenesis of santalene synthase | 887.5 | Shake flask | [2][8] |
| Addition of a fusion tag to santalene synthase | 1078.8 | Shake flask | [2][8] |
| Optimized strain with precursor flux amplification and mutant synthase | 1272 | Shake flask | [8] |
| Optimized strain in fed-batch fermentation | 2916 | Fed-batch fermentation | [8] |
Experimental Protocols
Protocol 1: Construction of α-Santalene Production Plasmids
This protocol describes the construction of an expression plasmid containing the E. coli FPP synthase gene (ispA) and the Clausena lansium α-santalene synthase gene (sts).
1. Gene Amplification:
- Amplify the ispA gene from the genomic DNA of E. coli MG1655 using PCR. Introduce different ribosome binding sites (RBS) upstream of the start codon by designing forward primers with the desired RBS sequences.
- Obtain the codon-optimized sts gene (e.g., from a commercial supplier) or amplify it from a template plasmid.
2. Plasmid Assembly:
- Use a suitable expression vector, such as pETDuet-1, which allows for the co-expression of multiple genes.
- Digest the vector and the PCR-amplified ispA and sts fragments with appropriate restriction enzymes.
- Ligate the digested fragments to create the expression plasmid (e.g., pET-ispA-sts).
- Transform the ligation product into a cloning host like E. coli DH5α for plasmid propagation.
- Verify the correct plasmid construction by restriction digestion and Sanger sequencing.
3. Co-transformation with MVA Pathway Plasmid:
- For strains that do not have a chromosomally integrated MVA pathway, co-transform the α-santalene expression plasmid with a plasmid containing the genes for the heterologous MVA pathway (e.g., pSSN12Didi).[1]
Protocol 2: Cultivation of Engineered E. coli for α-Santalene Production
This protocol outlines the cultivation conditions for producing α-santalene in shake flasks.
1. Seed Culture Preparation:
- Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
- Incubate overnight at 37°C with shaking at 200 rpm.
2. Production Culture:
- Inoculate 50 mL of 2YT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl) containing 2% (v/v) glycerol and appropriate antibiotics with the overnight seed culture to an initial OD600 of 0.1.
- Induce protein expression by adding IPTG to a final concentration of 100 µM.[1]
- If using a strain with an inducible MVA pathway, add the required inducer (e.g., mevalonate) to the culture medium.[1]
- Overlay the culture with 20% (v/v) decane to capture the produced α-santalene.[1]
- Incubate the culture at 30°C with shaking at 200 rpm for 48 hours.[1]
Protocol 3: Extraction and Quantification of α-Santalene
This protocol details the extraction and analysis of α-santalene from the culture.
1. Extraction:
- After cultivation, centrifuge the culture to separate the decane layer, cell pellet, and aqueous phase.
- Carefully collect the decane layer, which contains the extracted α-santalene.
2. Quantification by GC-MS:
- Analyze the decane extract using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- GC Conditions (example):
- Injector Temperature: 250°C
- Oven Program: Start at 80°C, hold for 2 min, ramp to 260°C at a rate of 10°C/min, and hold for 1 min.[1]
- Carrier Gas: Helium
- MS Conditions (example):
- Ion Source Temperature: 230°C
- Interface Temperature: 280°C
- Scan Range: m/z 40-500
- Identify the α-santalene peak by comparing its retention time and mass spectrum with an authentic standard.
- Quantify the α-santalene concentration by creating a standard curve with known concentrations of the α-santalene standard.
Visualizations
Caption: Engineered metabolic pathway for α-santalene production in E. coli.
Caption: Experimental workflow for α-santalene production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Engineering a mevalonate pathway in Escherichia coli for production of terpenoids | Semantic Scholar [semanticscholar.org]
- 6. Metabolic engineering of E. coli for improving mevalonate production to promote NADPH regeneration and enhance acetyl-CoA supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sesquiterpene Synthase Engineering and Targeted Engineering of α-Santalene Overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Analysis of α-Santalene using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
α-Santalene is a bicyclic sesquiterpenoid and a key hydrocarbon component found in the essential oil of sandalwood (Santalum album L.).[1][2] Along with its isomers and the corresponding alcohols (santalols), it is a significant contributor to the characteristic fragrance and therapeutic properties of sandalwood oil, which is highly valued in the perfumery, cosmetics, and pharmaceutical industries.[3][4] The precise identification and quantification of α-santalene are crucial for quality control, authentication of sandalwood oil, and in metabolic engineering research aimed at its biotechnological production.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the analysis of volatile compounds like α-santalene.[4][7] The gas chromatograph separates the complex mixture of components based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. This combination allows for highly selective and sensitive detection and identification. While single-column GC-MS is widely used, comprehensive two-dimensional gas chromatography (GCxGC) can provide enhanced resolution for complex samples where isomers may be difficult to separate.[4][8]
This application note provides a detailed protocol for the analysis of α-santalene using GC-MS, intended for researchers, scientists, and professionals in drug development and quality control.
Quantitative Data Summary
The following table summarizes the key identification parameters for α-santalene. Retention time can vary depending on the specific chromatographic conditions used.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [9] |
| Molecular Weight | 204.35 g/mol | [3] |
| CAS Number | 512-61-8 | [9] |
| Characteristic Mass Fragments (m/z) | Relative Abundance | Reference |
| 94 | 99.99% (Base Peak) | [9] |
| 41 | 60.50% | [9] |
| 95 | 48.00% | [9] |
| 69 | 41.50% | [9] |
| 121 | 39.00% | [9] |
Experimental Workflow Diagram
Caption: Workflow for α-santalene analysis.
Detailed Experimental Protocol
This protocol outlines a general method for the GC-MS analysis of α-santalene in essential oils or extracts. Optimization may be required based on the sample matrix and instrument used.
1. Materials and Reagents
-
Sample: Sandalwood essential oil or a hexane/dichloromethane extract of sandalwood powder.[4]
-
Solvent: n-Hexane or Dichloromethane, GC grade or higher.
-
Reference Standards (Optional): α-Santalene standard for retention time confirmation.
-
Equipment:
-
Volumetric flasks and pipettes
-
Autosampler vials with caps
-
Vortex mixer
-
Syringe filters (0.22 µm), if necessary
-
2. Sample Preparation
-
Prepare a stock solution of the essential oil or extract by accurately weighing and dissolving it in the chosen solvent (e.g., 10 mg/mL).
-
Create a working solution by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL) with the same solvent. A typical dilution is 1 µL of oil in 1 mL of solvent.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If the solution contains particulate matter, filter it through a 0.22 µm syringe filter.
-
Transfer the final solution into a 2 mL autosampler vial for GC-MS analysis.[10]
3. GC-MS Instrumentation and Conditions The following parameters are a starting point and can be adapted.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5MS (5% Phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness[10] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[10] |
| Injection Mode | Splitless (or Split 1:50, depending on concentration)[10] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity)[10] |
| Flow Rate | 1.0 mL/min, constant flow[10] |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 5 °C/min to 280 °CFinal Hold: Hold at 280 °C for 5 min[10] |
| Mass Spectrometer (MS) | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV[10] |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Mass Scan Range | 40 - 550 amu[10] |
| Scan Rate | 1 scan/s[10] |
| Solvent Delay | 3 - 5 minutes |
4. Data Analysis and Interpretation
-
Peak Identification:
-
Process the acquired Total Ion Chromatogram (TIC).
-
Identify the chromatographic peak corresponding to α-santalene based on its retention time. If a standard is used, match the retention time directly.
-
Extract the mass spectrum for the identified peak.
-
Compare the experimental mass spectrum with reference spectra in a commercial library such as NIST or Wiley.[10][11] A similarity match of over 85-90% is typically considered a good identification.
-
Confirm the identification by checking for the presence of key fragment ions, such as m/z 94 (base peak), 41, 95, 69, and 121.[9]
-
-
Quantification:
-
For semi-quantitative analysis, use the relative peak area percentage method.[7][10]
-
Calculate the percentage of α-santalene by dividing its peak area by the total area of all integrated peaks in the chromatogram and multiplying by 100.
-
For absolute quantification, a calibration curve must be prepared using certified reference standards of α-santalene at multiple concentration levels.
-
Signaling Pathway Diagram
This section is not applicable as the topic does not involve a biological signaling pathway. The experimental workflow diagram serves as the primary visualization for this protocol.
References
- 1. (+)-alpha-Santalene | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. seejph.com [seejph.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive two-dimensional gas chromatography with flame ionization and time-of-flight mass spectrometry detection: qualitative and quantitative analysis of West Australian sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha-Santalene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: (-)-α-Santalene in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Santalene is a naturally occurring sesquiterpene hydrocarbon that is a key contributor to the characteristic woody and warm aroma of sandalwood oil, derived from the heartwood of Santalum album.[1] Its olfactory profile makes it a valuable ingredient in the fragrance industry, where it is utilized in fine fragrances, cosmetics, and various scented consumer products to impart a rich, woody character. This document provides detailed application notes and experimental protocols for the evaluation and use of (-)-α-santalene in fragrance formulations.
Olfactory Profile and Application
(-)-α-Santalene possesses a distinct woody aroma. It is a foundational component in creating sandalwood accords and is often blended with other natural and synthetic ingredients to achieve complex and desirable fragrance profiles. Its creamy and woody character pairs well with spicy and citrusy notes.[2] In fine perfumery, it provides warmth and substantivity, acting as a fixative to prolong the scent's longevity on the skin. In functional perfumery, it is incorporated into a wide range of products, including personal care items like lotions and soaps, as well as home care products, to provide a sophisticated and lasting woody scent.
Quantitative Data
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₄ | [3] |
| Molecular Weight | 204.35 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Description | Woody | [4] |
| Specific Gravity (at 25°C) | 0.895 - 0.901 | |
| Refractive Index (at 20°C) | 1.480 - 1.486 | |
| Boiling Point | 247.00 - 248.00 °C at 760.00 mm Hg | |
| Flash Point | 164.00 °F (73.33 °C) | |
| Recommended Usage Level in Fragrance Concentrate | Up to 5.00% |
Experimental Protocols
Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis of (-)-α-Santalene
This protocol outlines a representative method for the sensory evaluation of (-)-α-santalene using Gas Chromatography-Olfactometry (GC-O), a technique that combines the separation capabilities of GC with human sensory assessment.
Objective: To identify and characterize the odor profile of (-)-α-santalene.
Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an olfactory port (sniffing port).
-
Capillary column suitable for sesquiterpene analysis (e.g., DB-5 or equivalent).
-
Helium carrier gas.
-
(-)-α-Santalene standard, high purity.
-
Solvent for dilution (e.g., ethanol).
-
Trained sensory panelists.
Procedure:
-
Sample Preparation: Prepare a dilution of (-)-α-santalene in ethanol (e.g., 1% v/v).
-
GC Instrument Setup:
-
Injector Temperature: 250°C.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Detector (FID) Temperature: 280°C.
-
Olfactory Port: Heated transfer line to the sniffing port maintained at 250°C. The effluent is mixed with humidified air.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
A trained panelist sniffs the effluent from the olfactory port throughout the GC run.
-
The panelist records the retention time and provides a detailed description of each odor perceived.
-
The FID provides quantitative data on the concentration of the compound.
-
Data Analysis:
-
Correlate the retention time of the odor event with the peak on the FID chromatogram to confirm it corresponds to (-)-α-santalene.
-
Compile the odor descriptors from the panelists to create a comprehensive olfactory profile.
Protocol 2: Stability Testing of (-)-α-Santalene in a Fragrance Formulation
This protocol describes an accelerated stability testing procedure to evaluate the performance of (-)-α-santalene in a finished product, such as a hydroalcoholic perfume.
Objective: To assess the chemical and sensory stability of (-)-α-santalene in a fragrance formulation under accelerated aging conditions.
Materials and Equipment:
-
Finished fragrance product containing a known concentration of (-)-α-santalene.
-
Control sample of the same fragrance stored at optimal conditions (e.g., in the dark at 4°C).
-
Stability chambers with controlled temperature and light exposure.
-
GC-MS for chemical analysis.
-
Trained sensory panel.
Procedure:
-
Sample Storage:
-
Place samples of the finished product in stability chambers under the following conditions:
-
Elevated Temperature: 40°C for 1, 2, and 3 months.
-
Light Exposure: UV light exposure at room temperature for 1, 2, and 3 months.
-
Freeze-Thaw Cycles: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.
-
-
-
Evaluation Schedule: At each time point (e.g., 1, 2, and 3 months), retrieve samples from each condition for analysis.
-
Chemical Analysis (GC-MS):
-
Analyze the aged samples and the control sample by GC-MS to quantify the concentration of (-)-α-santalene and identify any degradation products.
-
-
Sensory Evaluation:
-
A trained sensory panel evaluates the fragrance of the aged samples in comparison to the control.
-
Panelists assess changes in odor profile, intensity, and any off-notes.
-
-
Physical Evaluation:
-
Observe any changes in the physical appearance of the product, such as color, clarity, and phase separation.
-
Data Analysis:
-
Compare the concentration of (-)-α-santalene in the aged samples to the control to determine its chemical stability.
-
Analyze the sensory data to assess any significant changes in the fragrance profile.
-
Document any physical changes in the product.
References
Application Notes: High-Yield Production of α-Santalene in Bioreactors
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Santalene is a valuable sesquiterpene hydrocarbon and a direct precursor to α-santalol, the principal fragrant and bioactive component of East Indian sandalwood oil.[1] This essential oil is highly prized in the fragrance, cosmetic, and pharmaceutical industries for its distinct aroma and therapeutic properties, including antimicrobial and anti-inflammatory effects.[2][3] Traditional production relies on the extraction from the heartwood of mature Santalum album trees, a process hampered by the slow growth of the trees and resource scarcity, making it economically and environmentally unsustainable.[4]
Metabolic engineering of microorganisms offers a promising and sustainable alternative for the production of α-santalene.[4] By harnessing the biosynthetic capabilities of hosts like Saccharomyces cerevisiae, Escherichia coli, and Komagataella phaffii (Pichia pastoris), it is possible to achieve high-titer production in controlled bioreactor environments.[4][5][6] This document provides detailed application notes and protocols for the metabolic engineering strategies, bioreactor fermentation, and product analysis required for high-yield α-santalene production.
Metabolic Pathway for α-Santalene Biosynthesis
The production of α-santalene in engineered microbes relies on the native mevalonate (MVA) pathway, which synthesizes the universal C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA.[7] These precursors are condensed to form the C15 molecule farnesyl diphosphate (FPP), the immediate substrate for all sesquiterpenes.[7] A heterologously expressed α-santalene synthase (SAS) enzyme then catalyzes the final conversion of FPP to α-santalene.[2] A primary challenge is overcoming the diversion of FPP to competing native pathways, such as the synthesis of sterols (via squalene) or the hydrolysis of FPP to farnesol.[7][8]
Metabolic Engineering and Strain Optimization Workflow
Achieving high yields of α-santalene requires a multi-step metabolic engineering strategy combined with fermentation process optimization. The general workflow involves selecting a suitable microbial host, systematically engineering its metabolic pathways to enhance precursor supply and redirect carbon flux, followed by scalable fermentation and analysis.
Data Presentation: α-Santalene Production Titers
The following table summarizes α-santalene production titers achieved in various engineered microorganisms using different fermentation strategies. This data highlights the significant improvements made through metabolic engineering and bioprocess optimization.
| Host Organism | Key Genetic Modifications | Fermentation Scale | α-Santalene Titer | Reference(s) |
| Komagataella phaffii | Overexpression of tHMG1, IDI1, ERG20; Multi-copy integration of SAS gene. | Fed-batch Fermenter | 21.5 g/L | [6] |
| Escherichia coli | Amplified FPP precursor flux; Engineered santalene synthase (ClSS). | Fed-batch Fermentation | 2.9 g/L | [9][10] |
| Saccharomyces cerevisiae | Downregulation of ERG9; Overexpression of GAL4 and PGM2. | Fed-batch Fermentation | ~1.2 g/L (as Z-α-santalol precursor) | [11] |
| Saccharomyces cerevisiae | Overexpression of tHMG1, ERG20, GDH2; Deletion of GDH1, LPP1, DPP1. | Continuous Culture | 0.036 Cmmol (g biomass)⁻¹ h⁻¹ (Productivity) | [4][12] |
| Yarrowia lipolytica | Overexpression of key MVA pathway genes (ERG8, HMG1). | Fed-batch Fermenter | 27.92 mg/L | [13] |
| Escherichia coli | RBS optimization of synthetic operon; Deletion of tnaA (indole pathway). | Shake Flask | 599 mg/L | [5][14] |
Experimental Protocols
Protocol 1: General Strain Engineering in S. cerevisiae
This protocol outlines a general approach for modifying yeast to enhance α-santalene production by overexpressing pathway genes and downregulating a competing pathway.
1. Overexpression of MVA Pathway Genes:
-
Select key genes for overexpression, such as a truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20), along with a codon-optimized α-santalene synthase (SAS).[12]
-
Clone these genes into a high-copy expression vector (e.g., pYES2) under the control of strong constitutive or inducible promoters (e.g., PTEF1, PPGK1).[12]
-
Transform the expression plasmid into the desired S. cerevisiae strain (e.g., BY4742) using the lithium acetate/PEG method.
-
Select for successful transformants on appropriate selection media (e.g., synthetic complete medium lacking uracil for URA3-based plasmids).
2. Downregulation of Squalene Synthase (ERG9):
-
To redirect FPP flux from sterol to α-santalene synthesis, replace the native promoter of the ERG9 gene with a weak, glucose-repressible promoter like PHXT1.[11][15]
-
Design a donor DNA cassette containing the PHXT1 promoter flanked by homologous regions upstream and downstream of the native ERG9 promoter.
-
Use a CRISPR/Cas9 system to introduce a double-strand break at the native ERG9 promoter locus and co-transform the donor DNA cassette to facilitate homologous recombination.
-
Verify successful promoter replacement via colony PCR and Sanger sequencing.
Protocol 2: Fed-Batch Fermentation for High-Yield Production
This protocol describes a fed-batch fermentation process to achieve high cell density and maximize α-santalene production. An in-situ dodecane overlay is used to capture the product and mitigate toxicity.
1. Bioreactor Preparation:
-
Prepare and sterilize a 5-L bioreactor containing 2.5 L of defined batch medium (containing glucose, yeast extract, salts, and trace metals).
-
Calibrate pH, dissolved oxygen (DO), and temperature probes. Set initial parameters: pH 5.0, temperature 30°C, and DO >30% (controlled by agitation and aeration).
2. Inoculum Preparation:
-
Inoculate a 500 mL shake flask containing 50 mL of seed medium with a single colony of the engineered yeast strain.
-
Incubate at 30°C with shaking at 250 rpm for 24-36 hours until the culture reaches the late exponential phase.
3. Fermentation Process:
-
Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.
-
Batch Phase: Allow the culture to grow until the initial glucose supply is nearly exhausted, indicated by a sharp increase in the DO signal.
-
Fed-Batch Phase: Initiate a feeding strategy to maintain a low glucose concentration, preventing the formation of inhibitory by-products like ethanol. An exponential feeding profile controlled by the respiratory quotient (RQ) is effective.[16][17]
- Begin feeding a concentrated glucose and nitrogen solution.
- Maintain the RQ around 1.1 by adjusting the feed rate. An RQ above this value indicates ethanol formation.
-
Product Capture: After 12-24 hours of growth, add a 10% (v/v) overlay of sterile dodecane to the bioreactor to continuously capture the secreted α-santalene.[12]
-
Continue the fed-batch cultivation for 96-120 hours, collecting samples periodically to monitor cell growth (OD600) and product titer.
Protocol 3: Extraction and Quantification of α-Santalene
This protocol details the extraction of α-santalene from the dodecane overlay and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction:
-
Collect a sample from the bioreactor and allow the organic (dodecane) and aqueous phases to separate.
-
Pipette a known volume (e.g., 1 mL) of the dodecane layer into a clean vial.
-
Add an appropriate internal standard (e.g., caryophyllene or another hydrocarbon not produced by the strain) of a known concentration to the sample.
-
Dilute the sample with a suitable solvent like pentane or hexane if necessary.[18][19]
2. GC-MS Analysis:
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., HP-5ms or equivalent) and a mass spectrometer detector.[18]
-
GC Method:
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
- Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[18]
-
MS Method:
- Acquire mass spectra in full scan mode (e.g., m/z 40-400).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
3. Quantification:
-
Identify the α-santalene peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the concentration by integrating the peak area of α-santalene relative to the peak area of the internal standard and comparing it against a previously generated calibration curve.
-
Calculate the total titer in the bioreactor based on the concentration in the dodecane layer and the total volume of dodecane used.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing Komagataella phaffii as a Cell Factory for Efficient Production of Sesquiterpenoid α-Santalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sesquiterpene Synthase Engineering and Targeted Engineering of α-Santalene Overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reconstruction of the Biosynthetic Pathway of Santalols under Control of the GAL Regulatory System in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Production of farnesene and santalene by Saccharomyces cerevisiae using fed-batch cultivations with RQ-controlled feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US20160177288A1 - Method for producing alpha-santalene - Google Patents [patents.google.com]
- 19. rjpn.org [rjpn.org]
Application Notes & Protocols: Extraction of α-Santalene from Plant Material
Introduction
α-Santalene is a naturally occurring sesquiterpene, a class of organic compounds valued for their aromatic and potential medicinal properties. It is a key precursor to the biosynthesis of α-santalol, a primary constituent responsible for the characteristic fragrance of sandalwood oil.[1][2] This essential oil, extracted from the heartwood of trees belonging to the Santalum genus, particularly East Indian Sandalwood (Santalum album), is a high-value ingredient in the perfumery, cosmetics, and aromatherapy industries.[3][4][5] The growing demand for sandalwood oil has led to the over-exploitation of natural sandalwood resources, prompting research into efficient and sustainable methods for extracting its valuable compounds.[2][3]
These application notes provide detailed protocols for researchers, scientists, and professionals in drug development on the primary methods for extracting α-santalene from plant material. The focus is on providing reproducible experimental procedures and comparative quantitative data for methods including steam distillation, solvent extraction, and supercritical fluid extraction.
Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils from plant materials.[1][3] It is particularly suitable for volatile compounds like α-santalene that are stable at the boiling point of water. The process involves passing steam through the powdered plant material, which vaporizes the volatile compounds. The resulting vapor mixture is then condensed and collected, where the essential oil separates from the water.
Protocol: Steam Distillation using a Clevenger Apparatus
This protocol is adapted from studies on the extraction of essential oil from Santalum album heartwood.[3][4]
Materials and Equipment:
-
Powdered heartwood of Santalum album
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L or appropriate size)
-
Condenser
-
Graduated collection tube
-
Deionized water
-
Dichloromethane (for separation)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place a known quantity (e.g., 150-200 g) of powdered Santalum album heartwood into a large round-bottom flask.[4]
-
Add deionized water to the flask, ensuring the plant material is fully submerged.
-
Assemble the Clevenger apparatus, connecting the flask to the heating mantle and the condenser to a water source.
-
Heat the mixture to boiling. The steam will pass through the plant material, carrying the volatile essential oils.
-
The steam and oil vapor mixture will rise into the condenser and, upon cooling, will liquefy and collect in the graduated tube of the Clevenger apparatus.
-
Continue the distillation for an extended period (e.g., 20-48 hours) to maximize oil yield.[3][4] The process can be stopped when the volume of collected oil no longer increases.
-
Once distillation is complete, allow the apparatus to cool.
-
Collect the oil-water mixture (distillate). Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a non-polar solvent like dichloromethane to recover any dissolved oil.[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water.[4]
-
Filter to remove the sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the pure essential oil.
-
The resulting oil can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the α-santalene content.
Visualization: Steam Distillation Workflow
Caption: Diagram 1: Steam Distillation Workflow.
Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve the essential oil from the plant matrix.[6][7][8] The choice of solvent is critical, as it influences the yield and chemical profile of the extract.[9] Common solvents include hexane, ethanol, pentane, and diethyl ether.[6][9] Soxhlet extraction is a common continuous method that provides efficient extraction.[6]
Protocol: Soxhlet Extraction
This protocol describes a standard Soxhlet extraction procedure for sandalwood.[4][6]
Materials and Equipment:
-
Powdered heartwood of Santalum album
-
Soxhlet extractor apparatus
-
Cellulose extraction thimble
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Rotary evaporator
Procedure:
-
Accurately weigh a sample of powdered sandalwood (e.g., 20 g) and place it into a cellulose extraction thimble.[4]
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask to about two-thirds full with the chosen solvent (e.g., hexane).[6]
-
Assemble the Soxhlet apparatus by placing the flask on the heating mantle and mounting the extractor and condenser above it.
-
Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm and into the condenser, where it cools and drips down into the thimble containing the plant material.
-
The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of the siphon arm, the entire contents are siphoned back into the round-bottom flask.[6]
-
This cycle is allowed to repeat for several hours until the solvent in the siphon tube runs clear, indicating that the extraction is complete.[6]
-
After extraction, the solvent, now containing the extracted oil, is concentrated using a rotary evaporator to remove the solvent.[6]
-
The resulting crude extract contains the sandalwood essential oil rich in sesquiterpenoids.
Visualization: Solvent Extraction Workflow
Caption: Diagram 2: Solvent Extraction Workflow.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is a "green" technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[10] Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. SFE is advantageous as it avoids the use of organic solvents and operates at low temperatures, preventing thermal degradation of sensitive compounds.[10]
Protocol: Subcritical CO₂ Extraction
This protocol is based on a study that optimized sandalwood oil extraction using subcritical CO₂.[11][12][13]
Materials and Equipment:
-
Supercritical Fluid Extraction system
-
High-pressure CO₂ source (liquid)
-
Extraction vessel
-
Separator vessel
-
High-pressure pump
-
Heater/Chiller for temperature control
-
Back-pressure regulator
-
Powdered heartwood of Santalum album
Procedure:
-
Load the powdered sandalwood into the extraction vessel. Ensure the vessel is properly sealed.
-
Cool and pressurize the CO₂ to bring it to a subcritical or supercritical state. Optimal reported conditions for subcritical extraction are 28°C and 200 bar.[11][12][13]
-
Introduce the supercritical CO₂ into the extraction vessel at a controlled flow rate.
-
The supercritical CO₂ acts as a solvent, permeating the plant material and dissolving the essential oils.[6]
-
The CO₂, now laden with the extract, flows from the extraction vessel to the separator.
-
In the separator, the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and lose its solvent power. The extracted oil precipitates and is collected in the separator.
-
The now gas-phase CO₂ can be recompressed and recycled back into the system.
-
The extraction can be run for a set duration (e.g., 1-4 hours), and fractions can be collected at different time intervals to analyze the composition of the extract over time.[11][12]
Visualization: Supercritical Fluid Extraction (SFE) Workflow
Caption: Diagram 3: SFE Workflow.
Data Presentation: Comparison of Extraction Methods
The efficiency of each extraction method can be evaluated based on the total oil yield and the concentration of specific compounds like α-santalene.
Table 1: Comparison of Oil Yield from Santalum album
| Extraction Method | Solvent/Conditions | Time | Oil Yield (%) | Reference |
| Steam Distillation | Water | 10 h | 1.60 | [11][12] |
| Hydrodistillation (alkaline treated) | Water | 48 h | 2.68 | [11][12] |
| Soxhlet Extraction | Ethanol (EtOH) | 5 h | 3.70 (absolute from concrete) | [11][12] |
| Soxhlet Extraction | Benzene | 5 h | 3.01 (absolute from concrete) | [11][12] |
| Soxhlet Extraction | Diethyl Ether | 5 h | 2.58 (absolute from concrete) | [11][12] |
| Microwave Air-Hydrodistillation | Water, 600W, 5.0 L/min air | 120 min | 1.32 | [14] |
| Microwave Hydrodistillation | Water, 600W | 120 min | 1.22 | [14] |
| Subcritical CO₂ Extraction | 200 bar, 28°C | 1 h | 4.11 | [11][12] |
Table 2: α-Santalene Content in Subcritical CO₂ Extract over Time
| Extraction Time | α-Santalene (%) | β-Santalene (%) | α-Santalol (%) | β-Santalol (%) | Reference |
| First Hour | 0.55 | 1.30 | 51.30 | 27.94 | [11][12] |
| Second Hour | 0.48 | 1.08 | 54.50 | 28.16 | [11][12] |
| Third Hour | 1.00 | 1.92 | 50.27 | 26.18 | [11][12] |
| Fourth Hour | 1.14 | 2.17 | 51.99 | 26.76 | [11][12] |
Post-Extraction Purification of α-Santalene
The crude essential oil obtained from any of the above methods is a complex mixture of sesquiterpenoids.[1] For applications requiring high-purity α-santalene, further purification is necessary.
Protocol: MPLC Separation of α-Santalene
Medium Pressure Liquid Chromatography (MPLC) using a silver nitrate-impregnated silica gel stationary phase is an effective method for separating sesquiterpene hydrocarbons like α- and β-santalene.[15][16]
Materials and Equipment:
-
MPLC system
-
Silver nitrate (AgNO₃) impregnated silica gel
-
Crude sandalwood oil extract
-
Mobile Phase: Hexane (for santalenes)
-
Fraction collector
-
GC-MS for fraction analysis
Procedure:
-
Prepare the stationary phase by impregnating silica gel with a solution of silver nitrate.
-
Pack the MPLC column with the AgNO₃-impregnated silica gel.
-
Dissolve the crude sandalwood oil in a minimal amount of the mobile phase (hexane).
-
Load the sample onto the MPLC column.
-
Elute the column with hexane as the mobile phase. The silver ions in the stationary phase interact differently with the double bonds of the various sesquiterpenes, allowing for their separation.
-
Collect fractions using a fraction collector.
-
Analyze the collected fractions by GC-MS to identify those containing pure α-santalene. Purity of >96% for α-santalene has been reported using this method.[15][16]
-
Combine the pure fractions and remove the solvent to obtain isolated α-santalene.
References
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kingsresearch.com [kingsresearch.com]
- 4. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. rjpn.org [rjpn.org]
- 7. US9297004B2 - Method for producing α-santalene - Google Patents [patents.google.com]
- 8. EP2252691B1 - Method for producing alpha- santalene - Google Patents [patents.google.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Process optimization of sandalwood (Santalum album) oil extraction by subcritical carbon dioxide and conventional techniques | Semantic Scholar [semanticscholar.org]
- 12. Process optimization of sandalwood (Santalum album) oil extraction by subcritical carbon dioxide and conventional techniques | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Conversion of Farnesyl Pyrophosphate to α-Santalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Santalene is a key sesquiterpene precursor to the highly valued fragrance and pharmaceutical compound, santalol, the main constituent of sandalwood oil. The enzymatic synthesis of α-santalene from the central isoprenoid pathway intermediate, farnesyl pyrophosphate (FPP), offers a promising and sustainable alternative to the extraction from the endangered sandalwood tree (Santalum album). This document provides detailed application notes and protocols for the in vitro enzymatic conversion of FPP to α-santalene, focusing on the use of α-santalene synthase.
Principle of the Reaction
The enzymatic conversion is a cyclization reaction catalyzed by α-santalene synthase (EC 4.2.3.82), a type of terpene synthase.[1] The enzyme utilizes (2E,6E)-farnesyl diphosphate as a substrate and, through a series of carbocationic intermediates and rearrangements, produces (+)-α-santalene and inorganic diphosphate.[1][2] It is important to note that many α-santalene synthases are not entirely specific and produce a mixture of sesquiterpenes, including β-santalene, epi-β-santalene, and α-exo-bergamotene.[2][3][4]
Data Presentation
Product Distribution of α-Santalene Synthases
The product profile of α-santalene synthases can vary significantly depending on the source of the enzyme and any protein engineering modifications. Below is a comparison of the product distribution for different santalene synthases.
| Enzyme | Source Organism/Variant | α-Santalene (%) | β-Santalene (%) | epi-β-Santalene (%) | α-exo-Bergamotene (%) | Other Sesquiterpenes (%) | Reference |
| SaSSy | Santalum album | 41.2 ± 1.0 | 29.5 ± 0.4 | 4.4 ± 0.0 | 21.6 ± 0.6 | - | [4][5] |
| SanSyn | Clausena lansium | >90 | Minor | Minor | Minor | - | [6] |
| SanSynF441V | Engineered C. lansium | 57.2 | 28.6 | 6.7 | 7.6 | - | [7] |
| CiCaSSy | Cinnamomum camphora | Major | Major | - | Major | - |
Kinetic Parameters of α-Santalene Synthase
Kinetic analysis provides valuable information on the efficiency of the enzyme. The following table summarizes the kinetic parameters for the α-santalene synthase from Santalum album (SaSSy).
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| SaSSy | (2E,6E)-Farnesyl Diphosphate | 1.4 | 0.34 | [2] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of His-tagged α-Santalene Synthase in E. coli
This protocol describes the expression of a 6xHis-tagged α-santalene synthase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
Expression vector containing the codon-optimized gene for α-santalene synthase with an N-terminal 6xHis-tag (e.g., pET series vectors).
-
E. coli expression host (e.g., BL21(DE3)).
-
LB Broth and Agar.
-
Appropriate antibiotic for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Ni-NTA Agarose resin.
-
Lysozyme, DNase I.
-
Protease inhibitor cocktail.
Procedure:
-
Transformation: Transform the expression vector into competent E. coli cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Expression Culture: Inoculate a single colony into 10 mL of LB broth with the antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Incubate for 16-20 hours at 18-20°C with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL), DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification:
-
Add the cleared lysate to a column containing equilibrated Ni-NTA Agarose resin.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged protein with 5 column volumes of Elution Buffer.
-
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES, 10% glycerol, pH 7.5) using dialysis or a desalting column.
-
Purity Check: Analyze the purified protein by SDS-PAGE.
Protocol 2: In Vitro Enzyme Assay for α-Santalene Synthase Activity
This protocol details the procedure for determining the activity of purified α-santalene synthase.
Materials:
-
Purified α-santalene synthase.
-
Assay Buffer (50 mM HEPES, pH 7.2, 10 mM MgCl2, 5 mM DTT, 10% glycerol).
-
(2E,6E)-Farnesyl diphosphate (FPP) substrate stock solution.
-
n-Hexane.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing Assay Buffer, purified α-santalene synthase (1-5 µg), and FPP (final concentration of 10-50 µM) in a total volume of 500 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
Product Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of n-hexane and vortexing vigorously for 1 minute.
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 5 minutes to separate the phases.
-
Sample Preparation for GC-MS: Carefully transfer the upper hexane layer to a new glass vial for GC-MS analysis.
Protocol 3: Quantitative Analysis of α-Santalene and Other Sesquiterpenes by GC-MS
This protocol provides a general method for the separation and quantification of α-santalene and related sesquiterpenes.
Materials:
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5MS, DB-5).
-
Helium carrier gas.
-
Authentic standards for α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene (if available).
-
Internal standard (e.g., caryophyllene or longifolene).
Procedure:
-
GC-MS Method:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/minute, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of 40-350 m/z.
-
-
Sample Injection: Inject 1 µL of the hexane extract into the GC-MS.
-
Data Analysis:
-
Identify the peaks corresponding to α-santalene and other sesquiterpenes by comparing their retention times and mass spectra to authentic standards or published data. Approximate retention times on a standard non-polar column are: α-santalene (~16.1 min), β-santalene (~16.4 min), epi-β-santalene (~16.7 min), and α-exo-bergamotene (~17.0 min).[4]
-
Quantify the products by integrating the peak areas and comparing them to a calibration curve generated with authentic standards and an internal standard.
-
Visualizations
Biosynthetic Pathway of α-Santalene
Caption: Enzymatic conversion of FPP to α-santalene.
Experimental Workflow for α-Santalene Production and Analysis
Caption: Workflow for α-santalene production and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epi-beta-santalene, 25532-78-9 [thegoodscentscompany.com]
- 5. revive-eo.com [revive-eo.com]
- 6. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae [ouci.dntb.gov.ua]
- 7. beta-Santalene | C15H24 | CID 10889018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Santalene Synthase Activity Assays
Introduction
Santalene synthases are a class of sesquiterpene synthase enzymes critical in the biosynthesis of sandalwood oil's characteristic fragrance components.[1] These enzymes catalyze the cyclization of farnesyl diphosphate (FPP) into a mixture of sesquiterpenes, including α-santalene, β-santalene, epi-β-santalene, and exo-α-bergamotene.[2][3] Subsequent oxidation of these santalenes by cytochrome P450 monooxygenases yields the corresponding santalols, the primary constituents of the prized essential oil.[4][5] Accurate and reproducible methods for assaying santalene synthase activity are essential for researchers in natural product synthesis, enzyme engineering, and for drug development professionals exploring the therapeutic potential of these compounds.
These application notes provide detailed protocols for the expression of recombinant santalene synthase, the execution of in vitro activity assays, and the subsequent analysis of reaction products using Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: Recombinant Santalene Synthase Production
The functional characterization of santalene synthase typically requires the production of active, purified recombinant protein.[6] Common expression systems include Escherichia coli and the yeast Saccharomyces cerevisiae.[7][8] The following protocols describe a general workflow for producing His-tagged santalene synthase in E. coli.
Protocol 1.1: Gene Cloning and Expression Vector Preparation
-
Gene Amplification: The coding sequence for santalene synthase (e.g., from Santalum album, SaSSy) is amplified from a cDNA library using PCR with primers that incorporate restriction sites for cloning into an expression vector (e.g., pET28a or pET32b).[6]
-
Vector Ligation: The purified PCR product and the expression vector are digested with the corresponding restriction enzymes, followed by ligation to insert the santalene synthase gene into the vector.[6]
-
Transformation: The resulting recombinant plasmid is transformed into a suitable E. coli expression host strain, such as BL21 (DE3) or Rosetta 2 (DE3).[6]
Protocol 1.2: Protein Expression and Purification
-
Culturing: Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Induction: Use the overnight culture to inoculate a larger volume of LB medium. Grow the culture at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells using sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. The supernatant, containing the soluble His-tagged santalene synthase, is loaded onto a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the santalene synthase using an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[6]
-
Verification: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Determine protein concentration using a standard method like the Bradford assay.[6]
Section 2: In Vitro Santalene Synthase Activity Assay
This section details the protocols for performing standard activity assays and for determining the enzyme's kinetic parameters.
Protocol 2.1: Standard Activity Assay
-
Reaction Setup: In a glass vial, prepare the assay mixture containing the purified recombinant protein (5-100 μg) in a final reaction volume of 400-500 μL.[6] The reaction buffer should consist of 25 mM HEPES (pH 7.4), 10% v/v glycerol, 5 mM dithiothreitol (DTT), and 10 mM MgCl₂.[6]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, (E,E)-farnesyl diphosphate (FPP), to a final concentration of 100 μM.[6]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 5 minutes for kinetics, or 1 hour for product identification) with gentle shaking.[6]
-
Reaction Quenching: Stop the reaction by vigorously vortexing after adding an equal volume of a quenching solution, such as 0.1 M ZnSO₄ and saturated Ba(OH)₂.[6]
Protocol 2.2: Kinetic Characterization
To determine steady-state kinetic parameters (Kₘ and k_cat), perform the assay as described in Protocol 2.1 with the following modifications:
-
Use a lower concentration of purified enzyme (e.g., 5 μM).[6]
-
Vary the substrate (FPP) concentration over a range, for example, from 0.5 μM to 60 μM.[6]
-
Use a shorter incubation time (e.g., 5 minutes) to ensure initial velocity conditions are measured.[6]
Section 3: Product Analysis by GC-MS
The volatile sesquiterpene products of the synthase reaction are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
Protocol 3.1: Sample Preparation and Extraction
-
Extraction: Following the quenching step, extract the sesquiterpene products from the aqueous reaction mixture by adding an equal volume of an organic solvent, typically n-hexane. Vortex vigorously and centrifuge to separate the phases. Repeat the extraction three times.[6]
-
Internal Standard: Combine the organic extracts and add a known amount of an internal standard (e.g., 100 ng of dodecane or n-tridecane) for accurate quantification.[6][11]
-
Concentration: Carefully concentrate the extract to a small volume (e.g., 50 μL) under a gentle stream of dry nitrogen gas before GC-MS analysis.[6]
Protocol 3.2: GC-MS Analysis
-
Injection: Inject 1-2 μL of the concentrated extract into the GC-MS system.
-
Chromatography: Separate the compounds on a suitable capillary column (e.g., HP-5MS or equivalent).
-
Detection: Identify the products by comparing their mass spectra and retention times with those of authentic standards and/or spectral libraries.[6]
-
Quantification: Quantify the products by comparing their peak areas to the peak area of the internal standard.[12]
Section 4: Data Presentation
Quantitative data from the assays should be organized for clarity and comparison.
Table 1: Typical Reaction Conditions for Santalene Synthase Assay
| Parameter | Value | Reference |
|---|---|---|
| Enzyme | 5-100 µg Purified Recombinant Protein | [6] |
| Substrate | 100 µM (E,E)-Farnesyl Diphosphate | [6] |
| Buffer | 25 mM HEPES, pH 7.4 | [6] |
| Additives | 10% v/v Glycerol, 5 mM DTT | [6] |
| Cofactor | 10 mM MgCl₂ | [6] |
| Reaction Volume | 400-500 µL | [6] |
| Temperature | 30°C | [6] |
| Incubation Time | 5 min (kinetics) to 1 hr (product ID) |[6] |
Table 2: Example GC-MS Parameters for Sesquiterpene Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | [9][11] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar | [6] |
| Carrier Gas | Helium | |
| Inlet Temperature | 250°C | |
| Oven Program | 40°C hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min | [6] |
| MS Transfer Line | 280°C | |
| Ion Source Temp | 230°C |
| Mass Range | m/z 40-500 | |
Table 3: Kinetic Parameters of S. album Santalene Synthase (SaSSy)
| Substrate | Kₘ (µM) | k_cat (s⁻¹) | Reference |
|---|
| (2E,6E)-FPP | 1.4 | 0.34 |[2] |
Table 4: Product Distribution of S. album Santalene Synthase (SaSSy) with FPP
| Product | Relative Abundance (%) | Reference |
|---|---|---|
| α-Santalene | 41.2 ± 1.0 | [6] |
| β-Santalene | 29.5 ± 0.4 | [6] |
| exo-α-Bergamotene | 21.6 ± 0.6 | [6] |
| epi-β-Santalene | 4.4 ± 0.0 |[6] |
Section 5: Visualizations
Diagrams help to visualize the complex biochemical and experimental processes.
Caption: Biosynthetic pathway of santalenes from FPP.
Caption: Experimental workflow for santalene synthase assay.
References
- 1. mdpi.com [mdpi.com]
- 2. uniprot.org [uniprot.org]
- 3. Revisiting sesquiterpene biosynthetic pathways leading to santalene and its analogues: a comprehensive mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol | PLOS One [journals.plos.org]
- 6. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20200010822A1 - Santalene synthase - Google Patents [patents.google.com]
- 8. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Engineering Santalene Production in Yeast using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 technology to engineer Saccharomyces cerevisiae for the enhanced production of santalene, a precursor to the valuable fragrance and pharmaceutical compounds, santalols.
Introduction
Santalenes are sesquiterpenes that form the major constituents of sandalwood oil, a highly valued product in the fragrance, cosmetic, and pharmaceutical industries.[1][2] Traditional extraction from the slow-growing sandalwood tree is unsustainable, prompting the development of microbial production platforms. Saccharomyces cerevisiae (baker's yeast) has emerged as a promising host for santalene biosynthesis due to its well-characterized genetics and robustness in industrial fermentations.[3][4] The CRISPR/Cas9 system offers a powerful and precise tool for genome editing, enabling rapid and efficient engineering of yeast metabolic pathways to improve santalene yields.[5][6][7]
This document outlines the key metabolic engineering strategies, provides detailed experimental protocols, and presents quantitative data from various studies to guide researchers in this field.
Metabolic Engineering Strategies for Santalene Production
The biosynthesis of santalenes in engineered yeast involves the heterologous expression of a santalene synthase (STS) and the optimization of the native mevalonate (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP).[3][4] Key CRISPR/Cas9-mediated strategies include:
-
Overexpression of Santalene Synthase (STS): Introducing and expressing a codon-optimized STS gene, such as SaSSy from Santalum album, is the primary step to enable santalene production.[3]
-
Upregulation of the Mevalonate (MVA) Pathway: Enhancing the expression of key genes in the MVA pathway, such as tHMG1, ERG20, and UPC2-1, boosts the production of the precursor FPP.[3]
-
Downregulation of Competing Pathways: The primary competing pathway for FPP is ergosterol biosynthesis, initiated by the enzyme squalene synthase, encoded by the ERG9 gene. Downregulating ERG9 expression is a critical step to divert FPP flux towards santalene synthesis.[1][2][4]
-
Integration of Biosynthetic Cassettes: Utilizing CRISPR/Cas9 to integrate entire expression cassettes for the santalene biosynthesis pathway into the yeast genome ensures stable expression and can be targeted to multi-copy loci, such as the delta (δ) sites, to increase gene dosage.[1][2]
Quantitative Data on Santalene Production
The following tables summarize the quantitative data on santalene production in engineered S. cerevisiae from various studies.
| Strain Engineering Strategy | Santalene Titer (mg/L) | Fold Increase | Reference |
| Integration of santalene biosynthesis cassettes | 94.6 | - | [1][2] |
| Downregulation of ERG9 gene | 164.7 | 1.74 | [1][2] |
| Overexpression of α-santalene synthase (STS) | 5.19 | - | [2] |
| Repression of ERG9 expression | 17.3 | 3.33 | [4] |
| Fed-batch fermentation with RQ-controlled feed | 163 | - | [8] |
| Gene Target | Engineering Approach | Effect on Santalene Production | Reference |
| ERG9 | Downregulation/Promoter replacement | Increased santalene yield | [1][2][4] |
| tHMG1, ERG20, UPC2-1 | Overexpression | Increased FPP supply, leading to higher santalene titers | [3] |
| Santalene Synthase (STS) | Multi-copy integration | Increased conversion of FPP to santalene | [1][2] |
| LPP1, DPP1 | Knockout | 3.4-fold improvement in α-santalene yield | [9] |
Experimental Protocols
Protocol 1: gRNA Design for ERG9 Downregulation
This protocol describes the design of a guide RNA (gRNA) to target the promoter region of the ERG9 gene for transcriptional repression using a catalytically dead Cas9 (dCas9).
-
Obtain the ERG9 promoter sequence: Retrieve the sequence upstream of the ERG9 open reading frame from the Saccharomyces Genome Database (SGD).
-
Identify potential gRNA target sites: Use a gRNA design tool (e.g., Yeastriction or similar web-based tools) to identify 20-nucleotide target sequences followed by a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9). Target the region just upstream of the transcriptional start site for effective repression.[10]
-
Synthesize and anneal oligonucleotides: Synthesize two complementary oligonucleotides encoding the chosen 20-nt target sequence. These oligos should have overhangs compatible with the cloning vector.
-
Clone into a gRNA expression vector: Ligate the annealed oligonucleotides into a suitable yeast expression vector that co-expresses the gRNA and Cas9 or dCas9.[11]
Protocol 2: Construction of a Santalene Synthase Expression Cassette
This protocol outlines the assembly of a santalene synthase expression cassette for genomic integration.
-
Codon-optimize the Santalene Synthase gene: Optimize the coding sequence of the chosen santalene synthase (e.g., from Santalum album) for expression in S. cerevisiae.
-
Select a promoter and terminator: Choose strong constitutive or inducible promoters (e.g., TEF1, GPD, GAL1) and a suitable terminator (e.g., CYC1) to drive the expression of the STS gene.
-
Assemble the expression cassette: Use standard molecular cloning techniques (e.g., Gibson assembly, Golden Gate cloning) to assemble the promoter, codon-optimized STS gene, and terminator into a single DNA fragment.
-
Add homology arms for genomic integration: Flank the expression cassette with 500-1000 bp homology arms corresponding to the desired integration locus in the yeast genome (e.g., delta sites for multi-copy integration).
Protocol 3: CRISPR/Cas9-Mediated Transformation and Integration in Yeast
This protocol details the transformation of S. cerevisiae with the CRISPR/Cas9 system and the santalene synthase expression cassette.
-
Prepare competent yeast cells: Grow the desired S. cerevisiae strain (e.g., BY4741) to mid-log phase and prepare competent cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Prepare the transformation mix: Combine the competent yeast cells with the Cas9/gRNA expression plasmid and the linear santalene synthase expression cassette (donor DNA).[12]
-
Heat shock: Incubate the transformation mix at 42°C for 40-60 minutes.
-
Plate on selective media: Plate the transformed cells on appropriate selective media to select for transformants containing the Cas9/gRNA plasmid.
-
Screen for successful integration: Screen individual colonies for the correct integration of the santalene synthase cassette using colony PCR with primers flanking the integration site.[11]
-
Sequence verification: Sequence the PCR product to confirm the correct and in-frame integration of the expression cassette.
Visualizations
Caption: Metabolic pathway for santalene production in engineered yeast.
Caption: Experimental workflow for CRISPR/Cas9-mediated engineering of santalene production in yeast.
References
- 1. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Advancing CRISPR technologies to engineer yeast metabolism [research.chalmers.se]
- 7. Frontiers | CRISPR/Cas9 Systems for the Development of Saccharomyces cerevisiae Cell Factories [frontiersin.org]
- 8. Production of farnesene and santalene by Saccharomyces cerevisiae using fed-batch cultivations with RQ-controlled feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guide design rules for CRISPR interference in Saccharomyces cerevisiae · Benchling [benchling.com]
- 11. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Scale-Up of Microbial Fermentation for Sesquiterpene Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sesquiterpenes are a diverse class of 15-carbon (C15) isoprenoids with a wide range of applications in pharmaceuticals, fragrances, food, and biofuels.[1][2] Their complex structures often make chemical synthesis economically unviable.[3][4] Microbial fermentation using metabolically engineered hosts like Escherichia coli and Saccharomyces cerevisiae presents a sustainable and scalable alternative for producing these valuable compounds from renewable feedstocks.[1][2] Scaling up these bioprocesses from the laboratory bench to industrial production is a critical step that requires careful consideration of metabolic pathways, fermentation parameters, and process engineering principles to maintain high yields and productivity.[5][6] This document provides detailed protocols and application notes to guide researchers through the successful scale-up of microbial sesquiterpene fermentation.
Metabolic Engineering for Enhanced Sesquiterpene Production
The foundation of a successful fermentation process is a robust microbial strain engineered for high-level production. The primary strategy involves redirecting carbon flux towards the synthesis of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).[7] This is typically achieved through the overexpression of genes in the native mevalonate (MVA) pathway in eukaryotes like S. cerevisiae or the heterologous expression of the MVA pathway in prokaryotes like E. coli, which naturally uses the methylerythritol 4-phosphate (MEP) pathway.[2]
Key metabolic engineering strategies include:
-
Upregulation of the MVA Pathway: Overexpressing key enzymes such as HMG-CoA reductase (tHMG1) and FPP synthase (ERG20) to increase the intracellular pool of FPP.[3]
-
Downregulation of Competing Pathways: Attenuating or deleting genes that divert FPP away from sesquiterpene production, such as squalene synthase (ERG9), which channels FPP towards sterol biosynthesis.[3]
-
Expression of Sesquiterpene Synthases (STSs): Introducing and optimizing the expression of a specific STS gene to convert FPP into the desired sesquiterpene, such as amorphadiene synthase or patchoulol synthase.[3][8]
-
Cofactor Engineering: Ensuring a balanced supply of cofactors like ATP and NADPH, which are essential for the MVA pathway.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scale-up of industrial microbial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxada.com [arxada.com]
- 7. sysbio.se [sysbio.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of Santalene Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalenes, specifically α-santalene and β-santalene, are bicyclic sesquiterpenes that are key constituents of sandalwood oil, highly valued in the fragrance, cosmetics, and pharmaceutical industries. Each of these isomers exists as a pair of enantiomers, and it is well-established that the chirality of a molecule can significantly influence its sensory properties, biological activity, and pharmacological effects. Therefore, the ability to separate and quantify the individual enantiomers of α- and β-santalene is crucial for quality control, authenticity assessment of essential oils, and for research into their distinct biological properties.
Principle of Chiral Separation by Gas Chromatography
Chiral gas chromatography is a powerful technique for the separation of enantiomers. It relies on the use of a chiral stationary phase (CSP) coated onto the inner wall of a capillary column. Enantiomers, being stereoisomers that are non-superimposable mirror images, interact diastereomerically with the chiral stationary phase. These transient diastereomeric complexes have different energies of formation and dissociation, leading to different retention times for the two enantiomers and thus enabling their separation. Cyclodextrin derivatives are commonly used as chiral selectors in stationary phases for the separation of a wide range of chiral molecules, including terpenes.[1]
Recommended Analytical Approach
Based on the analysis of similar chiral compounds in essential oils, a gas chromatography (GC) system coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the recommended approach. The use of a chiral capillary column is mandatory for the enantioselective separation.
Instrumentation and Columns
-
Gas Chromatograph: A high-resolution gas chromatograph equipped with electronic pressure control for precise and reproducible flow rates is essential.
-
Detector: A Flame Ionization Detector (FID) is suitable for quantification, while a Mass Spectrometer (MS) is recommended for definitive identification of the enantiomers.
-
Chiral Column: A cyclodextrin-based chiral capillary column is the most promising choice for the separation of santalene enantiomers. Columns with derivatized β-cyclodextrin stationary phases are often effective for sesquiterpenes.
Experimental Workflow for Chiral Separation of Santalene Enantiomers
The following diagram illustrates the general workflow for the development and application of a chiral GC method for santalene enantiomer analysis.
Caption: A flowchart outlining the key steps in the chiral analysis of santalene enantiomers, from sample preparation to data analysis.
Detailed Experimental Protocol (Method Development Starting Point)
This protocol provides a starting point for developing a robust chiral GC method for the separation of santalene enantiomers. Optimization of various parameters will likely be necessary to achieve baseline separation.
1. Materials and Reagents
-
Solvent: n-Hexane (GC grade or equivalent)
-
Standards: Racemic standards of α-santalene and β-santalene (if available). Alternatively, an essential oil known to contain these compounds can be used for initial method development.
-
Chiral Capillary Column: A column such as a 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin-based chiral column is a good starting point.
-
Example Column: Rt-βDEXsa (or similar)
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
2. Instrumentation
-
Gas Chromatograph with FID or MS detector.
-
Autosampler for reproducible injections.
3. Sample Preparation
-
Prepare a stock solution of the santalene standard or essential oil in n-hexane (e.g., 1000 ppm).
-
Perform serial dilutions to prepare working standards in the range of 1-100 ppm.
4. GC-MS Parameters (Starting Conditions)
| Parameter | Recommended Starting Value |
| Injector | |
| Injection Mode | Split |
| Split Ratio | 50:1 (can be optimized) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 60 °C |
| Initial Hold Time | 2 min |
| Ramp 1 | 2 °C/min to 140 °C |
| Ramp 2 | 5 °C/min to 220 °C |
| Final Hold Time | 5 min |
| Detector (MS) | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
5. Data Analysis
-
Identify the peaks corresponding to the santalene enantiomers based on their mass spectra and retention times (if standards are available). The mass spectrum of enantiomers will be identical.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) and the enantiomeric ratio.
Quantitative Data Summary (Illustrative)
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) | Enantiomeric Ratio | % Enantiomeric Excess |
| (+)-α-Santalene | tR1 | A1 | \multirow{2}{}{>1.5} | \multirow{2}{}{A1:A2} | \multirow{2}{}{ |
| (-)-α-Santalene | tR2 | A2 | |||
| (+)-β-Santalene | tR3 | A3 | \multirow{2}{}{>1.5} | \multirow{2}{}{A3:A4} | \multirow{2}{}{ |
| (-)-β-Santalene | tR4 | A4 |
Method Optimization Logic
Achieving good chiral separation often requires careful optimization of the GC parameters. The following diagram illustrates the logical relationship in optimizing the method.
Caption: A diagram showing the interplay between key chromatographic parameters and the goals of method optimization for chiral separations.
Conclusion
The chiral separation of santalene enantiomers is an important analytical challenge for the comprehensive quality assessment of sandalwood oil and for further pharmacological studies. While a universally established protocol is not readily found, the application of chiral gas chromatography with cyclodextrin-based stationary phases provides a clear and promising path forward. The protocols and guidelines presented here offer a solid foundation for researchers to develop and validate a robust method for the enantioselective analysis of these valuable natural compounds. Careful optimization of the chromatographic conditions will be key to achieving the desired separation and accurate quantification.
References
Applications of Synthetic Biology for Terpene Synthesis
Introduction
Terpenoids, also known as terpenes or isoprenoids, represent one of the largest and most diverse classes of natural products, with over 80,000 identified compounds.[1][2] Their vast structural diversity lends them to a wide array of applications in pharmaceuticals, cosmetics, food, and biofuels.[1][2] Traditionally, terpenoids are obtained through extraction from natural sources, like plants, or via chemical synthesis.[3][4] However, these methods often suffer from low yields, unsustainability, and high costs, limiting the large-scale production of valuable terpenoids.[3][4][5]
Synthetic biology offers a promising alternative by harnessing the metabolic power of engineered microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, to produce terpenes in a scalable and sustainable manner.[2][5][6] By engineering the native metabolic pathways of these microbial hosts, researchers can create "cell factories" capable of converting simple carbon sources into complex, high-value terpene molecules.[5] This approach not only provides a more reliable supply of known terpenes but also opens the door to producing novel, "non-natural" terpenoids with potentially enhanced properties.[6]
This document provides an overview of the key applications of synthetic biology in terpene synthesis, detailed protocols for common experimental procedures, and quantitative data on the production of various terpenes in engineered microbes.
Key Metabolic Pathways for Terpene Synthesis
All terpenes are synthesized from two five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] In nature, two primary pathways are responsible for producing IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[6][7]
-
Mevalonate (MVA) Pathway: This pathway is found in eukaryotes, archaea, and some bacteria. In S. cerevisiae, the MVA pathway is the native route for IPP and DMAPP synthesis and is often a primary target for engineering efforts to increase terpene production.[5]
-
Methylerythritol Phosphate (MEP) Pathway: This pathway is utilized by most bacteria, including E. coli, and in the plastids of plants.[5]
The C5 precursors, IPP and DMAPP, are then condensed by prenyltransferases to form linear prenyl diphosphates of varying lengths, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20).[1] These intermediates serve as the direct precursors for the synthesis of monoterpenes, sesquiterpenes, and diterpenes, respectively, through the action of a diverse family of enzymes called terpene synthases (TPSs).[1]
Visualizing the Core Terpene Biosynthesis Pathways
The following diagram illustrates the convergence of the MVA and MEP pathways to produce the universal terpene precursors, IPP and DMAPP, and their subsequent conversion to various terpene backbones.
Caption: Central metabolic pathways for terpene biosynthesis.
Applications and Production Data
Synthetic biology has enabled the microbial production of a wide range of terpenes with diverse applications. The following sections highlight some key examples and provide production data from various studies.
Pharmaceuticals
Many terpenes exhibit potent biological activities, making them valuable as pharmaceuticals or as precursors for drug synthesis.
-
Artemisinin: A sesquiterpene lactone, artemisinin is a key component of combination therapies for malaria. Engineering the MVA pathway in S. cerevisiae to produce high levels of the precursor, artemisinic acid, has been a landmark achievement in synthetic biology.
-
Taxol (Paclitaxel): A complex diterpenoid, Taxol is a widely used anticancer drug. The production of Taxol precursors, such as taxadiene, in engineered E. coli and S. cerevisiae is an active area of research to provide a more sustainable source.
-
Bisabolol: This sesquiterpene alcohol has anti-inflammatory, anti-irritant, and anti-microbial properties, making it useful in cosmetics and medicine.
Biofuels
The high energy density of certain terpenes makes them attractive candidates for advanced biofuels.[7]
-
Farnesene: A sesquiterpene, farnesene can be hydrogenated to farnesane, a high-performance diesel and jet fuel alternative. Amyris, Inc. has successfully commercialized farnesene production in engineered S. cerevisiae.
-
Pinene and Limonene: These monoterpenes are also being explored as potential gasoline and jet fuel components.[8]
Flavors and Fragrances
The distinct aromas of many plants are due to their specific terpene profiles. Engineered microbes can provide a consistent and cost-effective source of these compounds for the food and cosmetic industries.
-
Limonene: Possesses a strong citrus scent and is used in food flavorings and fragrances.
-
Valencene: A sesquiterpene with a sweet, citrusy, and woody aroma, used in the food and beverage industry.
Production of Selected Terpenes in Engineered Microbes
| Terpene | Host Organism | Precursor Pathway | Titer | Yield | Productivity | Reference |
| Farnesene | S. cerevisiae | MVA | >130 g/L | ~25% (g/g glucose) | N/A | Meadows et al. (2016)[2] |
| Ginsenoside Rh2 | S. cerevisiae | MVA | 2.25 g/L | N/A | N/A | Wang et al. (2019)[2] |
| (-)-α-Bisabolol | E. coli | MVA | 1.2 g/L | N/A | N/A | Kim et al. (2019)[2] |
| 5-epi-aristolochene | S. cerevisiae | MVA | >80 mg/L | N/A | N/A | Jackson et al. (2003)[9] |
Note: This table presents a selection of reported production values. Titers, yields, and productivities can vary significantly based on the specific strain, fermentation conditions, and process scale.
Experimental Protocols
This section provides generalized protocols for key experiments in the synthetic biology workflow for terpene production. These protocols are intended as a guide and may require optimization for specific applications.
Protocol 1: Construction of a Terpene Production Plasmid for E. coli
This protocol describes the assembly of an expression plasmid containing a terpene synthase (TPS) gene and genes for a heterologous MVA pathway.
1. Materials:
- E. coli cloning strain (e.g., DH5α)
- E. coli expression strain (e.g., BL21(DE3))
- High-copy expression vector (e.g., pET-28a(+))
- Restriction enzymes and T4 DNA ligase
- DNA purification kits (for PCR products and plasmids)
- Oligonucleotides for PCR amplification
- DNA sequence of the target TPS gene
- DNA sequences of the MVA pathway genes (e.g., from S. cerevisiae)
2. Methodology:
- Gene Amplification: Amplify the coding sequences of the TPS and MVA pathway genes using PCR with primers that add appropriate restriction sites for cloning.
- Vector Preparation: Digest the expression vector with the corresponding restriction enzymes. Dephosphorylate the vector to prevent self-ligation.
- Ligation: Ligate the amplified and digested gene fragments into the prepared vector. A common strategy is to clone the MVA pathway genes as one or more operons.
- Transformation: Transform the ligation mixture into a competent E. coli cloning strain.
- Selection and Verification: Select for positive transformants on antibiotic-containing media. Verify the correct plasmid construction by colony PCR, restriction digestion, and DNA sequencing.
- Transformation into Expression Host: Transform the verified plasmid into the E. coli expression strain for protein expression and terpene production.
Protocol 2: Engineering the MVA Pathway in S. cerevisiae
This protocol outlines a general strategy for enhancing the native MVA pathway in yeast to increase the precursor supply for terpene synthesis.
1. Materials:
- S. cerevisiae strain (e.g., CEN.PK)
- Integration vectors or CRISPR/Cas9 plasmids
- Genes for overexpression (e.g., tHMG1, ERG20, IDI1)
- Promoters of varying strengths (e.g., pGAL1, pTEF1, pPGK1)
- Selection markers (e.g., URA3, LEU2, HIS3)
2. Methodology:
- Target Selection: Identify key rate-limiting steps in the MVA pathway. A common target is HMG-CoA reductase (HMG1). Overexpression of a truncated, soluble version (tHMG1) is a widely used strategy.[3]
- Construct Design: Design expression cassettes containing the target genes under the control of strong, constitutive promoters.
- Genomic Integration:
- Using Integration Vectors: Linearize the integration vector containing the expression cassette and transform it into the yeast strain. The cassette will integrate into the genome via homologous recombination at a specific locus.
- Using CRISPR/Cas9: Co-transform the yeast with a plasmid expressing the Cas9 nuclease and a guide RNA (gRNA) targeting the desired integration site, along with a donor DNA fragment containing the expression cassette.
- Selection and Verification: Select for successful integrants on appropriate dropout media. Verify the integration and expression of the target genes using PCR and RT-qPCR.
- Iterative Engineering: Repeat the process to overexpress other key enzymes or to downregulate competing pathways (e.g., sterol biosynthesis) to further channel metabolic flux towards the desired terpene.
Visualizing the General Workflow
The following diagram illustrates a typical workflow for engineering a microbial host for terpene production.
Caption: General workflow for microbial terpene production.
Protocol 3: Small-Scale Culture and Terpene Extraction
This protocol describes a method for cultivating engineered microbes and extracting the produced terpenes for analysis.
1. Materials:
- Engineered microbial strain
- Appropriate growth medium (e.g., LB for E. coli, YPD for S. cerevisiae) with antibiotics and inducers if necessary.
- Incubator shaker
- Organic solvent for extraction (e.g., dodecane, ethyl acetate)
- Centrifuge
- Gas chromatograph-mass spectrometer (GC-MS)
2. Methodology:
- Inoculation: Inoculate a single colony of the engineered strain into a starter culture and grow overnight.
- Production Culture: Inoculate a larger volume of medium with the starter culture. If using an inducible promoter, add the inducer at the appropriate cell density (e.g., mid-log phase).
- Solvent Overlay: To capture volatile terpenes and reduce their toxicity to the cells, add a layer of an organic solvent (e.g., 10% v/v dodecane) to the culture.
- Incubation: Continue incubation for 48-72 hours to allow for terpene production.
- Extraction:
- Separate the organic layer from the culture broth by centrifugation.
- If the terpene is not secreted, the cells may need to be lysed (e.g., by sonication or enzymatic digestion) followed by extraction with an appropriate solvent.
- Analysis: Analyze the organic extract by GC-MS to identify and quantify the produced terpenes. Use authentic standards for confirmation and calibration.
Conclusion and Future Perspectives
Synthetic biology has revolutionized the production of terpenoids, offering a sustainable and economically viable alternative to traditional methods.[2][3] The ability to engineer microbial metabolisms has led to high-titer production of valuable terpenes for use as pharmaceuticals, biofuels, and flavors.[3] Future research will likely focus on several key areas:
-
Expanding the Chemical Diversity: The combination of synthetic biology with synthetic chemistry, for instance, through the use of artificial metalloenzymes, will enable the creation of novel, non-natural terpenoids with unique functionalities.[6]
-
Advanced Strain Engineering: The use of systems biology approaches, including multi-omics data integration and metabolic modeling, will allow for more precise and efficient engineering of host strains.
-
Dynamic Pathway Regulation: Implementing dynamic control systems that balance cell growth and product formation will be crucial for maximizing productivity and minimizing metabolic burden.
-
Co-culture Engineering: Dividing complex biosynthetic pathways between different microbial species in a co-culture system can optimize enzyme function and reduce the metabolic load on a single host.[2]
As the tools and techniques of synthetic biology continue to advance, the potential for microbial cell factories to produce an even wider range of complex and valuable terpenoids will continue to grow, paving the way for new applications in medicine, industry, and sustainable energy.
References
- 1. sph.hznu.edu.cn [sph.hznu.edu.cn]
- 2. Frontiers | Production of Terpenoids by Synthetic Biology Approaches [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Engineering yeast metabolism for production of terpenoids for use as perfume ingredients, pharmaceuticals and biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis Progress of High-Energy-Density Liquid Fuels Derived from Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing α-Santalene Production in Saccharomyces cerevisiae
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving α-santalene titer in recombinant Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies to increase α-santalene production in S. cerevisiae?
A1: Increasing α-santalene production typically involves a multi-pronged approach targeting both the biosynthetic pathway and the fermentation process. Key strategies include:
-
Metabolic Engineering: Modifying the yeast's native metabolic pathways to increase the supply of the precursor molecule, farnesyl diphosphate (FPP), and redirect carbon flux towards α-santalene.[1][2][3]
-
Enzyme Optimization: Enhancing the expression and activity of α-santalene synthase and other key enzymes in the pathway.
-
Fermentation Optimization: Fine-tuning culture conditions such as media composition, temperature, pH, and feeding strategies to maximize yeast growth and product formation.[4]
-
Reducing Byproduct Formation: Deleting or downregulating competing pathways that consume FPP, such as the ergosterol biosynthesis pathway.[5][6]
Q2: Which metabolic pathway is the primary target for engineering to improve α-santalene yield?
A2: The mevalonate (MVA) pathway is the primary target for engineering in S. cerevisiae to enhance the production of sesquiterpenes like α-santalene.[4][7] This pathway is responsible for synthesizing the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are subsequently converted to FPP.
Q3: What is the role of downregulating the ERG9 gene?
A3: The ERG9 gene encodes for squalene synthase, an enzyme that catalyzes the first committed step in the ergosterol biosynthesis pathway, consuming FPP.[5][6][8] By downregulating or replacing the native promoter of ERG9 with a weaker or regulated promoter, more FPP is available to be converted into α-santalene by the heterologously expressed α-santalene synthase, thereby increasing the product titer.[4][5][6][8]
Q4: Can cofactor availability impact α-santalene production?
A4: Yes, the availability of cofactors, particularly NADPH, is crucial for the efficient functioning of the MVA pathway. Engineering the yeast's central metabolism to increase the intracellular pool of NADPH has been shown to improve the production of various isoprenoids, including α-santalene.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no α-santalene detected | 1. Inefficient expression or activity of α-santalene synthase.2. Insufficient precursor (FPP) supply.3. Plasmid instability or loss.4. Degradation or evaporation of α-santalene. | 1. Codon-optimize the α-santalene synthase gene for yeast expression. Use strong, constitutive promoters (e.g., pTEF1, pPGK1).[7] Consider chromosomal integration of the expression cassette for stability.[5][6]2. Overexpress key enzymes in the MVA pathway, such as tHMG1 (truncated HMG-CoA reductase) and ERG20 (FPP synthase).[5][7] Downregulate competing pathways, particularly the ergosterol pathway by modifying ERG9 expression.[5][6]3. If using plasmids, ensure appropriate selection pressure is maintained. For long-term fermentations, chromosomal integration of the pathway genes is recommended.[2]4. Use an in-situ product removal method, such as a dodecane overlay in the culture medium, to capture the volatile α-santalene and prevent evaporation and potential toxicity.[9] |
| Accumulation of intermediate metabolites (e.g., farnesol) | 1. Imbalance in the metabolic pathway, with FPP being produced faster than it is converted to α-santalene.2. Hydrolysis of FPP to farnesol by cellular phosphatases. | 1. Increase the expression level or use a more efficient α-santalene synthase.2. Delete genes encoding for lipid phosphate phosphatases, such as LPP1 and DPP1, which have been shown to hydrolyze FPP to farnesol.[7][10] |
| Poor cell growth after genetic engineering | 1. Metabolic burden from the overexpression of multiple heterologous genes.2. Accumulation of toxic intermediates from the engineered pathway.3. Toxicity of α-santalene at high concentrations. | 1. Balance the expression levels of pathway genes using promoters of varying strengths. Avoid excessively high expression of all enzymes.2. Investigate the accumulation of specific intermediates and address the bottleneck. For example, ensure sufficient activity of enzymes downstream of a potentially toxic intermediate.3. Implement an in-situ product removal strategy (e.g., dodecane overlay) to sequester α-santalene from the cells.[9] |
| Inconsistent production levels between batches | 1. Variability in inoculum preparation.2. Inconsistent fermentation conditions (media, pH, temperature, aeration).3. Genetic instability of the engineered strain. | 1. Standardize the protocol for preparing the seed culture, ensuring consistent cell density and physiological state.2. Carefully control and monitor all fermentation parameters. Use baffled flasks for better aeration in shake flask cultures. For bioreactors, maintain setpoints for pH, temperature, and dissolved oxygen.3. If using plasmids, verify their presence and integrity. For chromosomally integrated strains, perform periodic checks (e.g., PCR) to ensure the stability of the integrated cassettes. |
Quantitative Data Summary
The following table summarizes α-santalene production titers achieved through various metabolic engineering and fermentation strategies in S. cerevisiae.
| Strain Engineering Strategy | Fermentation Method | α-Santalene Titer (mg/L) | Reference |
| Expression of α-santalene synthase, overexpression of key MVA pathway genes (ERG8, HMG1), and optimization of feeding strategy. | Shake Flask | 13.31 | [5] |
| Integration of α-santalene synthase cassette, P450-CPR redox system, and downregulation of ERG9. | Shake Flask | 164.7 | [5][6] |
| Combination of metabolic engineering (precursor and cofactor supply) and optimized continuous fermentation. | Continuous Fermentation | Not specified in mg/L, but 0.036 Cmmol (g biomass)⁻¹ h⁻¹ productivity | [1] |
| Expression of α-santalene synthase from Clausena lansium in an optimized platform strain. | Fed-batch with RQ-controlled feed | 163 | [4][11] |
| Rational spatial rewiring of key enzymes, promoter engineering for ERG9, and medium optimization. | Fed-batch Fermentation | 568.59 | [12] |
Experimental Protocols
High-Efficiency Yeast Transformation (Lithium Acetate/PEG Method)
This protocol is a standard method for introducing plasmid DNA into S. cerevisiae.[13][14]
Materials:
-
YPD medium
-
Sterile water
-
1 M Lithium Acetate (LiAc)
-
50% (w/v) Polyethylene Glycol (PEG), MW 3350
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
-
Plasmid DNA
-
Selective agar plates
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of YPD to a starting OD₆₀₀ of ~0.2 and grow at 30°C with shaking until the OD₆₀₀ reaches 0.8-1.0.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
-
Pellet the cells and resuspend in 400 µL of 100 mM LiAc.
-
Prepare the transformation mix in a new microfuge tube. Add in the following order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
50 µL of boiled and chilled single-stranded carrier DNA
-
1-5 µg of plasmid DNA in up to 34 µL of sterile water
-
-
Add 100 µL of the competent cell suspension to the transformation mix and vortex thoroughly.
-
Incubate at 42°C for 30-45 minutes (heat shock).
-
Pellet the cells by centrifugation at 8000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 200-1000 µL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective agar plates.
-
Incubate at 30°C for 2-4 days until colonies appear.
α-Santalene Extraction and Quantification by GC-MS
This protocol outlines the extraction of α-santalene from a two-phase culture and its analysis.
Materials:
-
Yeast culture with a dodecane overlay (e.g., 10% v/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC vials
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Extraction:
-
Collect a known volume of the dodecane layer from the top of the yeast culture.
-
If necessary, centrifuge the sample to separate any remaining cells or aqueous phase.
-
Dilute the dodecane sample containing α-santalene in ethyl acetate to a suitable concentration for GC-MS analysis.
-
Dry the sample over anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Column: Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5ms, DB-5).
-
Oven Program: An example temperature program could be: initial temperature of 70°C for 3 min, ramp at 5°C/min to 100°C, then ramp at 120°C/min to 246°C and hold for 3 min.[15] This program should be optimized for your specific instrument and separation needs.
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-400.
-
Quantification: Create a standard curve using pure α-santalene standard of known concentrations. Identify the α-santalene peak in the sample chromatogram by its retention time and mass spectrum. Quantify the concentration based on the peak area and the standard curve.
-
Visualizations
Metabolic Pathway for α-Santalene Production
Caption: Engineered mevalonate pathway in S. cerevisiae for α-santalene production.
Experimental Workflow for Strain Development
References
- 1. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae [research.chalmers.se]
- 4. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of farnesene and santalene by Saccharomyces cerevisiae using fed-batch cultivations with RQ-controlled feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational spatial rewiring of key enzymes enhances α-santalene production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.nyu.edu [med.nyu.edu]
- 14. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 15. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Overcoming Terpenene Toxicity in Microbial Hosts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with terpene toxicity during microbial production.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of terpene toxicity in microbial hosts like E. coli and Saccharomyces cerevisiae?
A1: The primary mechanism of terpene toxicity in microbial hosts is the disruption of cell membranes. Due to their lipophilic nature, terpenes can accumulate in the lipid bilayer of cell membranes, leading to a loss of integrity, increased permeability, and eventual cell lysis. This disruption can also impair the function of membrane-bound proteins essential for cellular processes.
Q2: My microbial culture is showing reduced growth and viability after inducing terpene production. How can I confirm if this is due to terpene toxicity?
A2: To confirm terpene toxicity, you can perform a Minimum Inhibitory Concentration (MIC) assay. This experiment will help you determine the concentration at which a specific terpene inhibits the growth of your microbial host. A low MIC value for your terpene of interest would indicate high toxicity.
Q3: What are the main strategies to mitigate terpene toxicity in microbial production systems?
A3: There are several key strategies to address terpene toxicity:
-
Metabolic Engineering: This involves modifying the host's metabolic pathways to enhance tolerance or reduce the intracellular concentration of the toxic terpene.
-
Subcellular Compartmentalization: Engineering the host to produce and store terpenes in specific organelles can sequester them away from sensitive cellular components.
-
Two-Phase Fermentation: This method involves introducing a second, immiscible organic phase into the culture medium to extract the terpenes as they are produced, thus keeping the intracellular concentration low.
-
Directed Evolution and Strain Screening: Evolving or screening for mutant strains with increased tolerance to specific terpenes can be a powerful approach.
Troubleshooting Guides
Issue 1: Low terpene titer and poor cell growth.
Possible Cause: High intracellular concentration of the produced terpene is causing toxicity to the host cells.
Troubleshooting Steps:
-
Quantify Terpene Production: First, accurately measure the terpene titer in your culture to establish a baseline.
-
Assess Cell Viability: Determine the viability of your microbial culture during the production phase. A significant drop in viability concurrent with terpene production is a strong indicator of toxicity.
-
Implement a Two-Phase Fermentation System: This is often the most direct way to alleviate product toxicity. The addition of a biocompatible organic solvent can extract the terpene from the aqueous phase, reducing its concentration in and around the cells.
-
Recommended Solvents: Dodecane, isopropyl myristate, and certain vegetable oils are commonly used.
-
Expected Outcome: A significant increase in both cell density and final terpene titer.
-
Quantitative Data Summary: Impact of Two-Phase Fermentation on Terpene Production
| Terpene | Host Organism | Single-Phase Titer (mg/L) | Two-Phase Titer (mg/L) | Fold Increase | Reference |
| Limonene | E. coli | 4.9 | 35.8 | ~7 | [1] |
| Geraniol | E. coli | 78.8 | 2000 | ~25 | [2] |
| Amorphadiene | E. coli | - | - | 8.5 | [2] |
| trans-Nerolidol | S. cerevisiae | 6800 | 16000 | ~2.4 | [2] |
Issue 2: Accumulation of toxic pathway intermediates.
Possible Cause: An imbalance in the expression of pathway enzymes can lead to the buildup of toxic intermediates, such as farnesyl pyrophosphate (FPP) in the mevalonate (MVA) pathway.
Troubleshooting Steps:
-
Pathway Analysis: Analyze the metabolic flux through your engineered pathway to identify potential bottlenecks and points of intermediate accumulation.
-
Promoter Engineering: Fine-tune the expression levels of the pathway genes. Use promoters of varying strengths to balance the expression of each enzyme and prevent the accumulation of any single intermediate.
-
Enzyme Engineering: Consider using enzyme variants with different kinetic properties to better match the metabolic flow of the host.
Quantitative Data Summary: Impact of Pathway Optimization on Terpene Production
| Terpene | Host Organism | Optimization Strategy | Titer Improvement | Reference |
| (+)-Zizaene | E. coli | Increased ZS synthase supply | 7.2-fold | [3] |
| Geraniol | E. coli | Deletion of endogenous dehydrogenase | 1.2-fold | [1] |
| Isoprene | E. coli | Overexpression of dxs, dxr, and idi | 4.8-fold | [4] |
| Premnaspirodiene | S. cerevisiae | Co-expression of tHMGR | ~1.5-fold | [5] |
Issue 3: Terpene production is still low even with a two-phase system.
Possible Cause: The intrinsic tolerance of the host strain to the terpene is still a limiting factor, or the biosynthetic pathway itself is inefficient.
Troubleshooting Steps:
-
Subcellular Compartmentalization: Engineer the biosynthetic pathway to be localized within a specific organelle, such as the mitochondria or peroxisome. This can sequester the terpene and its precursors, reducing their impact on the rest of the cell.
-
Gene Knockouts: If specific host genes are known to be involved in sensitivity to the terpene, consider knocking them out. For example, deleting genes involved in cell wall or membrane synthesis can sometimes increase tolerance.
-
Directed Evolution: Subject your production strain to increasing concentrations of the target terpene and select for surviving colonies. This can lead to the isolation of strains with enhanced tolerance.
Quantitative Data Summary: Impact of Subcellular Compartmentalization on Terpene Production
| Terpene | Host Organism | Compartmentalization Target | Titer Improvement | Reference |
| Valencene & Amorphadiene | S. cerevisiae | Mitochondria | 8- and 20-fold | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Terpenes
Objective: To determine the lowest concentration of a terpene that inhibits the visible growth of a microbial host.
Materials:
-
Microbial host strain (e.g., S. cerevisiae, E. coli)
-
Appropriate liquid growth medium (e.g., YPD for yeast, LB for E. coli)
-
Terpene of interest (e.g., limonene, pinene, linalool)
-
Solvent for terpene (e.g., DMSO, ethanol)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare a stock solution of the terpene in a suitable solvent.
-
Prepare a serial dilution of the terpene stock solution in the growth medium in a 96-well plate. The final concentrations should cover a wide range to identify the MIC.
-
Inoculate each well with a standardized suspension of the microbial host to a final OD600 of approximately 0.05.
-
Include controls:
-
Positive control: Cells in medium without terpene.
-
Negative control: Medium only (no cells).
-
Solvent control: Cells in medium with the highest concentration of the solvent used to dissolve the terpene.
-
-
Incubate the plate at the optimal growth temperature for the host (e.g., 30°C for S. cerevisiae, 37°C for E. coli) for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) of each well using a plate reader.
-
Determine the MIC as the lowest concentration of the terpene that shows no visible growth (or a significant reduction in OD600 compared to the positive control).
Quantitative Data Summary: MIC of Common Terpenes
| Terpene | Host Organism | MIC | Reference |
| DL-Limonene | Saccharomyces cerevisiae | 500 - 4000 µg/mL | [7] |
| (+)-α-Pinene | Bacillus cereus | >207.5 mM | [8] |
| Linalool | Escherichia coli | >1000 µg/mL | [8] |
| Thymol | Staphylococcus aureus | 0.007 mg/mL | [9] |
| Carvacrol | Staphylococcus aureus | 0.015 mg/mL | [9] |
Protocol 2: Two-Phase Extractive Fermentation
Objective: To reduce terpene toxicity and increase product yield by in situ extraction into an organic solvent.
Materials:
-
Engineered microbial strain for terpene production
-
Fermentation medium
-
Biocompatible organic solvent (e.g., dodecane, isopropyl myristate)
-
Bioreactor or shake flasks
Methodology:
-
Inoculate the fermentation medium with the production strain and grow under optimal conditions.
-
At the time of induction of terpene synthesis (or at the beginning of the fermentation for constitutive promoters), add the sterile organic solvent to the culture. A typical starting ratio is 1:10 (v/v) of organic solvent to culture medium.
-
Continue the fermentation under the desired conditions. The agitation should be sufficient to ensure good mixing of the two phases and facilitate mass transfer of the terpene from the cells to the organic phase.
-
At the end of the fermentation , allow the phases to separate. This can be achieved by stopping agitation and allowing the mixture to settle or by centrifugation.
-
Collect the organic phase for terpene quantification.
Protocol 3: Quantification of Terpene Production by GC-MS
Objective: To accurately measure the concentration of the produced terpene.
Materials:
-
Culture sample (from single-phase or the organic phase of a two-phase fermentation)
-
Solvent for extraction (e.g., hexane, ethyl acetate)
-
Internal standard (a compound with similar properties to the terpene of interest but not present in the sample)
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Sample Preparation:
-
For single-phase fermentation, extract a known volume of the culture broth with an equal volume of the extraction solvent containing the internal standard.
-
For two-phase fermentation, take a sample directly from the organic phase and add the internal standard.
-
-
Vortex the sample vigorously to ensure complete extraction of the terpene into the organic solvent.
-
Centrifuge to separate the phases.
-
Transfer the organic phase to a new vial for GC-MS analysis.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Use a suitable temperature program to separate the terpenes.
-
The mass spectrometer will identify the terpenes based on their mass spectra and quantify them based on the peak area relative to the internal standard.
-
-
Quantification: Create a standard curve using known concentrations of the pure terpene to calculate the concentration in the sample.
Visualizations
Caption: Troubleshooting workflow for low terpene production.
Caption: Overview of terpene biosynthesis pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Two-Phase Fermentation Systems for Microbial Production of Plant-Derived Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating the Precursor and Terpene Synthase Supply for the Whole-Cell Biocatalytic Production of the Sesquiterpene (+)-Zizaene in a Pathway Engineered E. coli [mdpi.com]
- 4. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Building terpene production platforms in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils [mdpi.com]
Technical Support Center: Optimizing Codan Usage for Santalene Synthase Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of santalene synthase.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: Low or no expression of santalene synthase after codon optimization.
Possible Causes and Solutions:
-
Suboptimal Codon Selection: While the goal is to match the host's preferred codons, overly aggressive optimization can sometimes lead to problems.[1][2] For instance, replacing all codons with the most frequent ones might deplete the corresponding tRNA pool, hindering translation.[3]
-
mRNA Secondary Structure: The formation of stable secondary structures, especially near the 5' end of the mRNA, can inhibit ribosome binding and translation initiation.[3]
-
Solution: Analyze the predicted mRNA secondary structure of your codon-optimized gene. Most codon optimization software includes this analysis. If a stable hairpin loop is predicted near the ribosome binding site (RBS) in E. coli or the start codon in yeast, modify the sequence to reduce this structure without significantly altering the codon usage bias.
-
-
Transcriptional Attenuation: In some cases, codon optimization can inadvertently introduce sequences that lead to premature transcription termination or affect chromatin accessibility, reducing mRNA levels.[5]
-
Solution: If you suspect transcriptional issues, quantify the santalene synthase mRNA levels using RT-qPCR. If mRNA levels are low despite using a strong promoter, consider re-optimizing the gene with a different algorithm or manually inspecting the sequence for potential problematic motifs.
-
-
Incorrect Ribosome Binding Site (RBS) in E. coli: The strength and spacing of the Shine-Dalgarno sequence are critical for efficient translation initiation in E. coli.[3]
-
Solution: Ensure that your expression vector has an optimal RBS for your E. coli strain. You can use RBS calculator tools to design and predict the translation initiation rate of your construct.
-
Issue 2: High expression of santalene synthase, but low santalene yield.
Possible Causes and Solutions:
-
Precursor (Farnesyl Pyrophosphate - FPP) Limitation: High levels of santalene synthase can quickly deplete the intracellular pool of its substrate, FPP, creating a bottleneck in the metabolic pathway.
-
Solution: Overexpress key enzymes in the upstream mevalonate (MVA) pathway (in both E. coli and yeast) or the methylerythritol phosphate (MEP) pathway (in E. coli) to increase the supply of FPP. Commonly targeted genes for overexpression include those encoding HMG-CoA reductase (tHMG1), FPP synthase (ERG20/ispA), and geranylgeranyl diphosphate synthase.
-
-
Competition from Endogenous Pathways: FPP is a precursor for various essential metabolites in the host organism, such as sterols in yeast and quinones in E. coli. These pathways compete with santalene synthase for the FPP pool.
-
Enzyme Cofactor Imbalance: Terpene synthases, including santalene synthase, often require divalent metal ions like Mg²⁺ or Mn²⁺ as cofactors for their activity.
-
Solution: Supplement the growth medium with an optimal concentration of the required cofactor. Perform a titration experiment to determine the ideal concentration for your specific culture conditions.
-
-
Suboptimal Fermentation Conditions: Factors such as temperature, pH, and aeration can significantly impact both cell growth and enzyme activity.
-
Solution: Optimize fermentation parameters. For example, a lower temperature (e.g., 16-20°C) after induction can promote proper protein folding and enhance the activity of heterologously expressed proteins.
-
Issue 3: Santalene synthase is expressed in an insoluble form (inclusion bodies).
Possible Causes and Solutions:
-
High Expression Rate: Very high rates of protein synthesis, often a goal of codon optimization, can overwhelm the cell's folding machinery, leading to protein aggregation.[2]
-
Solution: Reduce the expression rate by using a lower inducer concentration (e.g., IPTG for E. coli) or a weaker promoter. Lowering the cultivation temperature after induction can also slow down protein synthesis and facilitate proper folding.
-
-
Absence of a Solubility Tag: Some proteins, especially those of eukaryotic origin expressed in prokaryotes, are prone to misfolding.
-
Solution: Fuse a solubility-enhancing tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), to the N-terminus of the santalene synthase. These tags can help to keep the protein soluble. The tag can be cleaved off after purification if necessary.
-
-
Suboptimal Cellular Environment: The redox environment of the E. coli cytoplasm is generally reducing, which can be unfavorable for the formation of disulfide bonds if they are required for the correct folding of santalene synthase.
-
Solution: Express the protein in an E. coli strain engineered to have a more oxidizing cytoplasm, such as the SHuffle® or Origami™ strains. Alternatively, target the protein to the periplasm, which provides a more oxidizing environment.
-
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it important for santalene synthase expression?
A1: Codon optimization is the process of modifying the codons in a gene's coding sequence to match the preferred codons of the expression host organism, without altering the amino acid sequence of the encoded protein.[4] This is important because different organisms exhibit codon usage bias, meaning they use certain codons for a particular amino acid more frequently than others.[8] By optimizing the codons of the santalene synthase gene for the chosen host (e.g., E. coli or S. cerevisiae), you can increase the rate of translation, leading to higher protein expression levels.[1]
Q2: How do I choose the right expression host for santalene synthase?
A2: Both E. coli and Saccharomyces cerevisiae have been successfully used to produce santalene.
-
E. coli offers rapid growth and high protein expression levels. It is a good choice for initial characterization of the enzyme and for producing santalene. However, as a prokaryote, it may not perform post-translational modifications that are sometimes necessary for the proper folding and function of eukaryotic enzymes.[9]
-
Saccharomyces cerevisiae (baker's yeast) is a eukaryotic host and may provide a more suitable environment for the folding and activity of plant-derived enzymes like santalene synthase. Yeast is also a robust host for industrial-scale fermentation. However, protein expression levels might be lower compared to E. coli.
The choice depends on your specific research goals, available resources, and downstream applications.
Q3: Are there any potential downsides to codon optimization?
A3: Yes, while generally beneficial, codon optimization can sometimes have unintended negative effects.[1] These can include:
-
Altered Protein Folding and Function: Changing the speed of translation can sometimes interfere with the co-translational folding of the protein, potentially leading to misfolding and reduced activity.[1]
-
mRNA Instability: The modified mRNA sequence might be more susceptible to degradation in the host cell.
-
Increased Metabolic Burden: Very high expression of a foreign protein can be toxic to the host cell and divert resources from essential cellular processes.
It is crucial to not only optimize for codon usage but also to consider factors like mRNA secondary structure and GC content.[3]
Q4: Where can I find codon usage tables for different organisms?
A4: Several online databases provide comprehensive codon usage tables for a wide range of organisms. A popular and reliable resource is the Codon Usage Database (formerly known as GenBank Codon Usage Database). Many biotechnology companies that offer gene synthesis services also provide codon usage tables and online optimization tools.[10][11]
Q5: Should I also consider optimizing the expression of other enzymes in the santalene biosynthetic pathway?
A5: Absolutely. For efficient production of santalene, a metabolic engineering approach is often necessary. This involves optimizing the entire pathway, not just the final enzyme. Key considerations include:
-
Enhancing Precursor Supply: As mentioned in the troubleshooting guide, overexpressing enzymes in the MVA or MEP pathway is crucial to provide sufficient FPP for the santalene synthase.
-
Downregulating Competing Pathways: Minimizing the flux of FPP towards non-essential native metabolites can significantly increase the yield of your target compound.
-
Optimizing Redox Partners: If you are co-expressing a cytochrome P450 enzyme to convert santalene to santalol, you will also need to optimize the expression of its redox partner, cytochrome P450 reductase (CPR).
Data Presentation
Table 1: Comparison of Codon Usage for a Hypothetical Santalene Synthase Gene Fragment in Santalum album, and after Optimization for E. coli and S. cerevisiae.
| Amino Acid | Codon | S. album (Native) Frequency (%) | E. coli (Optimized) Frequency (%) | S. cerevisiae (Optimized) Frequency (%) |
| Leucine | CTT | 15 | 12 | 28 |
| CTC | 10 | 10 | 6 | |
| CTA | 5 | 4 | 14 | |
| CTG | 50 | 48 | 11 | |
| TTA | 8 | 14 | 25 | |
| TTG | 12 | 13 | 16 | |
| Arginine | CGT | 25 | 36 | 21 |
| CGC | 15 | 36 | 5 | |
| CGA | 8 | 7 | 4 | |
| CGG | 8 | 11 | 2 | |
| AGA | 30 | 7 | 47 | |
| AGG | 14 | 4 | 21 | |
| Serine | TCT | 20 | 17 | 26 |
| TCC | 15 | 15 | 16 | |
| TCA | 12 | 14 | 20 | |
| TCG | 8 | 14 | 8 | |
| AGT | 25 | 16 | 18 | |
| AGC | 20 | 25 | 12 |
Note: The frequencies presented are for illustrative purposes and highlight the differences in codon preference between organisms. Actual codon usage can be found in public databases.
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of the santalene synthase of interest.
-
Select the target expression host (E. coli or S. cerevisiae).
-
Use an online codon optimization tool. Input the amino acid sequence and select the target host. Many tools allow for further customization, such as adjusting GC content and avoiding specific restriction sites.
-
Review the optimized nucleotide sequence. Pay attention to the Codon Adaptation Index (CAI), which should be high (typically >0.8) for the target host. Also, check the predicted mRNA secondary structure to ensure there are no stable hairpins near the translation start site.
-
Synthesize the optimized gene. Order the synthetic gene from a commercial vendor. The synthesized gene is typically delivered cloned into a standard vector.
Protocol 2: Expression of Santalene Synthase in E. coli
-
Subclone the codon-optimized santalene synthase gene into an appropriate E. coli expression vector (e.g., a pET vector with a T7 promoter).
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture (e.g., 500 mL of TB medium in a 2L flask) with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate the culture for 16-24 hours at the lower temperature with shaking.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Analyze protein expression by SDS-PAGE and Western blot.
-
For santalene production analysis, the culture can be overlaid with a layer of an organic solvent (e.g., dodecane) to capture the volatile product. The organic layer can then be analyzed by GC-MS.
Mandatory Visualizations
Caption: Experimental workflow for santalene synthase expression.
Caption: Troubleshooting low santalene yield.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 3. genscript.com [genscript.com]
- 4. Codon optimization: The basics, explained - LubioScience [lubio.ch]
- 5. DNA Sequence Changes Resulting from Codon Optimization Affect Gene Expression in Pichia pastoris by Altering Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]
- 10. Codon Usage Table - BiologicsCorp [biologicscorp.com]
- 11. genscript.com [genscript.com]
Technical Support Center: Troubleshooting Low Yield in (-)-α-Santalene Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of (-)-α-santalene. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic routes to this valuable sesquiterpene. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides presented in a question-and-answer format to directly address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing (-)-α-santalene?
A1: The total synthesis of (-)-α-santalene has been approached through various strategies. A prevalent method involves the construction of the key bicyclo[2.2.1]heptane core, followed by the installation of the characteristic side chain. One of the classic approaches starts from (-)-π-bromotricyclene, which already contains the core bicyclic structure. The side chain is then typically introduced using organometallic coupling reactions, such as a Grignard reaction, or through olefination reactions like the Julia-Kocienski or Wittig reaction.
Q2: What is a typical overall yield for the chemical synthesis of (-)-α-santalene?
A2: The overall yield can vary significantly depending on the chosen synthetic route and the efficiency of each step. Multi-step syntheses of complex natural products like (-)-α-santalene often result in low single-digit to low double-digit overall yields. For instance, a multi-step synthesis might have an overall yield ranging from 1% to 15%. It is crucial to optimize each individual step to maximize the final product yield.
Q3: What are the main challenges and potential side reactions in the synthesis of (-)-α-santalene?
A3: Key challenges include:
-
Formation of the Grignard reagent: The formation of the Grignard reagent from hindered halides like (-)-π-bromotricyclene can be sluggish and may result in low yields.
-
Olefination reaction: The Julia-Kocienski or Wittig olefination to form the C=C double bond in the side chain can be low-yielding, particularly with sterically hindered substrates. Stereoselectivity can also be a challenge.
-
Side reactions: The formation of byproducts such as 10,11-dehydro-α-santalene during elimination steps has been reported.[1]
-
Purification: Separating (-)-α-santalene from structurally similar byproducts and isomers can be difficult and may require specialized chromatographic techniques.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reagent Formation from (-)-π-Bromotricyclene
Q: I am experiencing a low yield when trying to form the Grignard reagent from (-)-π-bromotricyclene. What are the possible causes and solutions?
A: Low yields in Grignard reagent formation are common, especially with sterically hindered or less reactive halides. Here are several factors to consider and troubleshoot:
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.
-
Solution: Activate the magnesium surface. This can be done by gently crushing the turnings in a mortar and pestle before use, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF) and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Solvent Choice: The choice of solvent can influence the stability and reactivity of the Grignard reagent.
-
Solution: While diethyl ether is commonly used, THF can be a better solvent for forming Grignard reagents from less reactive halides due to its higher coordinating ability.
-
-
Reaction Initiation: Sometimes the reaction fails to start.
-
Solution: Gentle heating or sonication can help initiate the reaction. Adding a small amount of pre-formed Grignard reagent can also act as an initiator.
-
-
Purity of (-)-π-Bromotricyclene: Impurities in the starting material can inhibit the reaction.
-
Solution: Ensure the (-)-π-bromotricyclene is pure. If necessary, purify it by distillation or chromatography before use.
-
Experimental Protocol: Grignard Reagent Formation
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine and gently heat under a flow of inert gas until the iodine sublimes and the color disappears.
-
Reaction: Add anhydrous diethyl ether or THF to the flask. Dissolve (-)-π-bromotricyclene (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. The reaction should start, as indicated by gentle bubbling and a slight increase in temperature.
-
Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
Issue 2: Low Yield in the Julia-Kocienski Olefination Step
Q: My Julia-Kocienski olefination to form the side chain of (-)-α-santalene is giving a low yield. How can I improve this?
A: The Julia-Kocienski olefination is a powerful tool for creating double bonds, but its efficiency can be affected by several factors, especially with sterically demanding substrates.
-
Base and Deprotonation: Incomplete deprotonation of the sulfone will lead to a lower yield.
-
Solution: Use a strong, non-nucleophilic base like KHMDS or LiHMDS. Ensure the reaction is carried out at a low temperature (e.g., -78 °C) to prevent side reactions.
-
-
Aldehyde Purity: Impurities in the aldehyde coupling partner can quench the sulfone anion or lead to side reactions.
-
Solution: Use freshly distilled or purified aldehyde.
-
-
Reaction Conditions: The order of addition and temperature are critical.
-
Solution: Typically, the sulfone is deprotonated first, followed by the slow addition of the aldehyde at low temperature. Allowing the reaction to warm to room temperature too quickly can lead to decomposition.
-
-
Steric Hindrance: The bulky nature of the tricyclic system can hinder the approach of the reagents.
-
Solution: Longer reaction times or a slight increase in temperature after the initial addition may be necessary. However, this should be monitored carefully to avoid decomposition. A less sterically demanding sulfone reagent could also be explored.
-
-
Side Reactions: A known side reaction is the self-condensation of the sulfone.
-
Solution: Using "Barbier-like conditions" where the base is added to a mixture of the sulfone and the aldehyde can sometimes minimize this side reaction.[2]
-
Experimental Protocol: Julia-Kocienski Olefination
-
Preparation: To a solution of the phenyltetrazole (PT)-sulfone (1.1 equivalents) in anhydrous DME or THF at -78 °C under an inert atmosphere, add KHMDS (1.2 equivalents) dropwise.
-
Deprotonation: Stir the mixture at -78 °C for 1 hour.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Issue 3: Formation of 10,11-Dehydro-α-santalene as a Byproduct
Q: I am observing a significant amount of a byproduct that I suspect is 10,11-dehydro-α-santalene. How can I minimize its formation and separate it from my desired product?
A: The formation of 10,11-dehydro-α-santalene is often a result of an elimination reaction, particularly during the desulfonation step in certain synthetic routes.
-
Choice of Reducing Agent: The conditions of the reduction can influence the product distribution.
-
Solution: A patent for a related synthesis suggests that using sodium amalgam in HMPT with a controlled amount of a proton source like ethanol can influence the ratio of α-santalene to the dehydro-α-santalene byproduct.[1] Experimenting with different reducing agents and proton sources may be necessary to optimize the reaction for the desired product.
-
-
Purification: Separating the desired α-santalene from the dehydro-α-santalene byproduct can be challenging due to their similar structures.
-
Solution: Argentation chromatography, using silica gel impregnated with silver nitrate, is a highly effective technique for separating alkenes with different degrees of unsaturation. The more unsaturated dehydro-santalene will interact more strongly with the silver ions, allowing for separation from α-santalene.
-
Experimental Protocol: Purification by Argentation Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in a solution of silver nitrate in water/methanol. Evaporate the solvent to obtain the silver nitrate-impregnated silica gel.
-
Column Packing: Pack a chromatography column with the prepared stationary phase.
-
Elution: Load the crude product mixture onto the column and elute with a non-polar solvent system, such as a gradient of hexane in diethyl ether. The less polar α-santalene should elute before the more polar dehydro-α-santalene.
Quantitative Data Summary
| Synthetic Step | Reagents and Conditions | Reported Yield | Potential Issues |
| Grignard Reagent Formation | (-)-π-bromotricyclene, Mg, I2 (cat.), THF | Generally not isolated; used in situ. Subsequent reaction yields are often reported. | Incomplete reaction, side reactions due to moisture. |
| Julia-Kocienski Olefination | PT-sulfone, KHMDS, Aldehyde, DME, -78°C to rt | 70-90% (for model systems) | Low diastereoselectivity, self-condensation of sulfone. |
| Desulfonation | Phenylsulfonyl intermediate, Na(Hg), HMPT/EtOH | ~50-60% (for the desired product) | Formation of dehydro-santalene byproduct.[1] |
Visualizing the Process
Chemical Synthesis Pathway of (-)-α-Santalene
Caption: A simplified chemical synthesis pathway for (-)-α-santalene starting from (-)-π-bromotricyclene.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the chemical synthesis of (-)-α-santalene.
References
Technical Support Center: Enhancing Metabolic Flux Towards Farnesyl Pyrophosphate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing metabolic flux towards farnesyl pyrophosphate (FPP).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low Yield of FPP or FPP-Derived Product
-
Question: We have overexpressed the key genes in the mevalonate (MVA) pathway, but the final product titer is still low. What could be the underlying reasons?
-
Answer: Low yields despite MVA pathway overexpression can stem from several bottlenecks:
-
Insufficient Precursor Supply: The initial substrate, acetyl-CoA, might be limited. Enhancing the supply of acetyl-CoA can sometimes boost the entire pathway.
-
Suboptimal Enzyme Expression Levels: The expression levels of the MVA pathway enzymes may not be well-balanced. Overexpression of one enzyme can lead to the accumulation of a toxic intermediate and inhibit cell growth or other enzymes. A balanced expression of all pathway enzymes is crucial.
-
Flux Diverted to Competing Pathways: A significant portion of FPP is naturally consumed by competing pathways, primarily for sterol biosynthesis initiated by squalene synthase (encoded by the ERG9 gene in S. cerevisiae).[1][2]
-
Feedback Inhibition: High levels of FPP or downstream metabolites can cause feedback inhibition of key enzymes in the MVA pathway, such as HMG-CoA reductase.[3]
-
Limited Cofactor Availability: The MVA pathway requires NADPH. Insufficient regeneration of this cofactor can limit the overall flux.
-
Issue 2: Cell Toxicity and Growth Inhibition
-
Question: After engineering the MVA pathway, we are observing significant growth inhibition and signs of cell stress. What is causing this toxicity and how can we mitigate it?
-
Answer: Cell toxicity is a common issue when engineering metabolic pathways and can be caused by:
-
Accumulation of FPP: High intracellular concentrations of FPP have been shown to be toxic to cells.[4] This can be alleviated by efficiently converting FPP to a non-toxic downstream product.
-
Buildup of Pathway Intermediates: Accumulation of intermediates like HMG-CoA can be toxic. This often points to an imbalance in the expression of pathway enzymes.
-
Metabolic Burden: Overexpression of multiple genes places a significant metabolic load on the host cells, diverting resources from essential cellular processes and leading to slower growth. Using strong, inducible promoters can help to separate the growth phase from the production phase.
-
Issue 3: Accumulation of Undesired Byproducts
-
Question: We are observing the accumulation of squalene and other sterol intermediates, which reduces the flux towards our desired FPP-derived product. How can we redirect the metabolic flux?
-
Answer: The accumulation of squalene is a clear indication that the native sterol biosynthesis pathway is outcompeting your desired pathway for the FPP precursor.[1] To address this, you can:
-
Downregulate Squalene Synthase (Erg9p): Reducing the expression of the ERG9 gene is a common and effective strategy to redirect FPP towards the desired product.[1][2][5] This can be achieved by replacing its native promoter with a weaker or inducible promoter.
-
Protein Degradation of Erg9p: A novel approach involves tagging the squalene synthase protein for degradation, which can effectively reduce its cellular levels.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes to target for overexpression to increase FPP flux in S. cerevisiae?
A1: To enhance the metabolic flux towards FPP in Saccharomyces cerevisiae, the primary targets for overexpression are key enzymes of the mevalonate (MVA) pathway. A common strategy involves the overexpression of a truncated version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme in the pathway.[6] Additionally, overexpressing farnesyl pyrophosphate synthase (FPPS), encoded by the ERG20 gene, can further pull the flux towards FPP.[6] For a more comprehensive approach, overexpressing the entire MVA pathway can lead to significant improvements in FPP availability.[6]
Q2: What is the role of squalene synthase (Erg9p) in limiting FPP availability?
A2: Squalene synthase (Erg9p in S. cerevisiae) catalyzes the first committed step in the sterol biosynthesis pathway, which consumes two molecules of FPP to form squalene.[1][2] This pathway is essential for cell viability but also represents a major sink for the FPP pool. Therefore, in metabolic engineering efforts aimed at producing other FPP-derived compounds, the activity of squalene synthase directly competes with the desired heterologous pathway, thereby limiting the available FPP.[1][5]
Q3: Are there alternative pathways to the mevalonate pathway for FPP synthesis?
A3: Yes, in addition to the mevalonate (MVA) pathway, which is found in eukaryotes, archaea, and some bacteria, there is the methylerythritol 4-phosphate (MEP) pathway. The MEP pathway is present in most bacteria, plastids of plants, and algae. Both pathways ultimately produce the same universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then converted to FPP.
Q4: How can I accurately quantify intracellular FPP concentrations?
A4: Accurate quantification of intracellular FPP is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] This method offers high sensitivity and specificity for detecting and quantifying FPP in complex biological matrices. The general workflow involves cell lysis, extraction of metabolites, and subsequent analysis by LC-MS/MS.[7]
Q5: What are the potential consequences of completely knocking out the ERG9 gene (squalene synthase)?
A5: A complete knockout of the ERG9 gene in S. cerevisiae is lethal under normal aerobic conditions because it prevents the synthesis of ergosterol, an essential component of the yeast cell membrane.[2] Therefore, strategies to reduce the flux towards squalene typically involve the downregulation of ERG9 expression rather than a complete deletion. This can be achieved by using weaker promoters or inducible promoter systems that allow for a controlled reduction in Erg9p levels, balancing the need for ergosterol with the desire to increase FPP availability for other pathways.[2][5]
Experimental Protocols
Protocol 1: Quantification of Intracellular Farnesyl Pyrophosphate (FPP) using LC-MS/MS
This protocol is adapted from established methods for the quantification of isoprenoid pyrophosphates.[7][8]
1. Sample Preparation: a. Harvest approximately 1x10^8 yeast cells by centrifugation at 3,000 x g for 5 minutes at 4°C. b. Wash the cell pellet twice with ice-cold distilled water. c. Add 1 mL of ice-cold extraction solvent (e.g., methanol/water, 70:30, v/v) to the cell pellet. d. Lyse the cells using glass beads (0.5 mm diameter) by vortexing for 30 seconds, followed by 30 seconds on ice. Repeat this cycle 5 times. e. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new microcentrifuge tube.
2. LC-MS/MS Analysis: a. Chromatographic Separation:
- Use a C18 reversed-phase column.
- Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.[7]
- Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75/25).[7]
- Employ a gradient elution to separate FPP from other metabolites. b. Mass Spectrometry Detection:
- Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) for targeted quantification of FPP. The specific precursor-to-product ion transitions for FPP should be optimized for the instrument being used.
Protocol 2: Downregulation of Squalene Synthase (ERG9) in S. cerevisiae
This protocol describes the replacement of the native ERG9 promoter with the methionine-repressible MET3 promoter using a CRISPR/Cas9-based approach.
1. gRNA and Donor DNA Design: a. Design a guide RNA (gRNA) that targets the promoter region of the ERG9 gene. b. Synthesize a donor DNA fragment containing the MET3 promoter flanked by homology arms (typically 50-100 bp) that are homologous to the regions upstream and downstream of the ERG9 promoter in the yeast genome.
2. Yeast Transformation: a. Co-transform a yeast strain expressing Cas9 with the gRNA expression plasmid and the donor DNA fragment using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method. b. Plate the transformed cells on selective media to isolate colonies that have successfully integrated the donor DNA.
3. Verification of Promoter Replacement: a. Perform colony PCR on the transformants using primers that flank the integration site to confirm the correct insertion of the MET3 promoter. b. Sequence the PCR product to verify the correct integration and the absence of mutations.
4. Functional Validation: a. Cultivate the engineered strain in media with and without methionine. b. Measure the FPP levels or the titer of the FPP-derived product in both conditions to confirm the downregulation of the sterol pathway upon methionine addition.
Quantitative Data Summary
Table 1: Impact of Metabolic Engineering Strategies on the Production of FPP-Derived Compounds in S. cerevisiae
| Engineering Strategy | Host Strain | Product | Titer Improvement (fold) | Final Titer (mg/L) | Reference |
| Overexpression of tHMG1 and downregulation of ERG9 | S. cerevisiae | Amorphadiene | 5 | - | [5] |
| Protein degradation of Erg9p | S. cerevisiae | Nerolidol | 1.86 | ~100 | [1] |
| Overexpression of MVA pathway genes | S. cerevisiae | Taxadiene | - | 528 | [6] |
| Degron tagging of ERG20 and use of a sterol responsive promoter | S. cerevisiae | Linalool | 27 | 11 | [9] |
| Degron tagging of ERG20 and use of a sterol responsive promoter | S. cerevisiae | Limonene | - | 76 | [9] |
Table 2: Impact of Metabolic Engineering Strategies on Farnesol Production in E. coli
| Engineering Strategy | Host Strain | Final Titer (mg/L) | Reference |
| Overexpression of FPP synthase (IspA) and PgpB with a heterologous mevalonate pathway | E. coli | 526.1 | [10] |
| Overexpression of IspA and utilization of a foreign MVA pathway | E. coli | 135.5 | [11] |
Visualizations
References
- 1. A squalene synthase protein degradation method for improved sesquiterpene production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSE30403 - Farnesyl Diphosphate (FPP) Toxicity in E. coli, M9 medium - OmicsDI [omicsdi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineered protein degradation of farnesyl pyrophosphate synthase is an effective regulatory mechanism to increase monoterpene production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesol production in Escherichia coli through the construction of a farnesol biosynthesis pathway - application of PgpB and YbjG phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reducing byproduct formation in microbial santalene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing microbial santalene production and minimizing byproduct formation.
Troubleshooting Guides
Issue 1: Low Santalene Titer and High Farnesol Byproduct Accumulation
Question: My engineered Saccharomyces cerevisiae strain produces very little santalene but accumulates significant amounts of farnesol. What could be the cause and how can I fix it?
Answer:
This issue commonly arises from an imbalance between the upstream metabolic flux towards the precursor farnesyl pyrophosphate (FPP) and the downstream conversion of FPP to santalene. Farnesol is produced from FPP by cellular phosphatases.
Possible Causes and Solutions:
-
Suboptimal Santalene Synthase (SanSyn) Activity: The expressed santalene synthase may have low catalytic efficiency or poor expression levels.
-
Troubleshooting Steps:
-
Codon Optimization: Ensure the SanSyn gene is codon-optimized for S. cerevisiae.
-
Promoter Strength: Use a strong, well-characterized promoter (e.g., pTEF1, pPGK1) to drive SanSyn expression.
-
Enzyme Variants: Test different santalene synthase variants from various plant sources (e.g., Santalum album, Clausena lansium) as they may exhibit different activities in your host.[1]
-
-
-
Competition for FPP: Native yeast enzymes may be converting FPP to other products, primarily farnesol.
-
Subcellular Localization: Santalene synthesis in the cytosol might be inefficient.
-
Troubleshooting Steps:
-
Peroxisomal Targeting: Consider targeting the santalene biosynthesis pathway enzymes to the peroxisome to compartmentalize the process and potentially increase precursor availability.
-
-
Logical Workflow for Troubleshooting Low Santalene and High Farnesol:
Caption: Troubleshooting workflow for low santalene and high farnesol.
Issue 2: High Squalene and Ergosterol-Related Byproduct Formation with Low Santalene Yield
Question: My santalene-producing yeast strain has a high cell density, but the santalene titer is low, and I'm detecting significant amounts of squalene and other sterol pathway intermediates. How can I redirect the metabolic flux towards santalene?
Answer:
This is a classic case of metabolic competition where the native sterol biosynthesis pathway outcompetes the santalene production pathway for the common precursor FPP. In S. cerevisiae, a significant portion of FPP is naturally channeled towards ergosterol synthesis, which is essential for cell membrane integrity.
Possible Causes and Solutions:
-
High Activity of Squalene Synthase: The enzyme Erg9p (squalene synthase) is highly efficient and directs a large flux of FPP towards squalene, the first committed step in sterol biosynthesis.
-
Troubleshooting Steps:
-
Downregulate ERG9: The most effective strategy is to downregulate the expression of the ERG9 gene. This can be achieved by replacing its native promoter with a weaker, regulatable promoter (e.g., pCTR3) or by using CRISPRi to repress its transcription.[3][4] This redirects the FPP pool towards santalene synthesis.[2]
-
Caution: Completely knocking out ERG9 is lethal, so downregulation is crucial.
-
-
-
Insufficient Precursor Supply to Mevalonate (MVA) Pathway: Even with ERG9 downregulation, the overall FPP pool might be limiting.
Metabolic Pathway Illustrating the FPP Branch Point:
Caption: FPP branch point in engineered S. cerevisiae.
Issue 3: Poor Santalene Production in E. coli with Accumulation of Indole
Question: My engineered E. coli strain for santalene production shows an inverse correlation between cell growth and santalene titer, and I've noticed a distinct smell of indole. Could this be related?
Answer:
Yes, indole production can be linked to reduced santalene synthesis in E. coli. While indole itself might not be directly toxic to the cells at these concentrations, its synthesis pathway competes for precursors that are also important for the central metabolism that fuels santalene production.[7]
Possible Causes and Solutions:
-
Competition for Precursors: The tryptophanase enzyme, encoded by the tnaA gene, breaks down tryptophan into indole, pyruvate, and ammonia. This process can divert resources from the central carbon metabolism that provides the building blocks for the MVA pathway.[7]
-
Troubleshooting Steps:
-
Knockout tnaA: Deleting the tnaA gene will eliminate indole production and has been shown to increase santalene titers by making more precursors available for the santalene biosynthesis pathway.[7]
-
-
-
Imbalanced Enzyme Expression: The expression levels of the enzymes in your santalene synthesis operon might not be optimal, leading to a metabolic burden on the host.
-
Troubleshooting Steps:
-
RBS Optimization: Manipulate the ribosome binding sites (RBSs) for each gene in your santalene synthesis operon to balance their expression levels. This can reduce metabolic burden and improve overall productivity.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: Which microbial host is better for santalene production, E. coli or S. cerevisiae?
A1: Both hosts have been successfully engineered for santalene production and have their own advantages. E. coli generally has faster growth rates and simpler genetic manipulation tools. S. cerevisiae, on the other hand, is a GRAS (Generally Recognized As Safe) organism and is often more tolerant to hydrophobic compounds like santalene. It also possesses a native MVA pathway, which is the precursor pathway for santalene. The choice of host may depend on the specific experimental goals, available genetic tools, and downstream processing considerations.
Q2: How can I improve the supply of the cofactor NADPH for santalene synthesis?
A2: The MVA pathway and the subsequent conversion of santalene to santalol by P450 enzymes are NADPH-dependent. Enhancing the intracellular pool of NADPH can boost production. Strategies in S. cerevisiae include:
-
Overexpression of GDH2: Overexpressing the NADP+-dependent glutamate dehydrogenase (GDH2) can increase NADPH availability.[8]
-
Knockout of GDH1: Deleting the NAD+-dependent glutamate dehydrogenase (GDH1) can also shift the balance towards NADPH production.[8]
-
Overexpression of other NADPH-generating enzymes: Enzymes like those in the pentose phosphate pathway (e.g., ZWF1) can also be overexpressed.[8]
Q3: What fermentation strategy is recommended for high-density santalene production?
A3: Fed-batch fermentation is highly recommended for achieving high titers of santalene. A fed-batch strategy allows for better control of cell growth and metabolism, preventing the accumulation of inhibitory byproducts like ethanol that can occur in batch cultures with high initial glucose concentrations.[2] Implementing a respiratory quotient (RQ)-controlled feed can further optimize the process by maintaining fully aerobic respiration and minimizing ethanol formation.[1][9]
Q4: How do I extract and quantify santalene and its byproducts from my culture?
A4: Santalene is a volatile and hydrophobic compound. A common method for extraction and quantification is:
-
Solvent Extraction: Add an organic solvent immiscible with the culture medium, such as dodecane or isopropyl myristate, to the culture to capture the santalene as it is produced (in situ extraction).
-
Separation: After fermentation, centrifuge the culture to separate the cells, aqueous phase, and the organic solvent layer.
-
Analysis: Analyze the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of santalene and other volatile byproducts. A standard curve with pure santalene should be used for accurate quantification.
Quantitative Data Summary
Table 1: Effect of Genetic Modifications on Santalene and Byproduct Titers in S. cerevisiae
| Strain | Relevant Genotype | Santalene Titer (mg/L) | Santalol Titer (mg/L) | Key Byproducts | Reference |
| Engineered Yeast | Santalene synthase integrated | 94.6 | - | Squalene | [3] |
| Engineered Yeast | Santalene synthase, P450-CPR integrated | - | 24.6 | Squalene | [3] |
| Engineered Yeast | Santalene synthase, P450-CPR, downregulated ERG9 | 164.7 | 68.8 | Reduced Squalene | [3] |
Table 2: Effect of Genetic Modifications on α-Santalene Production in E. coli
| Strain | Relevant Genotype | α-Santalene Titer (mg/L) | Key Byproducts | Reference | |---|---|---|---|---|---| | Engineered E. coli | α-santalene operon with optimized RBS | 412 | Indole |[7] | | Engineered E. coli | α-santalene operon with optimized RBS, tnaA deletion | 599 | Reduced Indole |[7] | | Engineered E. coli | Amplified FPP flux, mutant santalene synthase | 1272 (shake flask) | - |[10] | | Engineered E. coli | Amplified FPP flux, mutant santalene synthase | 2916 (fed-batch) | - |[10] |
Experimental Protocols
Protocol 1: Downregulation of ERG9 in S. cerevisiae using CRISPR/Cas9
This protocol describes the replacement of the native ERG9 promoter with a weaker, copper-repressible promoter (pCTR3) to reduce its expression.
1. Design of guide RNA (gRNA) and Donor DNA:
- Design a 20-bp gRNA targeting the promoter region of the ERG9 gene. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
- Synthesize a donor DNA fragment consisting of the pCTR3 promoter sequence flanked by 50-100 bp homology arms corresponding to the regions upstream and downstream of the ERG9 promoter in the yeast genome.
2. Plasmid Construction:
- Clone the designed gRNA sequence into a Cas9 expression plasmid. Several shuttle vectors for yeast are available that co-express Cas9 and allow for easy insertion of the gRNA sequence.
3. Yeast Transformation:
- Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.[11]
- Co-transform the yeast cells with the Cas9-gRNA plasmid and the linear donor DNA fragment.
- Plate the transformed cells on selective medium lacking the appropriate nutrient to select for transformants carrying the Cas9-gRNA plasmid.
4. Verification of Transformants:
- Isolate genomic DNA from individual colonies.
- Use PCR with primers flanking the ERG9 promoter region to screen for the promoter replacement. The PCR product from correctly modified colonies will be a different size than the wild-type product.
- Confirm the correct integration and sequence of the pCTR3 promoter by Sanger sequencing of the PCR product.
CRISPR/Cas9 Workflow for ERG9 Downregulation:
Caption: Workflow for CRISPR-mediated ERG9 downregulation.
Protocol 2: Extraction and GC-MS Analysis of Santalene
This protocol provides a general method for the extraction and quantification of santalene from a yeast culture with an in situ organic overlay.
1. Materials:
- Yeast culture producing santalene
- Dodecane (or another suitable organic solvent)
- Internal standard (e.g., caryophyllene)
- Ethyl acetate
- Anhydrous sodium sulfate
- GC vials with inserts
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
2. In Situ Extraction:
- At the beginning of the fermentation, add a known volume of dodecane to the culture medium (e.g., 10% v/v). The dodecane will form an overlay and trap the secreted santalene.
3. Sample Preparation:
- At the end of the fermentation, take a 1 mL sample of the whole culture broth (including the dodecane layer).
- Centrifuge the sample at high speed (e.g., 13,000 x g for 5 minutes) to separate the dodecane layer, aqueous layer, and cell pellet.
- Carefully transfer a known volume (e.g., 100 µL) of the upper dodecane layer to a new microcentrifuge tube.
- Add a known concentration of the internal standard.
- Dilute the sample with ethyl acetate to a suitable concentration for GC-MS analysis.
- Add a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the sample to a GC vial.
4. GC-MS Analysis:
- GC Column: Use a non-polar capillary column (e.g., HP-5MS).
- Injector Temperature: 250°C.
- Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
- Carrier Gas: Helium.
- MS Detector: Operate in scan mode to identify the santalene peak based on its mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity.
5. Quantification:
- Prepare a standard curve by analyzing known concentrations of pure santalene standard.
- Calculate the concentration of santalene in the sample by comparing its peak area to that of the internal standard and using the standard curve.
Protocol 3: Fed-Batch Fermentation for Santalene Production
This protocol outlines a basic fed-batch fermentation process in a 2L bioreactor.
1. Bioreactor Setup:
- Prepare the bioreactor with a suitable defined minimal medium.
- Sterilize the bioreactor and medium.
- Calibrate pH and dissolved oxygen (DO) probes.
2. Inoculum Preparation:
- Grow a pre-culture of the santalene-producing yeast strain in shake flasks to the mid-log phase.
- Inoculate the bioreactor with the pre-culture to an initial OD600 of ~0.1-0.5.
3. Batch Phase:
- Run the fermentation in batch mode until the initial carbon source (e.g., glucose) is nearly depleted. This is often indicated by a sharp increase in the DO signal.
- Maintain the temperature at 30°C and the pH at a constant value (e.g., 5.0) by automated addition of base (e.g., ammonium hydroxide).
- Maintain DO above 30% by controlling the agitation and aeration rate.
4. Fed-Batch Phase:
- Once the initial glucose is consumed, start the feed. The feed solution should be a concentrated solution of glucose and other necessary nutrients.
- The feed rate can be controlled to maintain a low glucose concentration in the bioreactor, which prevents the formation of ethanol. An exponential feeding strategy is often employed to match the cell growth rate.
- Continue the fed-batch cultivation for the desired duration, taking samples periodically to monitor cell density, santalene production, and byproduct formation.
5. In Situ Product Recovery:
- Add a dodecane overlay (10-20% v/v) to the bioreactor at the beginning of the fermentation or at the start of the fed-batch phase to continuously capture the santalene.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. int-jecse.net [int-jecse.net]
- 4. Production of Plant Sesquiterpene Lactone Parthenolide in the Yeast Cell Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A GC-MS Protocol for Separating Endangered and Non-endangered Pterocarpus Wood Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biomanufacturing.org [biomanufacturing.org]
- 11. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces ce… [ouci.dntb.gov.ua]
Technical Support Center: Optimization of Fermentation Conditions for α-Santalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for α-santalene production.
Frequently Asked Questions (FAQs)
Q1: What are the most common host organisms for recombinant α-santalene production?
A1: The most commonly used microbial hosts for producing α-santalene are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[1][2] Other hosts like Yarrowia lipolytica and Komagataella phaffii (Pichia pastoris) have also been successfully engineered for α-santalene production, with K. phaffii achieving very high titers.[3][4]
Q2: What is the general metabolic pathway for α-santalene production in these hosts?
A2: α-Santalene is a sesquiterpene synthesized from farnesyl diphosphate (FPP), a central intermediate in the mevalonate (MVA) pathway.[5][6] The core of the engineering strategy involves introducing a gene encoding an α-santalene synthase (SAS), which converts FPP to α-santalene. To increase the yield, the host's native MVA pathway is typically upregulated to boost the supply of FPP.
Q3: What are the key metabolic engineering strategies to enhance α-santalene production?
A3: Key strategies focus on increasing the precursor FPP pool and directing it towards α-santalene. This includes:
-
Overexpressing key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).[2][7]
-
Downregulating or deleting competing pathways that consume FPP. A primary target is squalene synthase (ERG9), which diverts FPP to sterol biosynthesis.[2][8] Other targets include phosphatases (LPP1, DPP1) that can convert FPP to farnesol.[7]
-
Engineering the α-santalene synthase for improved soluble expression and catalytic activity.[1][9]
-
Balancing cofactor supply (NADH and NADPH) to support the biosynthetic reactions.[7]
Q4: What fermentation strategies are most effective for high-titer α-santalene production?
A4: Fed-batch fermentation is a highly effective strategy for achieving high-density cultures and increased α-santalene titers.[1][10][11] This approach allows for controlled feeding of the carbon source (e.g., glucose) to avoid overflow metabolism and the accumulation of inhibitory byproducts like ethanol.[10] Respiratory Quotient (RQ)-controlled feeding has also been successfully used to maintain aerobic respiration and enhance production.[5][10]
Troubleshooting Guides
Issue 1: Low or No α-Santalene Production
| Possible Cause | Troubleshooting Steps |
| Inefficient α-Santalene Synthase (SAS) Expression or Activity | 1. Verify SAS expression via SDS-PAGE and Western blot. 2. Codon-optimize the SAS gene for the specific host organism. 3. Test different promoters and expression plasmids to optimize expression levels. 4. Consider engineering the SAS for improved solubility and activity. Adding a fusion tag has been shown to improve titers.[1][9] |
| Insufficient Precursor (FPP) Supply | 1. Overexpress key genes in the MVA pathway, such as tHMG1, ERG20, and IDI1.[4] 2. Confirm the expression and activity of the introduced MVA pathway enzymes. 3. Analyze for accumulation of intermediate metabolites in the MVA pathway to identify potential bottlenecks. |
| Suboptimal Fermentation Conditions | 1. Optimize media composition, including carbon and nitrogen sources. 2. Systematically test different temperatures (typically 25-30°C for yeast, 30-37°C for E. coli) and pH levels (typically pH 5-6 for yeast, pH 7 for E. coli). 3. Ensure adequate aeration and dissolved oxygen levels, as the pathway has a net consumption of NADPH.[7] |
Issue 2: High Levels of Byproduct Formation (e.g., Farnesol, Squalene)
| Possible Cause | Troubleshooting Steps |
| Diversion of FPP to Competing Pathways | 1. Downregulate or knockout the gene for squalene synthase (ERG9 in yeast). Replacing the native promoter with a glucose-repressed promoter like P_HXT1 is a common strategy.[2][5][8] 2. In E. coli, deleting tnaA has been shown to reduce indole synthesis, a pathway that can compete for precursors.[12] |
| Hydrolysis of FPP to Farnesol | 1. In yeast, delete the lipid phosphate phosphatase genes LPP1 and DPP1 to prevent the conversion of FPP to farnesol.[7] |
| Metabolic Imbalance | 1. Adjust the feeding strategy in fed-batch cultures to avoid excess glucose, which can lead to overflow metabolism and byproduct formation.[2] |
Issue 3: Poor Cell Growth or Instability of the Engineered Strain
| Possible Cause | Troubleshooting Steps |
| Metabolic Burden | 1. Balance the expression levels of the heterologous genes. Overexpression of too many genes can be detrimental to cell health. Using promoters of varying strengths can help.[12] 2. Integrate the expression cassettes into the host genome for greater stability compared to plasmid-based expression.[2] |
| Toxicity of Intermediates or Product | 1. Implement an in-situ product removal strategy, such as a two-phase fermentation with an organic solvent (e.g., dodecane) to sequester the α-santalene and reduce its potential toxicity to the cells. |
| Suboptimal Culture Conditions | 1. Re-evaluate and optimize media components, pH, temperature, and aeration to ensure they are not limiting growth. |
Data Presentation
Table 1: Comparison of α-Santalene Production in Different Engineered Hosts and Fermentation Strategies.
| Host Organism | Key Genetic Modifications | Fermentation Scale | Fermentation Strategy | α-Santalene Titer | Reference |
| S. cerevisiae | Downregulation of ERG9, Overexpression of MVA pathway genes | 5-L Fermenter | Fed-batch | 27.92 mg/L | [2] |
| S. cerevisiae | RQ-controlled feed | Fed-batch | RQ-controlled feed | 163 mg/L | [10] |
| E. coli | Engineered santalene synthase with fusion tag, FPP flux amplification | Shake Flask | Batch | 1272 mg/L | [1][9] |
| E. coli | Engineered santalene synthase with fusion tag, FPP flux amplification | Fermenter | Fed-batch | 2916 mg/L | [1][9] |
| E. coli | RBS optimization of synthetic operon, tnaA deletion | Shake Flask | Batch | 599 mg/L | [12] |
| K. phaffii | Promoter optimization, Overexpression of MVA genes, Multi-copy integration | Shake Flask | Batch | 829.8 mg/L | [4][11] |
| K. phaffii | Promoter optimization, Overexpression of MVA genes, Multi-copy integration | Fermenter | Fed-batch | 21.5 g/L | [4][11] |
| Y. lipolytica | Overexpression of ERG8, HMG1, tHMG1 | 5-L Fermenter | Fed-batch | 27.92 mg/L | [2] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered S. cerevisiae
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 50 mL of seed medium (e.g., YPD).
-
Incubate at 30°C with shaking at 250 rpm for 24-36 hours.
-
-
Bioreactor Setup:
-
Prepare a 5-L bioreactor with 3 L of batch fermentation medium. A typical medium contains glucose, yeast extract, peptone, and necessary salts.
-
Sterilize the bioreactor and medium.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.1.
-
Control the temperature at 30°C and pH at 5.0 (controlled with NH₄OH). Maintain dissolved oxygen (DO) above 30% by adjusting agitation and airflow.[7]
-
-
Fed-Batch Phase:
-
After the initial glucose in the batch medium is nearly depleted (indicated by a sharp increase in DO), start the fed-batch phase.
-
Feed a concentrated glucose solution (e.g., 500 g/L) at a controlled rate. An effective strategy is to maintain the glucose concentration in the fermenter between 5-20 g/L.[2]
-
Alternatively, use an RQ-controlled exponential feeding strategy to prevent ethanol formation.[5][10]
-
-
Product Extraction and Analysis:
-
Add an organic solvent overlay (e.g., 10% v/v dodecane) to the culture to capture the volatile α-santalene.
-
At regular intervals, take samples from the organic phase.
-
Analyze the α-santalene concentration using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mandatory Visualizations
Caption: Experimental workflow for α-santalene production.
References
- 1. Sesquiterpene Synthase Engineering and Targeted Engineering of α-Santalene Overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishing Komagataella phaffii as a Cell Factory for Efficient Production of Sesquiterpenoid α-Santalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the stability of santalene synthase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stability of santalene synthase.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Expression and Solubility Issues
Q1: My santalene synthase is expressed in an insoluble form (inclusion bodies). What can I do to improve its solubility?
A1: Insoluble expression is a common issue. Here are several strategies to enhance the soluble expression of santalene synthase:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 16-20°C) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.
-
Codon Optimization: Optimizing the gene sequence to match the codon usage of the expression host (e.g., E. coli, S. cerevisiae) can improve translational efficiency and protein folding.
-
Fusion Tags: Adding a solubility-enhancing fusion tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), to the N-terminus of the synthase can significantly improve its solubility. These tags can later be cleaved off if necessary. A study on α-santalene production in E. coli showed that adding a fusion tag to a santalene synthase from Clausena lansium (ClSS) increased the product titer from 887.5 mg/L to 1078.8 mg/L, indicating improved functional expression.[1]
-
Co-expression with Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of the santalene synthase.
Enzyme Activity and Stability
Q2: The catalytic activity of my purified santalene synthase is low or decreases rapidly over time. How can I improve its activity and stability?
A2: Low activity and poor stability can be addressed through several protein engineering and formulation strategies:
-
Site-Directed Mutagenesis: Rational design or directed evolution can be used to introduce mutations that enhance stability. While specific stability-enhancing mutations for santalene synthase are not widely reported, studies on other terpene synthases have shown that mutations can significantly increase thermostability. For example, a computationally designed mutant of tobacco 5-epi-aristolochene synthase (TEAS) increased its melting temperature from ~43°C to ~81°C.[2]
-
Buffer Optimization: The composition of the buffer can significantly impact enzyme stability. Performing a thermal shift assay (see Experimental Protocols) with a buffer screen can help identify optimal pH, salt concentrations, and additives (e.g., glycerol, DTT) that enhance the thermal stability of your santalene synthase.
-
Directed Evolution: This powerful technique involves generating a library of santalene synthase mutants and screening for variants with improved properties, such as enhanced stability or activity.
Low Product Yield in Host Organism
Q3: My engineered host organism is producing low titers of santalene, even with a functional synthase. What metabolic engineering strategies can I employ?
A3: Low product yield is often due to limitations in precursor supply or competing metabolic pathways. Consider the following strategies:
-
Increase Precursor (FPP) Supply:
-
Overexpress key enzymes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1) and farnesyl diphosphate (FPP) synthase (ERG20).
-
Upregulate the transcription of MVA pathway genes by overexpressing transcription factors like a mutant form of UPC2 (UPC2-1) in yeast.
-
-
Block Competing Pathways:
-
Down-regulate or knock out genes that divert FPP away from santalene synthesis. A primary target is the squalene synthase gene (ERG9), which commits FPP to sterol biosynthesis. Replacing the native promoter of ERG9 with a weaker, regulated promoter has been shown to increase santalene production.[3]
-
-
Enhance Cofactor Availability: Ensure an adequate supply of cofactors, such as NADPH, which can become limiting. This can be achieved by engineering the host's central metabolism.
Data Presentation
Table 1: Effect of Site-Directed Mutagenesis on Santalene Synthase Product Profile
This table summarizes the change in product distribution of a santalene synthase (SanSyn) after a single amino acid substitution (F441V).
| Enzyme | α-Santalene (%) | β-Santalene (%) | epi-β-Santalene (%) | exo-α-Bergamotene (%) |
| Wild-Type SanSyn | Predominantly α-santalene | Not detected | Not detected | Not detected |
| SanSynF441V Mutant | 57.2 | 28.6 | 6.7 | 7.6 |
Data from a study on rationally engineering santalene synthase.[3]
Table 2: Example of Thermostability Improvement in a Terpene Synthase
While specific thermal stability data for santalene synthase mutants is limited in the literature, this table illustrates the potential for improvement, as demonstrated with tobacco 5-epi-aristolochene synthase (TEAS).
| Enzyme Variant | Melting Temperature (Tm) | Retained Activity at 65°C |
| Wild-Type TEAS | ~43 °C | No |
| Computationally Designed Mutant TEAS | ~81 °C | Yes |
Data from a study on a computationally designed thermostable terpene synthase.[2]
Experimental Protocols
1. Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol outlines a method for determining the melting temperature (Tm) of santalene synthase in the presence of various buffers and ligands to assess their effect on stability.
Materials:
-
Purified santalene synthase
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument with a melt curve function
-
96-well PCR plates
-
Buffer screen components (various pH, salts, additives)
Method:
-
Prepare a master mix containing the purified santalene synthase at a final concentration of 2 µM and SYPRO Orange dye at a final dilution of 5x in the base buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add different buffer components or ligands to be tested to the individual wells. Include a no-additive control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 0.5-1.0°C per minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. An increase in Tm indicates stabilization of the protein.
2. Site-Directed Mutagenesis
This protocol provides a general workflow for introducing specific mutations into the santalene synthase gene.
Materials:
-
Plasmid DNA containing the santalene synthase gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Method:
-
Primer Design: Design primers that are complementary to the santalene synthase gene sequence but contain the desired mismatch (mutation) in the middle.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA (the original template plasmid), leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective antibiotic plate. Pick colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Visualizations
Caption: Workflow for improving santalene synthase stability via site-directed mutagenesis.
Caption: Metabolic engineering strategies to increase santalene production.
References
Technical Support Center: Industrial Scale Production of α-Santalene
Welcome to the technical support center for the industrial-scale production of α-santalene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during microbial synthesis of α-santalene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high titers of α-santalene in microbial hosts?
A1: The primary challenges in the industrial-scale production of α-santalene revolve around optimizing the microbial host to efficiently convert carbon sources into the final product. Key hurdles include:
-
Low Precursor Availability: The direct precursor for α-santalene synthesis is farnesyl diphosphate (FPP). Native metabolic pathways in hosts like Saccharomyces cerevisiae and Escherichia coli often do not produce FPP in the high quantities required for industrial production.
-
Competing Metabolic Pathways: FPP is a crucial intermediate for various cellular processes, including the synthesis of sterols, quinones, and other essential molecules. These competing pathways divert FPP away from α-santalene production, thereby reducing the overall yield.[1][2]
-
Enzyme Efficiency and Expression: The performance of the heterologously expressed α-santalene synthase (SanSyn) can be a significant bottleneck.[3][4] Poor expression, low catalytic activity, or improper folding of the enzyme can limit the conversion of FPP to α-santalene.
-
Cofactor Imbalance: The biosynthesis of FPP through the mevalonate (MVA) pathway is a redox-intensive process that requires cofactors like NADPH.[5] An imbalance in the cellular redox state can hinder the efficiency of the pathway.
-
Product Toxicity and Volatility: High concentrations of α-santalene or other terpene intermediates can be toxic to the microbial host, inhibiting growth and productivity. Additionally, the volatile nature of α-santalene can lead to product loss during fermentation.
-
Fermentation Process Optimization: Scaling up production from laboratory-scale shake flasks to large-scale bioreactors presents challenges in maintaining optimal growth conditions, including nutrient feeding strategies, oxygen supply, and pH control.[6][7]
Q2: Which microbial hosts are commonly used for α-santalene production, and what are their relative advantages and disadvantages?
A2: Several microbial hosts have been engineered for α-santalene production. The most common are Saccharomyces cerevisiae, Escherichia coli, and Yarrowia lipolytica.
| Microbial Host | Advantages | Disadvantages |
| Saccharomyces cerevisiae | Generally Recognized as Safe (GRAS) status, robust for industrial fermentations, well-characterized genetics and metabolic pathways.[8] | Compartmentalization of metabolism can be a challenge, often requires extensive metabolic engineering to achieve high titers. |
| Escherichia coli | Fast growth rate, simple genetics, and well-established tools for genetic manipulation.[9] | As a prokaryote, it can be challenging to express eukaryotic enzymes like P450s for further modifications of α-santalene. Potential for endotoxin production. |
| Yarrowia lipolytica | Oleaginous yeast with a high flux through the acetyl-CoA pathway, a key precursor for the MVA pathway.[6] | Genetic tools are less developed compared to S. cerevisiae and E. coli. |
Q3: What are the key metabolic engineering strategies to enhance α-santalene production?
A3: A multi-faceted approach to metabolic engineering is typically required to achieve high yields of α-santalene.[10] Key strategies include:
-
Upregulation of the Mevalonate (MVA) Pathway: Overexpressing key enzymes in the MVA pathway, such as HMG-CoA reductase (HMG1) and farnesyl diphosphate synthase (ERG20), can significantly increase the intracellular pool of FPP.[1][6]
-
Downregulation of Competing Pathways: To channel more FPP towards α-santalene, competing pathways must be attenuated. A common target in S. cerevisiae is the ERG9 gene, which encodes squalene synthase, the first committed step in sterol biosynthesis.[1][2]
-
Enhancing Cofactor Supply: Engineering the host's central carbon metabolism to increase the supply of NADPH, a crucial cofactor for the MVA pathway, can improve overall productivity.[5]
-
Codon Optimization and Enzyme Engineering: Optimizing the codon usage of the α-santalene synthase gene for the specific microbial host can improve its expression and activity.[6] Furthermore, protein engineering of the synthase can enhance its catalytic efficiency.[3][4]
-
Promoter Engineering and Gene Copy Number Variation: Utilizing strong promoters to drive the expression of pathway genes and integrating multiple copies of the expression cassettes into the host genome can boost enzyme levels and subsequent product formation.[11][12]
Q4: How can byproduct formation be minimized during α-santalene production?
A4: The formation of byproducts such as farnesol and various other sesquiterpenes is a common issue.[1][13] Strategies to minimize these include:
-
Targeted Gene Deletions: In S. cerevisiae, deleting genes responsible for the dephosphorylation of FPP to farnesol, such as LPP1 and DPP1, can reduce the accumulation of this byproduct.[14]
-
Enzyme Specificity: Using an α-santalene synthase with high specificity for producing α-santalene over other sesquiterpenes is crucial. Some synthases are known to be "promiscuous" and produce a mixture of products.[13]
-
Balancing Pathway Flux: Fine-tuning the expression levels of the MVA pathway genes and the α-santalene synthase can help prevent the accumulation of intermediate metabolites that might be converted into byproducts.
Troubleshooting Guides
Problem 1: Low or no detectable α-santalene production.
| Possible Cause | Troubleshooting Step |
| Inefficient expression of α-santalene synthase (SanSyn). | - Verify mRNA expression of the SanSyn gene via RT-qPCR. - Confirm protein expression via Western blot using a tagged synthase. - Check for codon optimization of the SanSyn gene for the specific host. |
| Insufficient precursor (FPP) supply. | - Overexpress key genes in the MVA pathway (e.g., tHMG1, ERG20). - Downregulate or knockout competing pathway genes (e.g., ERG9 in yeast). |
| Suboptimal fermentation conditions. | - Optimize temperature, pH, and aeration. - Test different carbon sources and nutrient feeding strategies. |
| Issues with the analytical method. | - Verify the GC-MS method with an α-santalene standard. - Ensure proper extraction of α-santalene from the culture broth and/or cells. |
Problem 2: High levels of farnesol byproduct.
| Possible Cause | Troubleshooting Step |
| Dephosphorylation of FPP. | - In S. cerevisiae, delete genes encoding phosphatases like LPP1 and DPP1.[14] |
| Imbalance between FPP supply and SanSyn activity. | - Increase the expression of SanSyn. - Modulate the expression of MVA pathway genes to better match the catalytic rate of SanSyn. |
Problem 3: Poor cell growth and viability.
| Possible Cause | Troubleshooting Step |
| Toxicity of α-santalene or pathway intermediates. | - Implement in situ product removal, such as a two-phase fermentation with an organic solvent overlay (e.g., dodecane). - Use inducible promoters to separate the growth phase from the production phase. |
| Metabolic burden from heterologous pathway expression. | - Use promoters of varying strengths to balance enzyme expression levels. - Integrate expression cassettes into the genome instead of using high-copy plasmids to ensure stable and moderate expression. |
Quantitative Data Summary
The following table summarizes reported α-santalene titers achieved in different microbial hosts through various metabolic engineering and fermentation strategies.
| Microbial Host | Engineering Strategy | Fermentation Scale | α-Santalene Titer | Reference |
| Saccharomyces cerevisiae | Overexpression of MVA pathway genes, ERG9 downregulation. | Shake Flask | 101.7 ± 6.9 mg/L | [2] |
| Yarrowia lipolytica | Overexpression of MVA pathway genes, fed-batch fermentation. | 5-L Fermenter | 27.92 mg/L | [1][6] |
| Escherichia coli | Engineering of santalene synthase, precursor flux amplification, fed-batch fermentation. | Fed-batch Fermenter | 2916 mg/L | [3][4] |
| Komagataella phaffii (Pichia pastoris) | Optimization of promoters, overexpression of MVA pathway genes, multi-copy integration of SanSyn, fed-batch fermentation. | Fed-batch Fermenter | 21.5 ± 1.6 g/L | [11][12] |
| Escherichia coli | RBS manipulation of synthetic operon, deletion of competing pathway (tnaA). | Shake Flask | 599 mg/L | [15][16] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for α-Santalene Production in S. cerevisiae
-
Strain Inoculation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of appropriate synthetic defined (SD) medium. Grow overnight at 30°C with shaking at 250 rpm.
-
Main Culture: Inoculate the overnight culture into 50 mL of production medium in a 250 mL shake flask to an initial OD₆₀₀ of 0.1.
-
Two-Phase Culture (Optional): For in situ product removal, add 10% (v/v) of an organic solvent such as dodecane to the production medium.
-
Induction: If using an inducible promoter (e.g., GAL), add the inducer (e.g., galactose) at the appropriate cell density (e.g., mid-log phase).
-
Incubation: Incubate at 30°C with shaking at 250 rpm for 72-96 hours.
-
Sampling and Analysis: At desired time points, take samples for OD₆₀₀ measurement and α-santalene quantification. For two-phase cultures, the organic layer is directly analyzed by GC-MS. For single-phase cultures, perform a solvent extraction (e.g., with ethyl acetate) of the whole culture broth.
Protocol 2: Quantification of α-Santalene by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Two-Phase Culture: Directly take an aliquot of the organic layer.
-
Single-Phase Culture: To 1 mL of culture broth, add an equal volume of a suitable organic solvent (e.g., ethyl acetate or hexane) containing an internal standard (e.g., caryophyllene). Vortex vigorously for 5 minutes and centrifuge to separate the phases. Collect the organic phase.
-
-
GC-MS Analysis:
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: HP-5MS capillary column (or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium.
-
MS Detector: Scan mode from m/z 40 to 400.
-
-
Quantification: Identify the α-santalene peak based on its retention time and mass spectrum compared to a pure standard. Quantify the concentration using a calibration curve generated with the α-santalene standard and the internal standard.
Visualizations
Metabolic Pathway for α-Santalene Production
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sesquiterpene Synthase Engineering and Targeted Engineering of α-Santalene Overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yarrowia lipolytica construction for heterologous synthesis of α-santalene and fermentation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic engineering of Saccharomyces cerevisiae: a key cell factory platform for future biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing Komagataella phaffii as a Cell Factory for Efficient Production of Sesquiterpenoid α-Santalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Feedback Inhibition in the Mevalonate Pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mevalonate pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to feedback inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition in the mevalonate pathway?
Feedback inhibition is a crucial regulatory mechanism where downstream products of the mevalonate pathway inhibit the activity of key enzymes earlier in the pathway. This self-regulatory process ensures that the production of isoprenoids and cholesterol is tightly controlled to meet cellular demands without wasteful overproduction.[1]
Q2: Which are the key enzymes and metabolites involved in feedback inhibition?
The primary enzyme subject to feedback inhibition is HMG-CoA reductase (HMGR) , the rate-limiting enzyme of the pathway.[1][2] Key downstream metabolites that act as feedback inhibitors include:
-
Cholesterol: The end product of the pathway in mammalian cells.[1][3]
-
Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP): Intermediate isoprenoids that also allosterically inhibit HMGR.[1]
-
Mevalonate kinase (MVK) is another enzyme in the pathway that is subject to feedback inhibition by FPP and GGPP.[4][5]
Q3: How does feedback inhibition affect my experiments aimed at overproducing a specific isoprenoid?
Feedback inhibition can significantly limit the yield of your target isoprenoid. As the concentration of downstream intermediates like FPP and GGPP increases, they will inhibit the activity of HMGR and MVK, thereby shutting down the pathway and preventing further production of your desired compound. This can lead to lower-than-expected yields and create a bottleneck in your metabolic engineering efforts.
Troubleshooting Guides
Issue 1: Low yield of target isoprenoid despite overexpression of pathway enzymes.
Possible Cause: Feedback inhibition from accumulated downstream intermediates.
Troubleshooting Steps:
-
Quantify Key Metabolites: Measure the intracellular concentrations of FPP and GGPP. Elevated levels of these intermediates are a strong indicator of feedback inhibition.
-
Use Feedback-Resistant Enzymes: Consider replacing the native HMG-CoA reductase or mevalonate kinase with orthologs from other organisms that are less sensitive to feedback inhibition. For example, mevalonate kinases from archaea like Methanosarcina mazei have been shown to be feedback-resistant.[2][6][7]
-
Implement an IPP-Bypass Pathway: In microbial systems like E. coli, an isopentenyl diphosphate (IPP)-bypass pathway can be engineered to convert mevalonate directly to isopentenol, thus avoiding the accumulation of inhibitory IPP and its isomers.[8][9]
-
Dynamic Regulation: Employ dynamic regulatory systems to control the expression of pathway enzymes, potentially decoupling cell growth from product formation to avoid the accumulation of inhibitory intermediates during the growth phase.
Issue 2: Inconsistent results with statin treatment to block the mevalonate pathway.
Possible Cause: Cellular compensatory mechanisms or off-target effects of statins.
Troubleshooting Steps:
-
Verify Statin Efficacy: Confirm that the statin concentration and treatment time are sufficient to inhibit HMG-CoA reductase in your specific cell line or organism. This can be done by measuring the activity of HMG-CoA reductase.
-
Monitor Upstream Metabolite Accumulation: Inhibition of HMG-CoA reductase should lead to a decrease in downstream products. Measure mevalonate levels to confirm pathway blockade.
-
Consider Pleiotropic Effects: Be aware that statins have effects beyond cholesterol synthesis, including impacts on protein prenylation, coenzyme Q10 synthesis, and glycoprotein synthesis, which could influence your experimental outcome.[5][10][11]
-
Alternative Inhibitors: If statins produce confounding results, consider using other inhibitors that target different points in the pathway, such as bisphosphonates which inhibit farnesyl pyrophosphate synthase.[12]
Issue 3: Difficulty in accurately measuring HMG-CoA reductase activity.
Possible Cause: Interference from other cellular components in crude lysates or improper assay conditions.
Troubleshooting Steps:
-
Use a Commercial Assay Kit: Several reliable colorimetric assay kits are commercially available that measure the oxidation of NADPH at 340 nm.[13][14][15]
-
Optimize Sample Preparation: If using crude cell lysates, consider dialysis to remove small molecule inhibitors or interfering substrates.[6]
-
Include Proper Controls: Always include a negative control without the HMG-CoA substrate to account for non-specific NADPH oxidation. A positive control with a known amount of purified HMG-CoA reductase is also recommended.
-
Ensure Optimal Reaction Conditions: Follow the manufacturer's protocol for the assay kit regarding buffer composition, pH, temperature, and substrate concentrations.
Quantitative Data Summary
Table 1: Inhibition Constants (Ki) for Mevalonate Kinase Feedback Inhibitors
| Enzyme Source | Inhibitor | Ki (µM) |
| Staphylococcus aureus | FPP | 46 |
| Human | FPP | 0.035 |
| Rat | FPP | - |
| Staphylococcus aureus | FSPP (analog) | 45 |
| Human | FSPP (analog) | 0.029 |
| (Data sourced from ResearchGate[16]) |
Table 2: Cellular Concentrations of FPP and GGPP
| Cell Line / Tissue | FPP Concentration (pmol/10^6 cells or nmol/g tissue) | GGPP Concentration (pmol/10^6 cells or nmol/g tissue) |
| NIH3T3 cells | 0.125 ± 0.010 | 0.145 ± 0.008 |
| Mouse Brain | 0.355 ± 0.030 | 0.827 ± 0.082 |
| Mouse Kidney | 0.320 ± 0.019 | 0.293 ± 0.035 |
| Mouse Liver | 0.326 ± 0.064 | 0.213 ± 0.029 |
| Mouse Heart | 0.364 ± 0.015 | 0.349 ± 0.023 |
| (Data sourced from PubMed[17] and ResearchGate[18]) |
Experimental Protocols
Protocol 1: Quantification of FPP and GGPP in Cultured Cells
This method is adapted from a sensitive, nonradioactive analytical method for the simultaneous determination of FPP and GGPP concentrations.[18]
Materials:
-
Cultured cells
-
Methanol
-
Butylated hydroxytoluene (BHT)
-
Recombinant farnesyl protein transferase (FTase) and geranylgeranyl protein transferase I (GGTase I)
-
Dansylated peptides (specific substrates for FTase and GGTase I)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Cell Lysis and Extraction:
-
Harvest and count the cells.
-
Lyse the cells in a methanol/water solution containing BHT to prevent oxidation.
-
Perform a lipid extraction using an organic solvent (e.g., hexane).
-
-
Enzymatic Conjugation:
-
Evaporate the organic solvent and resuspend the lipid extract in an appropriate buffer.
-
Incubate the extract with either FTase or GGTase I and the corresponding dansylated peptide substrate. This will enzymatically conjugate the FPP or GGPP to the fluorescently labeled peptide.
-
-
HPLC Analysis:
-
Separate the reaction products by reverse-phase HPLC.
-
Detect the fluorescently labeled FPP-peptide and GGPP-peptide conjugates using a fluorescence detector (excitation wavelength ~335 nm, emission wavelength ~528 nm).[18]
-
-
Quantification:
-
Generate a standard curve using known concentrations of FPP and GGPP to quantify the amounts in your samples. The lower limit of detection is approximately 5 pg.[18]
-
Protocol 2: HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available assay kits.[13][14]
Materials:
-
Purified HMG-CoA reductase or cell lysate
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA (substrate)
-
NADPH
-
96-well clear plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the kit manufacturer's instructions. Keep enzymes and heat-labile components on ice.
-
-
Sample Preparation:
-
Add your purified enzyme or cell lysate to the wells of the 96-well plate.
-
Include a positive control (known HMG-CoA reductase) and a negative control (no HMG-CoA substrate).
-
For inhibitor screening, add the test inhibitor to the appropriate wells.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the assay buffer, HMG-CoA, and NADPH.
-
Add the reaction mix to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 2-3 minutes for at least 10 minutes. The rate of NADPH consumption is proportional to the HMG-CoA reductase activity.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min).
-
Use the molar extinction coefficient of NADPH to convert the rate of absorbance change to the rate of NADPH consumption and determine the enzyme activity.
-
Visualizations
Caption: Feedback inhibition loops in the mevalonate pathway.
Caption: Troubleshooting workflow for low isoprenoid yield.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Characterization of feedback-resistant mevalonate kinases from the methanogenic archaeons Methanosaeta concilii and Methanocella paludicola - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Statins Inhibit Important Biochemical Pathway - Cause Predictable 'Side Effects' - Health Supreme [newmediaexplorer.org]
- 6. Characterization of a Feedback-Resistant Mevalonate Kinase from the Archaeon Methanosarcina mazei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isopentenyl diphosphate (IPP)-bypass mevalonate pathways for isopentenol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of statins on mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. content.abcam.com [content.abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. mybiosource.com [mybiosource.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cofactor Regeneration for Improved Terpene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to cofactor regeneration in microbial terpene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are cofactors and why are they crucial for terpene synthesis?
A: Cofactors are non-protein chemical compounds essential for an enzyme's biological activity. In terpene biosynthesis, the most critical redox cofactors are Nicotinamide Adenine Dinucleotide (NAD⁺/NADH) and Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺/NADPH).[1] NADPH, in particular, serves as a universal electron carrier, driving the biosynthetic pathways necessary for terpene production.[2] For instance, the widely used mevalonate (MVA) pathway heavily relies on NADPH for the reductive steps in converting acetyl-CoA into terpene precursors.[2]
Q2: What is cofactor regeneration and why is it a critical bottleneck?
A: Cofactor regeneration is the process of recycling a cofactor from its consumed state back to its active state. For example, after NADPH is used (oxidized) to NADP⁺ in a reaction, it must be regenerated (reduced) back to NADPH to participate in another catalytic cycle. This process is vital because cofactors are expensive to supplement in large quantities and their stoichiometric addition is not economically feasible for industrial-scale production.[3][4] Insufficient regeneration leads to a depletion of the necessary cofactor (e.g., NADPH), creating a major bottleneck that limits the overall efficiency and yield of terpene synthesis.[2][5]
Q3: What are the primary strategies for enhancing NADPH regeneration in engineered microbes like yeast?
A: The main strategies focus on increasing the intracellular supply of NADPH. This is typically achieved by overexpressing endogenous NADP-dependent dehydrogenases.[2] Key enzymes and pathways involved include:
-
Pentose Phosphate Pathway (PPP): Overexpressing key enzymes like glucose-6-phosphate dehydrogenase (ZWF1) and 6-phosphogluconate dehydrogenase (GND1) can increase carbon flux into the PPP, the primary route for NADPH formation.[2]
-
Other Dehydrogenases: Enzymes such as malic enzyme (MAE1), cytosolic isocitrate dehydrogenase (IDP2), and sorbitol dehydrogenase (MnDH2) are also effective targets for overexpression to boost the NADPH pool.[2]
-
NADH Kinase (POS5): Overexpressing the mitochondrial NADH kinase (Pos5p) can directly phosphorylate and convert the more abundant NADH into NADPH.[2]
Q4: What is an "orthogonal cofactor regeneration system" and when is it necessary?
A: An orthogonal cofactor regeneration system is a biocatalytic setup where two different cofactors (e.g., NAD⁺ and NADPH) are regenerated independently and simultaneously in a single reaction vessel without interfering with each other.[6][7][8] This is crucial for complex, multi-step enzymatic syntheses (especially in cell-free systems) where one reaction step requires an oxidizing cofactor (like NAD⁺) and another step requires a reducing cofactor (like NADPH).[6][7][8] Such a system maintains a high NAD⁺/NADH ratio to drive oxidation and a low NADP⁺/NADPH ratio to drive reduction, allowing the entire cascade to proceed efficiently.[6][7][8]
Q5: Can engineering cofactor regeneration negatively impact the host cell?
A: Yes. While beneficial for terpene production, excessive or imbalanced regulation of cofactor regeneration pathways can disrupt the cell's natural redox homeostasis.[2] This can lead to an energy distribution imbalance between cell growth and product synthesis, potentially causing metabolic burden, reduced cell viability, or the accumulation of toxic byproducts.[2][9] Therefore, it is crucial to carefully balance the expression of engineered pathways.
Troubleshooting Guide
Problem 1: Low terpene yield despite the presence of all biosynthetic pathway enzymes.
| Potential Cause | Suggested Solution |
| Insufficient NADPH Supply: The terpene synthesis pathway (e.g., MVA) is consuming NADPH faster than the host cell can regenerate it. This is a common limitation.[2] | 1. Overexpress NADPH-Regenerating Enzymes: Systematically overexpress key enzymes known to boost the NADPH pool. Start with enzymes from the pentose phosphate pathway (ZWF1, GND1) as this is the main route for NADPH generation.[2] 2. Evaluate Multiple Dehydrogenases: If PPP enhancement is insufficient, test other NADP-dependent dehydrogenases like malic enzyme (MAE1) or isocitrate dehydrogenase (IDP2) to identify the most effective one for your specific host and conditions.[2] 3. Utilize NADH Kinase: Overexpress Pos5p to convert NADH to NADPH, leveraging the larger NADH pool.[2] |
| Redox Imbalance: The ratio of NADP⁺/NADPH is too high, limiting the activity of NADPH-dependent reductases in your pathway. | 1. Fine-Tune Enzyme Expression: Use promoters of varying strengths to control the expression levels of the regeneration enzymes. This can help avoid excessive metabolic burden while ensuring sufficient NADPH. 2. Dynamic Regulation: Implement biosensors or dynamically regulated promoters that can adjust the expression of regeneration enzymes in response to metabolic changes or cofactor levels. |
| Cofactor Trapping: The desired cofactor is being consumed by competing native pathways. | 1. Pathway Deletion/Downregulation: Identify and knock out or downregulate non-essential competing pathways that consume large amounts of NADPH. For example, deleting ZWF1 (G6PDH) can force regeneration through other routes if the PPP is causing unwanted byproducts.[10] |
Problem 2: Accumulation of unwanted byproducts or pathway intermediates.
| Potential Cause | Suggested Solution |
| Improper Cofactor Ratios in Cell-Free Systems: In one-pot reactions involving both oxidation and reduction steps, an imbalance between NAD⁺/NADH and NADP⁺/NADPH can cause enzymes to stall or work in reverse, leading to the buildup of intermediates or shunt products.[7][8] | 1. Implement an Orthogonal Regeneration System: Design a system with two separate enzyme pairs for cofactor recycling. For example, use formate dehydrogenase to regenerate NADH to NAD⁺ for an oxidation step, and glucose dehydrogenase to regenerate NADP⁺ to NADPH for a reduction step.[4][6] This ensures each reaction has its required cofactor in the correct state. |
| Enzyme Promiscuity: Some enzymes in the pathway may accept the "wrong" cofactor (e.g., using NADH instead of NADPH, albeit less efficiently), leading to shunt products.[7] | 1. Protein Engineering: If a specific enzyme is causing issues, consider re-engineering its cofactor specificity to favor NADPH exclusively.[11] 2. Optimize Cofactor Ratios: By implementing a robust and specific regeneration system (like an orthogonal one), you can maintain a high NADPH/NADP⁺ ratio, which will kinetically favor the desired reaction over side reactions.[7] |
Problem 3: Poor cell growth or instability of the engineered strain.
| Potential Cause | Suggested Solution |
| Metabolic Burden: High-level overexpression of multiple heterologous genes places a significant strain on the cell's resources, leading to poor growth. | 1. Optimize Gene Expression Levels: Avoid using overly strong promoters for all genes. Create a library of constructs with promoters of different strengths to balance pathway flux and minimize burden.[9] 2. Chromosomal Integration: Integrate the expression cassettes into the host chromosome instead of using high-copy plasmids. This leads to more stable expression and reduces metabolic load.[11] |
| Severe Redox Imbalance: Drastically altering the NADPH/NADP⁺ or NADH/NAD⁺ ratios can disrupt essential native metabolic processes that rely on these cofactors, impairing cell health.[2] | 1. Modulate Regeneration Strength: Titrate the expression of cofactor-regenerating enzymes to find a level that improves terpene synthesis without severely impacting growth. 2. Isolate Pathway: Utilize compartmentalization strategies (e.g., mitochondrial or peroxisomal expression) to spatially separate the terpene pathway and its dedicated cofactor regeneration system from the rest of the cell's metabolism. |
Quantitative Data Summary
Table 1: Effect of Overexpressing Different Cytosolic NADP-Dependent Dehydrogenases on Squalene Production in Y. lipolytica
This table summarizes the impact of overexpressing various NADPH regeneration pathways on the production of squalene, a triterpene.
| Overexpressed Enzyme | Gene(s) | Function | Squalene Titer Increase (%) | Reference |
| Glucose-6-phosphate Dehydrogenase | ZWF | Pentose Phosphate Pathway | 7% | [2] |
| 6-Phosphogluconate Dehydrogenase | GND | Pentose Phosphate Pathway | 5% | [2] |
| Sorbitol Dehydrogenase | MnDH2 | Sorbitol Metabolism | 11% | [2] |
| Malic Enzyme | MAE1 | Pyruvate Metabolism | 9% | [2] |
| Cytosolic Isocitrate Dehydrogenase | IDP | TCA Cycle Intermediate Metabolism | 6% | [2] |
Data adapted from a study on squalene synthesis in Yarrowia lipolytica, demonstrating that MnDH2 was the most effective single target for enhancing NADPH supply in that context.[2]
Experimental Protocols
Protocol 1: Overexpression of an NADPH-Regenerating Enzyme (ZWF1) in Saccharomyces cerevisiae for Enhanced Terpene Production
This protocol provides a general methodology for enhancing the NADPH supply via the pentose phosphate pathway.
1. Objective: To increase the intracellular pool of NADPH by overexpressing the gene encoding glucose-6-phosphate dehydrogenase (ZWF1) and to evaluate the effect on the production of a target terpene (e.g., limonene).
2. Materials:
-
S. cerevisiae strain previously engineered with a heterologous terpene synthesis pathway.
-
Yeast expression vector (e.g., pYES2) with a strong constitutive promoter (e.g., pTEF1).
-
ZWF1 gene amplified from S. cerevisiae genomic DNA.
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli for plasmid cloning.
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).
-
Selective media (SD-Ura for plasmid selection).
-
Culture flasks and fermentation medium (e.g., YPD).
-
GC-MS for terpene analysis.
3. Methodology:
-
Step 1: Plasmid Construction
-
Amplify the open reading frame of the ZWF1 gene from S. cerevisiae genomic DNA using PCR primers that add appropriate restriction sites.
-
Digest both the expression vector and the ZWF1 PCR product with the corresponding restriction enzymes.
-
Ligate the ZWF1 fragment into the digested vector downstream of the strong promoter.
-
Transform the ligation product into competent E. coli for plasmid amplification and selection.
-
Verify the correct insertion and sequence via colony PCR and Sanger sequencing.
-
-
Step 2: Yeast Transformation
-
Transform the verified expression plasmid (pTEF1-ZWF1) into the terpene-producing S. cerevisiae host strain using the lithium acetate method.
-
Plate the transformed cells on selective synthetic defined (SD) agar plates lacking uracil (or another appropriate auxotrophic marker) to select for successful transformants.
-
As a control, transform the same host strain with an empty vector.
-
-
Step 3: Cultivation and Fermentation
-
Inoculate single colonies of both the ZWF1-overexpressing strain and the empty vector control strain into 5 mL of selective SD medium and grow overnight.
-
Use the starter cultures to inoculate 50 mL of production medium (e.g., YPD with 2% glucose) in shake flasks to an initial OD₆₀₀ of ~0.1.
-
To capture the volatile terpene product, add an organic overlay (e.g., 10% v/v dodecane) to the culture.
-
Incubate the flasks at 30°C with shaking (200 rpm) for 72-96 hours.
-
-
Step 4: Terpene Extraction and Analysis
-
After fermentation, harvest the organic dodecane layer from the culture flasks.
-
Centrifuge the organic layer to remove any cell debris.
-
Analyze the terpene concentration in the dodecane sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use a standard curve prepared with pure terpene standard to quantify the product.
-
Compare the terpene titer from the ZWF1-overexpressing strain to the empty vector control to determine the impact of enhanced NADPH regeneration.
-
Visualizations
References
- 1. New approaches to NAD(P)H regeneration in the biosynthesis systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 5. Frontiers | NADPH-generating systems in bacteria and archaea [frontiersin.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Cell-Free Total Biosynthesis of Plant Terpene Natural Products using an Orthogonal Cofactor Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Redox Cofactor Regeneration for Improved Pentose Fermentation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Expression of Sesquiterpene Synthases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the expression of sesquiterpene synthases.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor expression of sesquiterpene synthases?
A1: Poor expression of sesquiterpene synthases in heterologous hosts like E. coli and Saccharomyces cerevisiae can stem from several factors:
-
Codon Usage Bias: The codon usage of the synthase gene from a plant or fungal source may not be optimal for the expression host, leading to translational stalling and low protein yields.[1][2]
-
Protein Insolubility and Misfolding: The complex structure of sesquiterpene synthases can lead to the formation of insoluble inclusion bodies, especially at high expression levels.[3][4]
-
Toxicity of the Protein or Product: The expressed synthase or the resulting sesquiterpene product can be toxic to the host cells, inhibiting growth and protein production.[5]
-
Insufficient Precursor Supply: The biosynthesis of sesquiterpenes requires farnesyl pyrophosphate (FPP) as a precursor. Inadequate supply of FPP from the host's native metabolic pathways can be a major bottleneck.[6][7]
-
Suboptimal Fermentation Conditions: Factors such as temperature, pH, induction time, and media composition can significantly impact protein expression and product formation.[8]
Q2: How can I determine if my sesquiterpene synthase is toxic to the host cells?
A2: You can assess toxicity by monitoring cell growth after inducing gene expression. A significant decrease in the growth rate or a drop in cell viability compared to a control strain (e.g., expressing a non-toxic protein like GFP) suggests toxicity. You can also try expressing the protein under a tightly regulated promoter to minimize basal expression and observe its effect on cell health upon induction.[9]
Q3: My protein is expressed, but it's all in the insoluble fraction. What should I do?
A3: Insoluble protein, often found in inclusion bodies, is a common issue. Here are several strategies to improve solubility:
-
Lower Expression Temperature: Reducing the cultivation temperature (e.g., from 37°C to 18-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.[5][10]
-
Use a Weaker Promoter or Lower Inducer Concentration: This can reduce the rate of protein synthesis, preventing the accumulation of misfolded proteins.
-
Co-express Molecular Chaperones: Chaperones are proteins that assist in the correct folding of other proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ/GrpE can significantly increase the yield of soluble protein.[11][12][13]
-
Fuse to a Solubility-Enhancing Tag: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or N-utilization substance A (NusA), can improve its solubility.[10]
Q4: I have high levels of soluble synthase, but very low sesquiterpene production. What is the likely bottleneck?
A4: This scenario strongly suggests a limitation in the supply of the precursor molecule, farnesyl pyrophosphate (FPP). To address this, you can employ metabolic engineering strategies to enhance the FPP pool in your host organism. In yeast, this often involves overexpressing key enzymes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1), and down-regulating competing pathways that consume FPP, like the sterol biosynthesis pathway (e.g., by repressing the ERG9 gene).[14][15]
Troubleshooting Guides
Guide 1: Low or No Protein Expression
This guide addresses situations where you observe very little or no detectable expression of your sesquiterpene synthase.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Codon Usage | 1. Analyze the codon usage of your gene using an online tool. 2. Synthesize a codon-optimized version of the gene for your expression host (E. coli or S. cerevisiae).[16][17] | Increased protein expression levels due to more efficient translation. |
| Inefficient Transcription | 1. Switch to a stronger promoter (e.g., T7 promoter in E. coli, GAL1 promoter in yeast). 2. Ensure the integrity of your expression vector and the promoter sequence. | Higher mRNA transcript levels leading to increased protein synthesis. |
| mRNA Instability | 1. Check for and remove potential RNA degradation signals in your gene sequence. 2. Use an E. coli strain with reduced RNase activity (e.g., BL21(DE3) Star).[18] | Increased mRNA half-life and improved protein yield. |
| Toxicity of Basal Expression | 1. Use a host strain with tighter regulation of basal expression (e.g., BL21(DE3)pLysS or BL21-AI in E. coli).[9] 2. Add glucose to the medium to repress the lac promoter before induction.[5] | Improved cell growth and higher protein yields upon induction. |
Guide 2: Protein is Insoluble (Inclusion Bodies)
This guide provides steps to take when your expressed protein is found predominantly in the insoluble fraction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Rate of Protein Synthesis | 1. Lower the induction temperature to 18-25°C.[5] 2. Reduce the inducer concentration (e.g., IPTG for the lac promoter). 3. Use a weaker promoter. | Slower protein synthesis rate, allowing for proper folding and increased soluble fraction. |
| Improper Protein Folding | 1. Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).[11][12][13] 2. Fuse the synthase to a solubility-enhancing tag (e.g., MBP, NusA).[10] | Enhanced proper folding and a significant increase in soluble protein yield. |
| Suboptimal Lysis Buffer | 1. Include detergents (e.g., Triton X-100, Tween 20) in your lysis buffer to help solubilize proteins. 2. Add reducing agents (e.g., DTT, β-mercaptoethanol) if disulfide bond formation is an issue. | Improved recovery of soluble protein during cell lysis. |
Data Presentation
Table 1: Effect of Codon Optimization on Sesquiterpene Synthase Expression
| Sesquiterpene Synthase | Host Organism | Codon Optimization | Expression Level Improvement | Reference |
| Human Clotting Factor VIII | Tobacco Chloroplasts | Optimized based on psbA genes | 4.9 - 7.1-fold increase | [19][20][21] |
| Polio Viral Capsid Protein 1 | Tobacco Chloroplasts | Optimized based on psbA genes | 22.5 - 28.1-fold increase | [19][20][21] |
Table 2: Impact of Chaperone Co-expression on Soluble Protein Yield
| Target Protein | Chaperone System | Host Organism | Fold Increase in Soluble Protein | Reference |
| Various Recombinant Proteins | GroEL/GroES, DnaK/DnaJ/GrpE, ClpB | E. coli | Up to 42-fold | [11][13] |
| Anti-HER2 scFv | DnaK/DnaJ/GrpE | E. coli | Significant improvement | [22] |
Experimental Protocols
Protocol 1: Codon Optimization of a Sesquiterpene Synthase Gene for E. coli Expression
-
Obtain the Nucleotide Sequence: Retrieve the coding sequence (CDS) of your sesquiterpene synthase from a database like NCBI.
-
Use a Codon Optimization Tool: Input the CDS into an online codon optimization tool. Select Escherichia coli K12 as the target organism. These tools will replace rare codons with those frequently used in E. coli without altering the amino acid sequence.[1][16][17]
-
Review and Refine the Optimized Sequence: Check the optimized sequence for the removal of unwanted restriction sites and to ensure a balanced GC content (ideally between 45-65%).
-
Gene Synthesis: Order the synthesis of the codon-optimized gene from a commercial vendor.
-
Cloning and Expression: Clone the synthetic gene into a suitable E. coli expression vector and proceed with expression trials.
Protocol 2: Co-expression of a Sesquiterpene Synthase with Molecular Chaperones in E. coli
This protocol is adapted from established methods for improving soluble protein expression.[11][12][13]
-
Obtain Chaperone Plasmids: Acquire a set of plasmids that express different combinations of chaperones (e.g., the pKJE7 plasmid expressing DnaK-DnaJ-GrpE). These are often available from commercial suppliers or academic labs.
-
Co-transformation: Transform your E. coli expression host (e.g., BL21(DE3)) with both your sesquiterpene synthase expression plasmid and the chaperone plasmid. Select for transformants on agar plates containing antibiotics for both plasmids.
-
Expression Trial: a. Inoculate a single co-transformed colony into liquid media with both antibiotics and grow to an OD600 of ~0.5. b. Induce the expression of the chaperones by adding the appropriate inducer (e.g., L-arabinose for the pKJE7 plasmid) and incubate for 30-60 minutes.[22] c. Induce the expression of your sesquiterpene synthase by adding the corresponding inducer (e.g., IPTG). d. Continue incubation at a reduced temperature (e.g., 18-25°C) for several hours or overnight.
-
Analysis: Harvest the cells, lyse them, and analyze the soluble and insoluble fractions by SDS-PAGE to determine the effect of chaperone co-expression on the solubility of your target protein.
Protocol 3: Optimization of Fermentation Conditions using Response Surface Methodology (RSM)
RSM is a statistical method for optimizing complex processes.[8][23][24][25][26]
-
Identify Key Factors: Based on preliminary experiments, identify the most critical factors affecting your sesquiterpene synthase expression (e.g., induction temperature, inducer concentration, and cell density at induction).
-
Design the Experiment: Use a statistical software package to design a Box-Behnken or Central Composite Design experiment. This will generate a set of experimental runs with different combinations of your chosen factors at various levels (low, medium, high).
-
Perform the Experiments: Carry out the fermentation experiments according to the design matrix, ensuring all other conditions are kept constant.
-
Measure the Response: Quantify the expression of your sesquiterpene synthase (e.g., by densitometry of an SDS-PAGE gel or by measuring enzymatic activity) for each experimental run.
-
Analyze the Data: Input the response data into the statistical software. The software will generate a mathematical model that describes the relationship between the factors and the response.
-
Determine Optimal Conditions: Use the model to predict the combination of factor levels that will result in the maximum expression of your protein.
-
Validation: Perform a final experiment using the predicted optimal conditions to validate the model.
Visualizations
Caption: Engineered Mevalonate Pathway in Yeast for Enhanced FPP Production.
Caption: General Troubleshooting Workflow for Poor Sesquiterpene Synthase Expression.
Caption: Logical Relationships in Optimizing Sesquiterpene Synthase Expression.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. How to make gene optimization for expression in Escherichia coli a piece of cake - GTP Bioways [gtp-bioways.com]
- 3. Explanatory chapter: troubleshooting protein expression: what to do when the protein is not soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Frontiers | Overcoming Bottlenecks for Metabolic Engineering of Sesquiterpene Production in Tomato Fruits [frontiersin.org]
- 7. The in vivo synthesis of plant sesquiterpenes by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Fermentation Conditions for Recombinant Human Interferon Beta Production by Escherichia coli Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 10. neb.com [neb.com]
- 11. Protocol for preparing proteins with improved solubility by co-expressing with molecular chaperones in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 12. Chaperone-based procedure to increase yields of soluble recombinant proteins produced in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 17. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Optimisation of GFP Recombinant Protein Expression in E. coli Using Response Surface Methodology | Atlantis Press [atlantis-press.com]
- 25. researchgate.net [researchgate.net]
- 26. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Methods for removing isomeric impurities of α-santalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for removing isomeric impurities of α-santalene. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in achieving high-purity α-santalene for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found with α-santalene?
A1: The most prevalent isomeric impurity in α-santalene samples, particularly those derived from sandalwood oil or biosynthetic processes, is β-santalene. Other related sesquiterpenes that may be present include epi-β-santalene and α-exo-bergamotene.
Q2: Which analytical method is best for determining the purity of α-santalene?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for both qualitative and quantitative analysis of α-santalene and its isomers. It allows for the effective separation and identification of volatile and semi-volatile compounds within a mixture, providing detailed information on the purity and isomeric ratio.
Q3: Can fractional distillation be used to separate α-santalene from its isomers?
A3: Theoretically, yes. Fractional distillation separates compounds based on differences in their boiling points. There is a notable difference between the boiling points of α-santalene (247-248 °C) and β-santalene (260.1 °C).[1][2] However, due to this relatively small difference, a highly efficient fractional distillation column with a high number of theoretical plates would be required to achieve good separation.
Q4: Is crystallization a viable method for purifying α-santalene?
A4: Crystallization is a common technique for purifying solid compounds. However, α-santalene is an oil at room temperature, which makes direct crystallization challenging. While crystallization of derivatives or the use of co-crystallizing agents are possibilities, it is not a standard or straightforward method for the purification of α-santalene from its isomers.
Q5: What is the principle behind silver nitrate-impregnated silica gel chromatography for this separation?
A5: This technique, a form of argentation chromatography, leverages the reversible interaction between silver ions (Ag+) and the π-electrons of double bonds in unsaturated compounds like terpenes.[3] Isomers such as α-santalene and β-santalene have different steric and electronic environments around their double bonds, leading to differences in the strength of their complexation with silver ions. This differential interaction allows for their separation on a silver nitrate-impregnated silica gel column.
Troubleshooting Guides
Silver Nitrate-Impregnated Silica Gel Chromatography (MPLC/Flash)
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | 1. Inactive silver nitrate stationary phase. 2. Incorrect mobile phase polarity. 3. Column overload. | 1. The stationary phase is light-sensitive; ensure it is stored in the dark. Use freshly prepared or commercially pre-packed columns. 2. Use a non-polar mobile phase (e.g., hexane). The introduction of polar solvents can deactivate the column. 3. Reduce the amount of sample loaded onto the column. |
| Peak Tailing | 1. Contaminated column. 2. Presence of active sites on the silica. 3. Inappropriate flow rate. | 1. Flush the column with a suitable solvent to remove any strongly adsorbed impurities. 2. Ensure the silica gel is fully impregnated and conditioned. 3. Optimize the flow rate; a lower flow rate often improves peak shape. |
| Irreproducible Results | 1. Degradation of the stationary phase. 2. Inconsistent mobile phase preparation. 3. Fluctuation in ambient temperature. | 1. Use a fresh column for each separation or ensure the column is properly regenerated and stored. 2. Prepare the mobile phase fresh for each run and ensure thorough mixing. 3. Perform chromatography in a temperature-controlled environment if possible. |
| Silver Leaching | Use of polar protic solvents (e.g., methanol, water). | Avoid using polar protic solvents as they can dissolve the silver nitrate. If silver contamination is a concern post-purification, the collected fractions can be passed through a scavenger resin.[3] |
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | 1. Insufficient column efficiency (low number of theoretical plates). 2. Distillation rate is too fast. 3. Fluctuations in heat input. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or packed column). 2. Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established in the column. 3. Ensure a stable and uniform heat source (e.g., heating mantle with a stirrer). |
| Product Degradation | High distillation temperature. | Perform the distillation under vacuum to lower the boiling points of the compounds and reduce the risk of thermal degradation. |
| Bumping/Uneven Boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Quantitative Data Summary
The following table summarizes the effectiveness of the primary method for the purification of α-santalene. Data for other methods is limited in the scientific literature for this specific separation.
| Method | Stationary Phase | Mobile Phase | Achievable Purity of α-Santalene | Reference |
| Medium Pressure Liquid Chromatography (MPLC) | Silver Nitrate-Impregnated Silica Gel | Hexane | >96% | [1][4][5][6][7] |
Experimental Protocols
Protocol 1: Purification of α-Santalene using Silver Nitrate-Impregnated MPLC
This protocol describes the preparative separation of α-santalene from a mixture containing β-santalene using Medium Pressure Liquid Chromatography (MPLC) with a silver nitrate-impregnated silica gel stationary phase.[4][5][7]
Materials:
-
Crude santalene mixture
-
Silver nitrate (AgNO₃) impregnated silica gel (10-15% w/w) or pre-packed column
-
Hexane (HPLC grade)
-
MPLC system (pump, column, fraction collector, detector)
-
Rotary evaporator
-
GC-MS for fraction analysis
Procedure:
-
Stationary Phase Preparation (if not using a pre-packed column):
-
Prepare a 10% (w/w) silver nitrate impregnated silica gel by dissolving the required amount of AgNO₃ in water and mixing it with silica gel.
-
Dry the silica gel in an oven at 80-100 °C for several hours until it is free-flowing.
-
Protect the prepared stationary phase from light at all times.
-
-
Column Packing:
-
Pack the MPLC column with the prepared silver nitrate-impregnated silica gel using a slurry packing method with hexane.
-
-
System Equilibration:
-
Equilibrate the column with 100% hexane at the desired flow rate until a stable baseline is achieved.
-
-
Sample Preparation and Loading:
-
Dissolve a known amount of the crude santalene mixture in a minimal volume of hexane.
-
Load the sample onto the column.
-
-
Elution and Fraction Collection:
-
Elute the column with 100% hexane.
-
Collect fractions based on the detector response (e.g., UV or refractive index) or at regular time intervals. α-santalene will elute before β-santalene.
-
-
Fraction Analysis:
-
Analyze the collected fractions using GC-MS to determine the purity of α-santalene in each fraction.
-
-
Pooling and Solvent Removal:
-
Pool the fractions containing high-purity α-santalene (>96%).
-
Remove the hexane using a rotary evaporator under reduced pressure to obtain the purified α-santalene oil.
-
Caption: Workflow for α-santalene purification via MPLC.
Protocol 2: Purification of α-Santalene using Vacuum Fractional Distillation
This protocol outlines a general procedure for the separation of α-santalene from β-santalene based on their boiling point difference.
Materials:
-
Crude santalene mixture
-
Fractional distillation apparatus (heating mantle, round-bottom flask, fractionating column, condenser, receiving flasks)
-
Vacuum pump and gauge
-
Boiling chips or magnetic stirrer
-
GC-MS for fraction analysis
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Add boiling chips or a magnetic stir bar to the round-bottom flask.
-
-
Sample Charging:
-
Charge the round-bottom flask with the crude santalene mixture.
-
-
Distillation:
-
Begin stirring (if applicable) and apply vacuum to the system.
-
Gradually heat the flask using the heating mantle.
-
Observe the temperature at the head of the fractionating column.
-
Collect the initial fractions (forerun), which may contain more volatile impurities.
-
Carefully collect the fraction that distills at the boiling point of α-santalene under the applied vacuum.
-
As the temperature rises, change the receiving flask to collect the subsequent fraction, which will be enriched in β-santalene.
-
-
Fraction Analysis:
-
Analyze the collected fractions using GC-MS to determine the isomeric composition.
-
-
Re-distillation (Optional):
-
For higher purity, the α-santalene enriched fraction can be subjected to a second fractional distillation.
-
Caption: Workflow for α-santalene purification via fractional distillation.
References
- 1. alpha-santalene, 512-61-8 [thegoodscentscompany.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. silicycle.com [silicycle.com]
- 4. marigoldscannabis.com [marigoldscannabis.com]
- 5. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]
- 6. iscientific.org [iscientific.org]
- 7. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of α-Santalene and β-Santalene for Researchers and Drug Development Professionals
An in-depth guide to the chemical, physical, and biological properties of α-santalene and β-santalene, two key sesquiterpenes found in sandalwood oil. This document provides a comparative overview of their characteristics, biosynthetic pathways, and potential therapeutic applications, supported by experimental data and detailed protocols.
Introduction
α-Santalene and β-santalene are isomeric sesquiterpenes that are major constituents of the essential oil extracted from the heartwood of sandalwood trees (Santalum species). These compounds are the primary precursors to the corresponding santalols (α-santalol and β-santalol), which are largely responsible for the characteristic fragrance and many of the medicinal properties of sandalwood oil.[1][2] While structurally similar, these two isomers exhibit differences in their physical properties and biosynthetic origins, which can influence their suitability for various applications in the pharmaceutical, cosmetic, and fragrance industries. This guide provides a detailed comparative analysis of α-santalene and β-santalene to aid researchers and drug development professionals in their work with these important natural compounds.
Chemical and Physical Properties
α-Santalene and β-santalene share the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ), but differ in the arrangement of their atoms, leading to variations in their physical properties. These differences are summarized in the table below.
| Property | α-Santalene | β-Santalene |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 247-248 °C at 760 mmHg | 259-260 °C at 760 mmHg |
| Density | 0.895-0.901 g/cm³ at 25 °C | ~0.89 g/cm³ |
| Refractive Index | 1.480-1.486 at 20 °C | ~1.494 |
| Solubility | Insoluble in water; soluble in alcohol | Insoluble in water; soluble in organic solvents |
Biosynthesis of α-Santalene and β-Santalene
Both α-santalene and β-santalene are synthesized in plants from the precursor molecule farnesyl pyrophosphate (FPP) through the mevalonate (MVA) pathway.[3] The cyclization of FPP to form the characteristic bicyclic structures of the santalenes is catalyzed by the enzyme santalene synthase. Different isoforms of santalene synthase can exhibit varying product specificities, leading to the production of α-santalene, β-santalene, and other related sesquiterpenes like epi-β-santalene and bergamotene.[1][3]
The general biosynthetic pathway is illustrated in the diagram below.
Biological Activities and Potential Therapeutic Applications
While much of the research on the biological activities of sandalwood oil has focused on the more abundant santalols, there is emerging evidence for the pharmacological potential of α-santalene and β-santalene. It is important to note that many studies investigate the effects of essential oils or extracts which are complex mixtures, and attributing specific activities to individual santalene isomers requires further research with purified compounds.
Antimicrobial Activity
Some studies have suggested that santalenes contribute to the antimicrobial properties of sandalwood oil. For instance, epi-β-santalene has been reported to be active against Salmonella typhimurium.[4] However, specific minimum inhibitory concentration (MIC) values for purified α-santalene and β-santalene against a broad range of microbes are not yet well-documented in publicly available literature.
Anticancer Activity
The anticancer properties of sandalwood oil and its components have been a subject of interest. While α-santalol has been more extensively studied for its pro-apoptotic and anti-proliferative effects on cancer cells, the direct anticancer activities of α-santalene and β-santalene are less clear. Further investigation with isolated santalenes is needed to determine their specific IC₅₀ values against various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory effects of sandalwood oil are well-documented, and it is plausible that the santalenes contribute to this activity.[2][5] However, quantitative data, such as IC₅₀ values for the inhibition of inflammatory mediators by purified α-santalene and β-santalene, are limited.
Experimental Protocols
To facilitate further research into the comparative biological activities of α-santalene and β-santalene, detailed protocols for key in vitro assays are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Santalene Isomers
Objective: To separate and identify α-santalene and β-santalene in an essential oil sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Sample of sandalwood oil or other essential oil containing santalenes
-
Hexane (solvent)
-
Reference standards for α-santalene and β-santalene
Procedure:
-
Sample Preparation: Dilute the essential oil sample in hexane (e.g., 1:100 v/v).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Injection: Inject 1 µL of the diluted sample into the GC-MS.
-
Data Analysis: Identify α-santalene and β-santalene by comparing their retention times and mass spectra to those of the reference standards and to data from mass spectral libraries.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of α-santalene and β-santalene against a specific microorganism.[6]
Materials:
-
Purified α-santalene and β-santalene
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Positive control (standard antibiotic or antifungal)
-
Negative control (broth medium with solvent)
-
Resazurin or other viability indicator (optional)
Procedure:
-
Prepare Stock Solutions: Dissolve α-santalene and β-santalene in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium (e.g., to a final concentration of 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds, as well as to the positive and negative control wells.
-
Incubation: Incubate the plates at the optimal temperature and time for the growth of the microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator, the MIC is the lowest concentration that prevents a color change.
MTT Assay for Cytotoxicity (IC₅₀) Determination
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of α-santalene and β-santalene on a cancer cell line.[7][8]
Materials:
-
Purified α-santalene and β-santalene
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of α-santalene and β-santalene in complete cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Industrial Applications
The primary industrial application of α-santalene and β-santalene is as key intermediates in the fragrance and perfumery industry.[9][10] They are the direct precursors to α-santalol and β-santalol, which are highly valued for their characteristic woody and warm scent in high-end perfumes and cosmetics. Due to the over-harvesting and slow growth of sandalwood trees, there is significant interest in the biotechnological production of santalenes using engineered microorganisms as a sustainable alternative to their extraction from natural sources.[9][11]
Conclusion
α-Santalene and β-santalene are structurally related sesquiterpenes with distinct physical properties and potential for diverse applications. While their roles as precursors to the fragrant santalols are well-established, their own biological activities are an area of growing research interest. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the comparative antimicrobial, anticancer, and anti-inflammatory properties of these two important natural products, which could lead to the development of new therapeutic agents. Continued research, particularly with purified isomers, is crucial to fully elucidate their individual contributions to the medicinal properties of sandalwood oil and to unlock their full potential in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation of α-Santalene Production: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The production of α-santalene, a key sesquiterpene precursor to the valuable aromatic compound α-santalol, is a significant area of interest in biotechnology and synthetic biology. Accurate and reliable quantification of α-santalene in fermentation broths or plant extracts is crucial for process optimization and quality control. This guide provides a comparative overview of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), complete with experimental protocols and supporting data.
At a Glance: HPLC vs. GC-MS for α-Santalene Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase, with mass-based identification. |
| Volatility Requirement | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Sample must be volatile or rendered volatile through derivatization. |
| Sample Preparation | Can be simpler, often involving filtration and dilution. | May require extraction into a volatile solvent and derivatization. |
| Selectivity | Good, but can be challenging for complex mixtures of isomers. | Excellent, with mass spectrometry providing definitive identification. |
| Sensitivity | Generally good, dependent on the detector (e.g., UV-Vis). | Typically very high, especially with selected ion monitoring (SIM). |
| Analysis Time | Can be faster per sample, but method development can be longer. | Run times can be longer, but often provides more information in a single run. |
| Cost | Generally lower initial instrument cost. | Higher initial instrument cost. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for α-Santalene Quantification
This protocol is adapted from established methods for the analysis of sesquiterpenes in biological matrices.
1. Sample Preparation:
-
For microbial fermentation, extract the broth with an equal volume of a volatile, non-polar solvent such as n-hexane or ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge at 4,000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic (upper) layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
If necessary, concentrate the sample under a gentle stream of nitrogen.
-
Dilute the extract to a suitable concentration with the extraction solvent before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for α-santalene include m/z 93, 107, 121, and 204.
3. Quantification:
-
Prepare a calibration curve using a certified standard of α-santalene in the same solvent as the samples.
-
Plot the peak area of the target ion against the concentration of the standards.
-
Determine the concentration of α-santalene in the samples by interpolating their peak areas on the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol for α-Santalene Quantification
As α-santalene lacks a strong chromophore for UV detection, this method can be less sensitive than GC-MS. However, with appropriate standards and validation, it can be a viable alternative.
1. Sample Preparation:
-
For microbial fermentation, centrifuge the broth to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If the concentration is low, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.
-
The sample should be dissolved in the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Detector (set at a low wavelength, e.g., 205-220 nm) or a more universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a calibration curve with a certified α-santalene standard dissolved in the mobile phase.
-
Plot the peak area (or height) against the concentration of the standards.
-
Calculate the concentration of α-santalene in the samples from the calibration curve.
Performance Comparison Data
While direct comparative studies with extensive quantitative data for α-santalene are limited in publicly available literature, the following table summarizes typical performance characteristics based on the analysis of similar sesquiterpenes.[1][2]
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~1-10 µg/mL | ~0.01-0.1 µg/mL |
| Limit of Quantification (LOQ) | ~5-20 µg/mL | ~0.05-0.5 µg/mL |
| Precision (RSD%) | < 5% | < 3% |
| Accuracy (Recovery %) | 90-110% | 95-105% |
Visualizing the Process
Biosynthetic Pathway of α-Santalene
The production of α-santalene in engineered microorganisms typically follows the mevalonate (MVA) pathway to produce the precursor farnesyl pyrophosphate (FPP), which is then converted to α-santalene by a specific synthase.
References
Comparative Bioactivity of Santalene Isomers: A Guide for Researchers
A comprehensive analysis of the biological activities of α-santalene and β-santalene remains an area with limited direct comparative research. While both are significant constituents of sandalwood oil, renowned for its diverse therapeutic properties, the majority of in-depth studies have focused on their alcohol derivatives, α-santalol and β-santalol. This guide synthesizes the available information on the bioactivities of santalene isomers, presents standardized experimental protocols for their evaluation, and proposes putative signaling pathways based on related compounds.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural sesquiterpenes. A notable gap in the scientific literature is the absence of studies directly comparing the quantitative bioactivity of α-santalene and β-santalene. The data presented here is collated from broader studies on essential oils and related sesquiterpenoids, providing an inferential basis for their potential activities.
Summary of Bioactivities
While direct comparative data is scarce, the known biological activities associated with sandalwood oil and other sesquiterpenes suggest that both α-santalene and β-santalene likely contribute to its therapeutic effects. These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4]
Anticancer Activity
α-Santalol, the derivative of α-santalene, has demonstrated notable anticancer effects.[3] It is plausible that α-santalene may possess similar, albeit potentially less potent, cytotoxic and apoptotic activities. The bioactivity of β-santalene in this context is less clear and warrants further investigation.
Anti-inflammatory Activity
Sandalwood oil is recognized for its anti-inflammatory properties.[3] β-Santalene has been noted for its potential anti-inflammatory effects.[5] The contribution of α-santalene to these effects is an area requiring further research.
Antimicrobial Activity
Essential oils containing α-santalene and β-santalene have shown antimicrobial effects.[1] The specific minimum inhibitory concentrations (MICs) for the pure isomers against various pathogens are not well-documented in comparative studies.
Antioxidant Activity
The antioxidant potential of sandalwood oil is well-established.[1] Both santalene isomers are expected to contribute to this free radical scavenging capacity, though their relative potencies are unknown.
Quantitative Data Comparison
A direct quantitative comparison of the bioactivities of α-santalene and β-santalene is hampered by a lack of available experimental data in the scientific literature. The following table highlights the current data gap.
| Bioactivity | α-Santalene | β-Santalene | Reference |
| Anticancer | |||
| IC₅₀ (µM) - Cell Line 1 | Data not available | Data not available | |
| IC₅₀ (µM) - Cell Line 2 | Data not available | Data not available | |
| Anti-inflammatory | |||
| IC₅₀ (µM) - NO Inhibition | Data not available | Data not available | |
| Antimicrobial | |||
| MIC (µg/mL) - E. coli | Data not available | Data not available | |
| MIC (µg/mL) - S. aureus | Data not available | Data not available | |
| Antioxidant | |||
| IC₅₀ (µM) - DPPH Assay | Data not available | Data not available |
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key bioassays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of α-santalene and β-santalene (e.g., 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of α-santalene and β-santalene for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of α-santalene and β-santalene in a 96-well microtiter plate with broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.
-
Visual Assessment: Determine the MIC as the lowest concentration of the compound that shows no visible growth.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Sample Preparation: Prepare various concentrations of α-santalene and β-santalene in methanol.
-
Reaction Mixture: Mix the sample solutions with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.
Visualizations
Biosynthesis of Santalenes and Santalols
Caption: Biosynthetic pathway of santalenes and santalols.[2][6]
Putative Anticancer Signaling Pathway for Santalene Isomers
Disclaimer: This pathway is based on studies of α-santalol and represents a potential mechanism for santalene isomers.
Caption: Putative anticancer signaling pathway for santalene isomers.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for beta-Santalene (HMDB0036364) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
α-Santalene Content in Sandalwood Species: A Quantitative Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative quantitative analysis of α-santalene content in various sandalwood species. The data presented is compiled from scientific literature and is supported by detailed experimental protocols for accurate replication and further research.
α-Santalene, a key sesquiterpene hydrocarbon, is a significant contributor to the characteristic aroma of sandalwood oil and a precursor to the medicinally important α-santalol. The concentration of α-santalene varies considerably among different Santalum species, impacting the quality and therapeutic potential of their essential oils. This guide offers a comparative overview of α-santalene levels in prominent sandalwood species, namely Santalum album, Santalum spicatum, and Santalum austrocaledonicum.
Quantitative Analysis of α-Santalene
The following table summarizes the percentage of α-santalene found in the heartwood essential oil of different sandalwood species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.
| Sandalwood Species | α-Santalene Content (% of total oil) | Reference(s) |
| Santalum album (East Indian Sandalwood) | 0.56 - 1.6% | [1][2] |
| Santalum spicatum (Australian Sandalwood) | Typically lower than S. album | [3] |
| Santalum austrocaledonicum (Vanuatu/New Caledonian Sandalwood) | Data not consistently reported, focus is on santalols |
It is important to note that the chemical composition of sandalwood oil, including the α-santalene content, can be influenced by factors such as the age of the tree, geographical origin, and the extraction method employed.[4]
Biosynthesis of α-Santalene
α-Santalene is synthesized in sandalwood through the mevalonate (MVA) pathway. The following diagram illustrates the key steps leading to the formation of α-santalene.
Experimental Protocols
Accurate quantification of α-santalene relies on precise and reproducible experimental methods. The following section details a standard protocol for the extraction and GC-MS analysis of sandalwood heartwood.
Sample Preparation: Solvent Extraction
-
Grinding: Obtain heartwood shavings from the desired Santalum species. Coarsely grind the shavings to a fine powder to increase the surface area for extraction.[3]
-
Extraction: Weigh approximately 1-5 grams of the powdered heartwood and place it in a suitable vessel. Add a non-polar solvent such as n-hexane or ethanol.[1][3] A common ratio is 1 gram of powder to 10-20 mL of solvent.
-
Sonication/Maceration: Sonicate the mixture for approximately 60 minutes or allow it to macerate for 12-24 hours at room temperature to facilitate the extraction of essential oils.[1]
-
Filtration and Concentration: Filter the extract to remove solid plant material. The solvent is then evaporated under reduced pressure to yield the essential oil.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a representative GC-MS protocol for the analysis of α-santalene in sandalwood essential oil.
-
Instrumentation: An Agilent 7890A GC system coupled with a 5975C mass selective detector or a similar instrument is commonly used.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes.[5]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.[1][5]
-
Injection: A 1 µL sample of the diluted essential oil (typically 1% in a suitable solvent like n-hexane) is injected in splitless mode.[5] The injector temperature is maintained at 250°C.[5]
-
Oven Temperature Program: A typical temperature program starts at 50-60°C, holds for 1-2 minutes, then ramps up to 220-280°C at a rate of 3-5°C/min, and holds for a final period of 5-20 minutes.[1][5]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 550.
-
Quantification: The percentage of α-santalene is determined by comparing the peak area of the compound to the total peak area of all identified components in the chromatogram. For more precise quantification, an internal standard can be used.
Experimental Workflow
The diagram below outlines the general workflow for the quantitative analysis of α-santalene in sandalwood.
This guide provides a foundational understanding of the quantitative differences in α-santalene content among various sandalwood species and the methodologies to determine these values. For researchers in drug development and related scientific fields, this information is crucial for selecting appropriate raw materials and for the quality control of sandalwood-derived products.
References
A Comparative Analysis of Santalene Synthases for Biotechnological Applications
An in-depth guide for researchers and drug development professionals on the enzymatic synthesis of santalene, a key precursor to sandalwood oil's characteristic fragrance and medicinal compounds.
This guide provides a comparative overview of santalene synthases from various organisms, focusing on their catalytic efficiencies and product specificities. The information presented herein is intended to aid researchers in selecting the most suitable enzyme for their specific metabolic engineering and drug development endeavors.
Quantitative Comparison of Santalene Synthase Activity
The catalytic properties of santalene synthases are critical for their effective use in heterologous production systems. The following table summarizes key kinetic parameters and product distributions for several characterized santalene synthases.
| Enzyme | Source Organism | Substrate | Km (μM) | kcat (s-1) | Major Products | Product Ratio (%) |
| SaSSy | Santalum album | (E,E)-FPP | 1.4 (± 0.3) | 0.34 | α-santalene, β-santalene, epi-β-santalene, α-exo-bergamotene | 41.2 (± 1.0) α-santalene, 29.5 (± 0.4) β-santalene, 4.4 (± 0.0) epi-β-santalene, 21.6 (± 0.6) exo-α-bergamotene[1][2][3] |
| SauSSy | Santalum austrocaledonicum | (E,E)-FPP | 1.4 (± 0.3) | 0.91 | α-santalene, β-santalene, epi-β-santalene, α-exo-bergamotene | Similar proportions to SaSSy[1] |
| SspiSSy | Santalum spicatum | (E,E)-FPP | 1.4 (± 0.3) | 2.6 | α-santalene, β-santalene, epi-β-santalene, α-exo-bergamotene | Similar proportions to SaSSy[1] |
| SanSyn | Engineered | (E,E)-FPP | N/A | N/A | Predominantly α-santalene | N/A[4][5] |
| SanSynF441V | Engineered Mutant | (E,E)-FPP | N/A | N/A | α-santalene, β-santalene, epi-β-santalene, exo-α-bergamotene | 57.2% α-santalene, 28.6% β-santalene, 6.7% epi-β-santalene, 7.6% exo-α-bergamotene[5][6] |
| CiCaSSy | Cinnamomum camphora | (E,E)-FPP | N/A | N/A | α-santalene, β-santalene, trans-α-bergamotene | N/A[7] |
| ClSS | Clausena lansium | (E,E)-FPP | N/A | N/A | α-santalene | N/A[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standard protocols for the characterization of santalene synthases.
1. Heterologous Expression and Protein Purification
-
Gene Cloning: The coding sequences of santalene synthase genes are typically cloned into expression vectors such as pET-28a(+) or pCDFDuet-1 for expression in Escherichia coli (e.g., BL21(DE3) or C41 cells).[1][2] Restriction sites are introduced at the ends of the gene for ligation into the vector.
-
Protein Expression: Transformed E. coli cells are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein production.
-
Purification: The expressed protein, often with a polyhistidine tag, is purified from the cell lysate using affinity chromatography, such as with a Ni-NTA resin. The purified protein is then dialyzed against a suitable buffer for storage and subsequent assays.[1]
2. Enzyme Assays
-
Reaction Mixture: A typical assay mixture contains the purified enzyme in a buffer (e.g., 25 mM HEPES, pH 7.4), 10% (v/v) glycerol, 5 mM dithiothreitol, and a divalent cation cofactor, most commonly 10 mM MgCl₂.[2]
-
Substrate Addition: The reaction is initiated by adding the substrate, (2E,6E)-farnesyl diphosphate (FPP), to the mixture.
-
Incubation: The reaction is incubated at a controlled temperature, typically 30°C, for a specific duration (e.g., 1 hour).[2]
-
Product Extraction: The reaction products (santalenes) are extracted from the aqueous mixture using an organic solvent, such as n-hexane or pentane.
3. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The organic extract containing the santalene products is concentrated and analyzed by GC-MS.
-
GC-MS Conditions: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) is used to separate the different santalene isomers. The separated compounds are then detected and identified by a mass spectrometer.
-
Identification and Quantification: The products are identified by comparing their retention times and mass spectra with those of authentic standards.[3][6] Quantification is typically performed by integrating the peak areas of the respective compounds.
Visualizing Key Pathways and Workflows
Biosynthetic Pathway of Santalenes
The biosynthesis of santalenes begins with the universal precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are converted to geranyl pyrophosphate (GPP) and subsequently to farnesyl pyrophosphate (FPP). Santalene synthase then catalyzes the cyclization of FPP to form the various santalene and bergamotene isomers.
Caption: Generalized biosynthetic pathway for the formation of santalenes from isoprenoid precursors.
Experimental Workflow for Santalene Synthase Characterization
The characterization of a novel santalene synthase typically follows a structured workflow, from gene identification to the analysis of its enzymatic products.
Caption: A typical experimental workflow for the characterization of santalene synthases.
References
- 1. Sandalwood Fragrance Biosynthesis Involves Sesquiterpene Synthases of Both the Terpene Synthase (TPS)-a and TPS-b Subfamilies, including Santalene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. the-santalene-synthase-from-cinnamomum-camphora-reconstruction-of-a-sesquiterpene-synthase-from-a-monoterpene-synthase - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Sesquiterpene Synthase Engineering and Targeted Engineering of α-Santalene Overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Microbial Platforms for Sesquiterpenoid Production
For Researchers, Scientists, and Drug Development Professionals
The production of sesquiterpenoids, a class of natural products with diverse applications in pharmaceuticals, fragrances, and biofuels, has increasingly relied on microbial fermentation. This guide provides an objective comparison of the two leading microbial platforms, Escherichia coli and Saccharomyces cerevisiae, for the production of these valuable compounds. The following sections detail the performance of each platform, supported by experimental data, and provide comprehensive experimental protocols for key validation experiments.
Performance Comparison: E. coli vs. S. cerevisiae
Both E. coli and S. cerevisiae have been successfully engineered to produce a variety of sesquiterpenoids. The choice between these two platforms often depends on the specific sesquiterpene of interest, the required downstream modifications, and the desired scale of production.
Key Metabolic Pathways
The fundamental difference between the two platforms lies in their native pathways for producing the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). E. coli utilizes the methylerythritol 4-phosphate (MEP) pathway, while S. cerevisiae employs the mevalonate (MVA) pathway.[1][2]
Metabolic engineering efforts in both organisms often involve the introduction of the heterologous pathway to create a hybrid system, leveraging the strengths of each.[3][4]
Production Titers of Key Sesquiterpenoids
The following table summarizes the reported production titers for several commercially relevant sesquiterpenoids in both E. coli and S. cerevisiae. It is important to note that the experimental conditions, including media composition, fermentation strategy, and genetic modifications, vary between studies, which can significantly impact the final titers.
| Sesquiterpene | Microbial Host | Titer (mg/L) | Key Engineering Strategies |
| Amorphadiene | E. coli | 470 | Heterologous MVA pathway, codon optimization of amorphadiene synthase. |
| S. cerevisiae | 153 | Downregulation of squalene synthase (ERG9), overexpression of FPP synthase and tHMG1. | |
| α-Farnesene | E. coli | 4,800 | Heterologous MVA pathway, overexpression of farnesene synthase. |
| S. cerevisiae | 170 | Comparison of different farnesene synthases. | |
| (+)-Valencene | S. cerevisiae | 157.8 | Promoter engineering, knockout of ROX1, inhibition of squalene pathway, overexpression of tHMG1.[5] |
| α-Santalene | S. cerevisiae | 193 | Dynamic control of key metabolic steps, precursor and cofactor supply engineering.[6] |
| (-)-Patchoulol | E. coli | 40.2 | Heterologous MVA pathway, fermentation optimization.[7] |
Experimental Protocols
Fed-Batch Fermentation of E. coli for Sesquiterpenoid Production
This protocol is a general guideline for high-density fed-batch fermentation of engineered E. coli to produce sesquiterpenoids. Optimization of media components, feed rates, and induction conditions is crucial for maximizing yields.
a. Media and Solutions:
-
Batch Medium (per liter): 20 g Yeast Extract, 10 g Tryptone, 5 g NaCl, 10 g Glucose, 1.5 g KH2PO4, 4.35 g K2HPO4, 0.12 g MgSO4, and trace metal solution.
-
Feed Medium (per liter): 500 g Glucose, 20 g Yeast Extract, 10 g Tryptone, 0.12 g MgSO4, and trace metal solution.
-
Antibiotics: Appropriate concentration based on the selection marker.
-
Inducer: e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Organic Overlay: Dodecane (10% v/v of the initial culture volume).
b. Fermentation Procedure:
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. Use this to inoculate a larger volume of batch medium for the seed culture.
-
Bioreactor Setup: Prepare the bioreactor with the batch medium and sterilize. Aseptically add glucose, MgSO4, trace metals, and antibiotics.
-
Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.
-
Batch Phase: Run the fermentation at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (DO) (e.g., maintained above 20% by adjusting agitation and aeration).
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the exponential feeding of the feed medium. The feed rate is typically controlled to maintain a specific growth rate.
-
Induction: When the culture reaches a desired cell density (e.g., OD600 of 20-30), lower the temperature to 25-30°C and add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Production Phase: Continue the fed-batch fermentation for 48-72 hours. Add the dodecane overlay at the time of induction to capture the volatile sesquiterpenoid product.
-
Sampling: Periodically take samples to monitor cell growth (OD600), pH, glucose concentration, and product titer.
GC-MS Quantification of Sesquiterpenoids
This protocol describes the quantification of sesquiterpenoids from the organic overlay of a microbial culture using Gas Chromatography-Mass Spectrometry (GC-MS).
a. Sample Preparation:
-
Extraction: After fermentation, allow the culture to settle, or centrifuge briefly to separate the dodecane layer.
-
Internal Standard: Transfer a known volume (e.g., 1 mL) of the dodecane layer to a GC vial. Add an internal standard (e.g., caryophyllene or another appropriate hydrocarbon) to a known concentration.
b. GC-MS Analysis:
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample in splitless mode.
-
GC Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.
-
Quantification: Identify the sesquiterpenoid peak based on its retention time and mass spectrum compared to an authentic standard. Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated with known concentrations of the sesquiterpenoid standard.[8][9]
Concluding Remarks
The selection of a microbial platform for sesquiterpenoid production is a critical decision that influences the entire development process. E. coli offers rapid growth and high-density fermentation, making it an attractive host for producing non-functionalized sesquiterpene hydrocarbons.[7] Conversely, S. cerevisiae is often the preferred choice for producing more complex, functionalized sesquiterpenoids due to its inherent ability to express and fold eukaryotic enzymes like cytochrome P450s.[10] The metabolic engineering strategies for both organisms are continuously advancing, leading to ever-increasing titers and productivities.[2][3] The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design and validate their own microbial sesquiterpenoid production platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. bionet.com [bionet.com]
- 6. The Rocky Road From Fed-Batch to Continuous Processing With E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Santalene Synthase
For researchers in drug development and plant biology, specific antibodies are invaluable tools. However, the potential for cross-reactivity, where an antibody binds to unintended targets, can compromise experimental results. This guide provides a framework for evaluating the cross-reactivity of antibodies developed against santalene synthase, a key enzyme in the biosynthesis of sandalwood's aromatic compounds. As no commercial antibodies against santalene synthase are readily available, this guide focuses on the principles and experimental procedures for validating a custom-developed antibody.
Understanding the Basis of Cross-Reactivity
Santalene synthase belongs to the large family of terpene synthases (TPSs). These enzymes often share conserved sequence motifs and structural similarities, which can lead to antibody cross-reactivity. For instance, many TPSs possess conserved domains such as the "DDXXD" and "RRX8W" motifs.[1][2] An antibody raised against santalene synthase could potentially recognize these conserved regions in other TPSs.
Santalene synthase from Santalum album (White sandalwood) is a protein of 569 amino acids.[3] A related enzyme, sesquisabinene B synthase 1 from the same organism, is of a similar length at 566 amino acids.[4] Furthermore, functional characterization of sesquiterpene synthases from Indian Sandalwood has identified several enzymes like sesquisabinene synthases (SaSQS1, SaSQS2) and bisabolene synthase (SaBS) that are involved in the same biosynthetic pathway.[5] These enzymes represent potential cross-reactivity candidates for an anti-santalene synthase antibody.
Key Homologous Terpene Synthases for Cross-Reactivity Testing
When validating an antibody against Santalum album santalene synthase (SaSSy), it is crucial to test for cross-reactivity against other related terpene synthases from the same organism and other species. Based on sequence homology and functional similarity, the following proteins are recommended for inclusion in a cross-reactivity panel:
| Protein | UniProt ID | Organism | Rationale for Inclusion |
| Santalene synthase | E3W202 | Santalum album | Target Antigen |
| Santalene synthase | E3W203 | Santalum austrocaledonicum | Ortholog with high sequence identity |
| Sesquisabinene B synthase 1 | A0A0A0RDR2 | Santalum album | Functionally related sesquiterpene synthase |
| Beta-bisabolene synthase | (Not available) | Santalum album | Functionally related sesquiterpene synthase |
| Farnesyl diphosphate synthase | (Not available) | Santalum album | Precursor-producing enzyme in the same pathway |
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of antibody specificity involves multiple immunochemical techniques. Below are detailed protocols for Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunoprecipitation.
Western Blotting
Western blotting is a fundamental technique to assess if the antibody recognizes the target protein at the correct molecular weight and whether it cross-reacts with other proteins in a complex mixture.
Protocol:
-
Sample Preparation: Prepare protein lysates from tissues or cells expressing santalene synthase and the homologous proteins to be tested. Determine the total protein concentration of each lysate.
-
SDS-PAGE: Load 20-30 µg of each protein lysate into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights. Run the gel at 100-150V for 1-2 hours.[6][7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet or semi-dry transfer system.[6][8]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the anti-santalene synthase antibody at an optimized concentration in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[6]
-
Detection: After further washing steps, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Expected Results: A specific antibody should show a strong band at the expected molecular weight of santalene synthase (approximately 65 kDa)[3] and no or very faint bands for the other terpene synthases.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can provide quantitative data on the binding affinity of the antibody to santalene synthase and its potential cross-reactivity with homologous proteins. A competitive ELISA is particularly useful for this purpose.
Protocol:
-
Coating: Coat the wells of a 96-well microtiter plate with a known amount of purified recombinant santalene synthase (1-10 µg/ml) in a coating buffer and incubate overnight at 4°C.[9]
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.[9]
-
Competition: Prepare a series of dilutions of the purified homologous proteins (competitors). In separate tubes, pre-incubate a fixed, limiting concentration of the anti-santalene synthase antibody with each dilution of the competitor proteins for 1-2 hours.
-
Incubation: Add the antibody-competitor mixtures to the santalene synthase-coated wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add an enzyme-conjugated secondary antibody. After incubation and further washing, add a substrate solution and measure the absorbance using a plate reader.[10]
Expected Results: The signal will be inversely proportional to the amount of cross-reactivity. A highly specific antibody will show a significant decrease in signal only in the presence of high concentrations of homologous proteins.
Immunoprecipitation (IP)
Immunoprecipitation followed by Western Blotting can confirm if the antibody can pull down the target protein from a complex mixture and whether it co-precipitates other proteins.
Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates under non-denaturing conditions to preserve protein interactions.
-
Pre-clearing: (Optional but recommended) Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[11]
-
Antibody Incubation: Add the anti-santalene synthase antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.[12]
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[13]
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against a tag or the target protein itself.
Expected Results: The antibody should efficiently pull down santalene synthase. A subsequent Western blot of the immunoprecipitated proteins should show a clear band for santalene synthase and no bands for known homologous proteins.
Data Presentation
The results of the cross-reactivity analysis should be summarized in a clear and concise manner.
Table 1: Western Blot Cross-Reactivity Analysis
| Target Protein | Expected MW (kDa) | Observed Band with Anti-Santalene Synthase Antibody | Relative Signal Intensity (%) |
| Santalene synthase | ~65 | Strong band at ~65 kDa | 100 |
| Sesquisabinene B synthase 1 | ~65 | Faint or no band | <5 |
| Beta-bisabolene synthase | ~64 | Faint or no band | <5 |
| Farnesyl diphosphate synthase | ~40 | No band | 0 |
Table 2: ELISA Cross-Reactivity Profile
| Competitor Protein | IC50 (nM) | % Cross-Reactivity |
| Santalene synthase | 10 | 100 |
| Sesquisabinene B synthase 1 | >1000 | <1 |
| Beta-bisabolene synthase | >1000 | <1 |
| Farnesyl diphosphate synthase | Not Determined | Not Applicable |
| % Cross-Reactivity = (IC50 of Santalene synthase / IC50 of Competitor Protein) x 100 |
Visualizing Workflows and Pathways
Santalene Biosynthesis Pathway
The biosynthesis of santalene is part of the broader terpenoid synthesis pathway. The following diagram illustrates the key steps leading to the production of α- and β-santalene.
Caption: Simplified pathway of santalene biosynthesis via the mevalonate pathway.
Experimental Workflow for Antibody Cross-Reactivity Testing
The following diagram outlines the logical flow of experiments to validate the specificity of an anti-santalene synthase antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. biossusa.com [biossusa.com]
- 13. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to α-Santalene Production: E. coli vs. Yeast
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and economically viable methods for producing high-value natural compounds has positioned microbial engineering at the forefront of biotechnology. α-Santalene, a key sesquiterpene precursor to the fragrant and medicinally valuable sandalwood oil, is a prime target for biosynthesis in microbial hosts. This guide provides an objective comparison of two of the most popular chassis organisms, Escherichia coli and yeast, for the production of α-santalene, supported by quantitative data and detailed experimental protocols from recent literature.
Metabolic Engineering Strategies
The core of producing α-santalene in a microbial host lies in engineering the native metabolic pathways to channel carbon flux towards the synthesis of the precursor molecule, farnesyl diphosphate (FPP), and its subsequent conversion to α-santalene by a heterologous α-santalene synthase (SAS).
E. coli natively utilizes the methylerythritol 4-phosphate (MEP) pathway for isoprenoid precursor synthesis. To boost FPP supply, a common and effective strategy is the introduction of the heterologous mevalonate (MVA) pathway from yeast. Further optimizations often involve balancing the expression of pathway enzymes and eliminating competing metabolic pathways.
Yeast (Saccharomyces cerevisiae, Komagataella phaffii) naturally possesses the MVA pathway. Engineering efforts in yeast focus on upregulating key enzymes within this pathway (e.g., tHMG1, ERG20), introducing a potent santalene synthase, and, crucially, downregulating competing pathways that also use FPP as a substrate, such as the sterol biosynthesis pathway via the enzyme squalene synthase (ERG9).
Quantitative Performance Benchmark
The selection of a microbial chassis is often driven by achievable production titers. The following table summarizes the highest reported α-santalene titers in E. coli and various yeast species under different fermentation conditions.
| Organism | Strain Engineering Highlights | Titer (mg/L) | Fermentation Method | Reference(s) |
| Escherichia coli | Engineered santalene synthase (ClSS), FPP flux amplification. | 2,916 | Fed-Batch | [1][2][3] |
| Escherichia coli | Optimized RBS of synthetic operon, tnaA deletion. | 599 | Shake Flask | [4][5][6] |
| Saccharomyces cerevisiae | Downregulation of ERG9, integration of biosynthetic cassettes. | 164.7 | Shake Flask | [7][8] |
| Saccharomyces cerevisiae | Optimized for sesquiterpene production, RQ-controlled feed. | 163 | Fed-Batch | [9][10] |
| Yarrowia lipolytica | Overexpression of MVA pathway genes, optimized feeding. | 27.9 | Fed-Batch | [7] |
| Komagataella phaffii | Promoter optimization, MVA pathway overexpression, multi-copy SAS integration. | 21,500 | Fed-Batch | [11] |
Key Observation: While E. coli has been engineered to produce α-santalene at the gram-per-liter scale, recent breakthroughs in the methylotrophic yeast Komagataella phaffii (Pichia pastoris) have demonstrated exceptionally high titers, reaching over 21 g/L.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon prior research. Below are summarized protocols for achieving high-titer α-santalene production in E. coli and K. phaffii.
High-Titer Protocol in Escherichia coli
This protocol is based on the work achieving 2.9 g/L of α-santalene.[1][2][3]
-
Strain Construction:
-
Host: E. coli BL21(DE3).
-
Plasmids:
-
A plasmid containing the heterologous MVA pathway.
-
A production plasmid co-expressing an optimized FPP synthase and a mutated, fusion-tagged α-santalene synthase from Clausena lansium (ClSS).
-
-
Engineering Strategy: The core strategy involved amplifying the FPP precursor flux and improving the expression and activity of the downstream santalene synthase. Site-directed mutagenesis was used to improve the soluble expression of ClSS.[1][2]
-
-
Shake Flask Cultivation:
-
Medium: LB medium supplemented with appropriate antibiotics.
-
Inoculation: A single colony is used to inoculate a 5 mL seed culture, grown overnight at 37°C.
-
Production Culture: The seed culture is used to inoculate 50 mL of fresh LB medium in a 250 mL shake flask.
-
Induction: When the OD600 reaches 0.6-0.8, the culture is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cultivation: Post-induction, the culture is grown at a reduced temperature (e.g., 30°C) for 48-72 hours. An organic overlay (e.g., dodecane) is added to capture the produced α-santalene.
-
-
Fed-Batch Fermentation:
-
Bioreactor: 5-L bioreactor.
-
Batch Medium: A defined mineral salt medium with glucose as the carbon source.
-
Inoculum: An overnight seed culture is transferred to the bioreactor.
-
Batch Phase: The culture is grown at 37°C until the initial glucose is depleted, indicated by a sharp increase in dissolved oxygen (DO).
-
Fed-Batch Phase: A feeding solution containing concentrated glucose is supplied to maintain a steady growth rate. The temperature is lowered to 30°C, and the culture is induced with IPTG.
-
Product Collection: Dodecane is added to the fermenter for in situ product removal. The fermentation is typically run for 72-96 hours post-induction.
-
High-Titer Protocol in Komagataella phaffii
This protocol is based on the work that achieved a record 21.5 g/L of α-santalene.[11]
-
Strain Construction:
-
Host: Komagataella phaffii (e.g., GS115).
-
Genomic Integration: The engineering strategy relies on stable integration of expression cassettes into the yeast genome.
-
Engineering Strategy:
-
Promoter Optimization: Test various promoters to drive the expression of the α-santalene synthase (SAS) gene for optimal performance.
-
MVA Pathway Upregulation: Overexpress key genes in the native MVA pathway, specifically a truncated HMG-CoA reductase (tHMG1), IPP isomerase (IDI1), and FPP synthase (ERG20).
-
Gene Copy Number: Use CRISPR/Cas9-mediated multi-copy integration to insert multiple copies of the SAS expression cassette into the genome.[11]
-
-
-
Shake Flask Cultivation:
-
Medium: Buffered glycerol-complex medium (BMGY) for the growth phase, followed by transfer to buffered methanol-complex medium (BMMY) for the induction phase.
-
Cultivation: Cells are grown in BMGY until a high cell density is reached. To induce protein expression from methanol-inducible promoters (like PAOX1), cells are harvested and resuspended in BMMY. Methanol is added every 24 hours to maintain induction.
-
-
Fed-Batch Fermentation:
-
Bioreactor: 5-L bioreactor.
-
Batch Medium: A defined basal salt medium with glycerol.
-
Batch Phase (Glycerol): The culture is grown at 30°C until the glycerol is consumed, leading to high cell density.
-
Fed-Batch Phase (Methanol): A fed-batch phase is initiated with a pure methanol feed to induce the expression of the engineered pathway genes. The methanol feed rate is controlled to avoid accumulation to toxic levels, often using a DO-stat control strategy.
-
Process Parameters: pH is maintained at 5.0-6.0, and the temperature is kept at 30°C. The fermentation is run for approximately 120-150 hours.[11]
-
General Experimental & Logical Workflow
The development of a high-performance microbial strain for α-santalene production follows a logical progression of design, construction, testing, and optimization.
Conclusion
Both E. coli and yeast are highly capable platforms for producing α-santalene.
-
E. coli offers rapid growth and a vast molecular biology toolkit, enabling quick design-build-test cycles. It has been successfully engineered to produce α-santalene at titers exceeding 2.9 g/L.[1]
-
Yeast , particularly S. cerevisiae and K. phaffii, possesses a native MVA pathway, which is advantageous for isoprenoid production. While S. cerevisiae has reached titers of over 160 mg/L, recent work with K. phaffii has set a new benchmark, achieving an exceptional 21.5 g/L in fed-batch fermentation.[7][10][11] This highlights the immense potential of non-conventional yeasts for industrial-scale production.
The choice between E. coli and yeast will depend on the specific goals of the research, available resources, and expertise. For rapid prototyping and pathway validation, E. coli remains an excellent choice. However, for achieving industry-leading titers, the data suggests that engineered K. phaffii currently represents the state-of-the-art chassis for α-santalene production.
References
- 1. Sesquiterpene Synthase Engineering and Targeted Engineering of α-Santalene Overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of farnesene and santalene by Saccharomyces cerevisiae using fed-batch cultivations with RQ-controlled feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing Komagataella phaffii as a Cell Factory for Efficient Production of Sesquiterpenoid α-Santalene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Santalene Synthase Active Sites: Structure, Function, and Engineering Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of the active sites of three key santalene synthases: SaSSy from Santalum album, the product-specific SanSyn from Clausena lansium, and CiCaSSy from Cinnamomum camphora. Understanding the subtle differences in their catalytic pockets offers insights into the mechanisms of terpene cyclization and provides a roadmap for the rational engineering of these enzymes for tailored production of valuable sesquiterpenes.
Structural Comparison of Active Sites
The product specificity of santalene synthases is dictated by the architecture of their active sites, which bind the substrate, farnesyl diphosphate (FPP), and stabilize a series of carbocationic intermediates. While sharing a conserved overall fold, key residues within the active site create unique environments that channel the cyclization cascade towards different santalene isomers.
Key Active Site Residues:
-
SaSSy (Santalum album) : This enzyme is known for its product promiscuity, yielding a mixture of α-santalene, β-santalene, epi-β-santalene, and exo-α-bergamotene.[1] The active site features several aromatic residues, including F424 and F545 , which are crucial for stabilizing the carbocation intermediates.[2] A key residue, T318 , is proposed to act as the general base for the final deprotonation step.[2] The apo-structure of SaSSy has been solved (PDB ID: 5ZZJ).[2]
-
SanSyn (Clausena lansium) : In contrast to SaSSy, SanSyn is a product-specific enzyme that predominantly produces α-santalene.[3] This high fidelity is largely attributed to the residue F441 .[2] This phenylalanine residue restricts the conformational flexibility of the carbocation intermediates, favoring a specific deprotonation pathway by the general base T298 to yield α-santalene.[2][3]
-
CiCaSSy (Cinnamomum camphora) : This enzyme also produces a mixture of santalenes, including α-santalene, β-santalene, and trans-α-bergamotene.[4] It shares 97% sequence identity with a monoterpene synthase (CiCaMS), with only 22 amino acid differences.[4] Studies have pinpointed three regions, designated R4, R5, and R6 , as being critical for its sesquiterpene synthase activity. These regions are located in close proximity to the active site and contain key amino acid substitutions that differentiate CiCaSSy from CiCaMS.[4] While direct one-to-one residue comparisons with SaSSy and SanSyn are not explicitly detailed in the available literature, the principle of active site volume and residue polarity being key determinants of product outcome is consistent.
Quantitative Data Comparison
| Parameter | SaSSy (Santalum album) | SanSyn (Clausena lansium) | CiCaSSy (Cinnamomum camphora) |
| Substrate | (E,E)-Farnesyl Diphosphate | (E,E)-Farnesyl Diphosphate | (E,E)-Farnesyl Diphosphate |
| Km for FPP (µM) | 1.4[5] | Not Reported | Not Reported |
| kcat (s-1) | 0.34[1] | Not Reported | Not Reported |
| Major Products | α-santalene, β-santalene, epi-β-santalene, exo-α-bergamotene[1] | α-santalene[3] | α-santalene, β-santalene, trans-α-bergamotene[4] |
| Product Distribution (Wild-Type) | α-santalene (41.2%), β-santalene (29.5%), epi-β-santalene (4.4%), exo-α-bergamotene (21.6%)[5] | Predominantly α-santalene[3] | Mixture of α-santalene, β-santalene, and trans-α-bergamotene[4] |
| Key Active Site Residues | F424, F545, T318[2] | F441, T298[2][3] | Residues in regions R4, R5, R6[4] |
Experimental Protocols
The characterization and comparison of santalene synthases involve a series of established biochemical and molecular biology techniques.
Protein Expression and Purification
Recombinant santalene synthases are typically expressed in Escherichia coli. The general workflow is as follows:
-
Gene Synthesis and Cloning : The codon-optimized gene encoding the santalene synthase is synthesized and cloned into an expression vector, often with a polyhistidine tag (His-tag) for purification.
-
Transformation : The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth : A starter culture is grown overnight and then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Induction : Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for several hours to overnight to enhance protein solubility.
-
Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. Lysis is typically achieved through sonication.
-
Purification : The soluble protein fraction is separated from cell debris by centrifugation and purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The His-tagged protein binds to the resin and is eluted with a buffer containing a high concentration of imidazole.
-
Purity Assessment : The purity of the protein is assessed by SDS-PAGE.
Site-Directed Mutagenesis
To investigate the role of specific active site residues, site-directed mutagenesis is performed to create protein variants with single or multiple amino acid substitutions.
-
Primer Design : Complementary primers (25-45 bases in length) containing the desired mutation are designed. The primers should have a high GC content and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification : A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., Pfu polymerase) and the plasmid containing the wild-type santalene synthase gene as a template. The PCR cycling conditions typically involve an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.
-
Template Digestion : The parental, methylated template DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation : The digested PCR product is transformed into competent E. coli cells.
-
Sequence Verification : The entire gene of the resulting mutant plasmids is sequenced to confirm the desired mutation and to ensure that no other mutations were introduced during the PCR process.
Enzyme Kinetics and Product Analysis
The catalytic activity and product profile of the wild-type and mutant enzymes are determined through in vitro assays followed by gas chromatography-mass spectrometry (GC-MS) analysis.
-
Enzyme Assay : The purified enzyme is incubated with the substrate (E,E)-FPP in a reaction buffer containing a divalent cation (typically Mg2+) at a controlled temperature and pH.
-
Product Extraction : The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent such as hexane or ethyl acetate. An internal standard is added for quantification.
-
GC-MS Analysis : The extracted products are analyzed by GC-MS. The compounds are separated on a GC column and identified based on their retention times and mass spectra, which are compared to those of authentic standards and spectral libraries.
-
Kinetic Parameter Determination : To determine the Michaelis-Menten kinetic parameters (Km and kcat), the initial reaction rates are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: General biosynthetic pathway for santalenes and santalols.
Caption: Experimental workflow for santalene synthase characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Homology modeling, molecular docking and MD simulation studies to investigate role of cysteine protease from Xanthomonas campestris in degradation of Aβ peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sandalwood Fragrance Biosynthesis Involves Sesquiterpene Synthases of Both the Terpene Synthase (TPS)-a and TPS-b Subfamilies, including Santalene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Characterization of Santalene Synthase
Introduction
Santalene synthases are a class of terpene cyclases that catalyze the conversion of farnesyl diphosphate (FPP) into a mixture of sesquiterpenes, primarily α-, β-, and epi-β-santalene, which are the precursors to the fragrant santalols found in sandalwood oil.[1] The characterization of these enzymes is crucial for both understanding their catalytic mechanisms and for their application in metabolic engineering to produce sandalwood oil components sustainably. This guide provides a comparative overview of in vitro and in vivo methods used to characterize santalene synthases, supported by experimental data and protocols.
-
In Vitro Characterization: This approach involves studying the purified enzyme in a controlled, cell-free environment. It is ideal for determining fundamental biochemical properties such as kinetic parameters, substrate specificity, and product profiles under defined conditions.
-
In Vivo Characterization: This method assesses the enzyme's function within a living host organism, such as genetically engineered Escherichia coli or Saccharomyces cerevisiae.[2] This provides insights into the enzyme's performance in a complex cellular environment, considering factors like substrate availability, cofactor regeneration, and potential metabolic bottlenecks. This is the definitive test for the enzyme's utility in a biotechnological production platform.
Data Presentation: A Comparative Analysis
The performance of santalene synthase can vary significantly between controlled laboratory assays and the complex environment of a living cell. The following tables summarize quantitative data from both in vitro and in vivo studies.
Table 1: In Vitro Kinetic Parameters of Santalene Synthase
This table outlines the key kinetic constants for santalene synthase from Santalum album (SaSS), providing a measure of the enzyme's intrinsic catalytic efficiency and affinity for its substrate, FPP.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Santalum album (SaSS) | (E,E)-FPP | 0.6[3] | 0.34[1] | 5.67 x 105 |
| Santalum album (SaSS) | (E,E)-FPP | 1.4[1] | - | - |
Table 2: In Vitro Product Distribution of Santalene Synthase
The product profile of santalene synthase is a critical characteristic. This table shows the relative abundance of the primary products generated by the wild-type enzyme from Santalum album and an engineered variant, demonstrating how enzyme engineering can alter product specificity.
| Enzyme | α-Santalene (%) | β-Santalene (%) | epi-β-Santalene (%) | exo-α-Bergamotene (%) |
| SaSS (Wild-Type) | 41.2 ± 1.0[3] | 29.5 ± 0.4[3] | 4.4 ± 0.0[3] | 21.6 ± 0.6[3] |
| SanSynF441V (Engineered) | 57.2[4] | 28.6[4] | 6.7[4] | 7.6[4] |
Table 3: In Vivo Production of Santalenes in Engineered Microorganisms
This table presents the product titers achieved in various microbial hosts. These values reflect the overall efficiency of the metabolic pathway and the enzyme's performance within a cellular context.
| Host Organism | Santalene Synthase | Key Genetic Modifications | Titer (mg/L) | Fermentation Scale |
| E. coli | ClSS (C. lansium) | Base strain | 6.4[5] | Shake Flask |
| E. coli | Engineered ClSS | Site-directed mutagenesis of ClSS | 887.5[5] | Shake Flask |
| E. coli | Engineered ClSS | Fusion tag added to engineered ClSS | 1078.8[5] | Shake Flask |
| E. coli | Engineered ClSS | Optimized pathway and fusion tag | 2916[5][6] | Fed-batch |
| S. cerevisiae | SaSS | Integrated biosynthetic cassettes | 94.6[7] | Shake Flask |
| S. cerevisiae | SaSS | ERG9 downregulation | 164.7[7] | Shake Flask |
| S. cerevisiae | SanSynF441V | MVA pathway optimization, ERG9 knockdown | 704.2 (total santalenes/santalols)[4] | Shake Flask |
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate characterization of enzymes. Below are representative protocols for both in vitro and in vivo analysis of santalene synthase.
Protocol 1: In Vitro Santalene Synthase Enzyme Assay
This protocol describes the expression, purification, and functional assay of recombinant santalene synthase.
-
Gene Cloning and Expression:
-
The coding sequence for santalene synthase is amplified via PCR and cloned into an expression vector (e.g., pET-28a(+) or pET-32b) containing an N-terminal His-tag.[3]
-
The recombinant plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3) or Rosetta 2(DE3).[3]
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger expression culture.
-
Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density. The culture is then incubated at a lower temperature to improve protein solubility.
-
-
Protein Purification:
-
Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged santalene synthase is loaded onto a Ni-NTA affinity chromatography column.[3]
-
The column is washed, and the protein is eluted using a buffer containing imidazole.
-
Protein purity is assessed by SDS-PAGE, and the concentration is determined using a method like the Bradford assay.
-
-
Enzyme Activity Assay:
-
The reaction is performed in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 250 mM NaCl, 10% glycerol) containing the purified enzyme and the substrate, (E,E)-FPP.[4]
-
The reaction mixture is incubated at 30°C for a set period (e.g., 2-3 hours).[4][8]
-
The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent, such as n-hexane, followed by vigorous vortexing.[4][8]
-
-
Product Analysis:
-
The organic layer is separated, concentrated under a stream of nitrogen if necessary, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Products are identified by comparing their retention times and mass spectra with authentic standards.
-
Protocol 2: In Vivo Production and Characterization in E. coli
This protocol outlines the steps for engineering E. coli to produce santalenes and analyzing the output.
-
Strain Engineering:
-
Fermentation:
-
Inoculate a baffled shake flask containing production medium with the engineered strain.
-
Add an overlay of a water-immiscible organic solvent (e.g., dodecane) to the culture to capture the volatile santalene products.
-
Induce gene expression at the appropriate time with an inducer like IPTG.
-
Conduct the fermentation for a defined period (e.g., 48-72 hours) under controlled temperature and shaking conditions.
-
-
Product Extraction and Quantification:
-
Harvest the dodecane overlay from the culture.
-
Alternatively, perform a whole-cell extraction using a solvent like ethyl acetate or hexane.
-
Analyze the extract using GC-MS to identify and quantify the santalene isomers produced. An internal standard is typically added for accurate quantification.
-
Mandatory Visualizations
Diagrams are provided below to illustrate key pathways and workflows, adhering to the specified design constraints.
Biosynthetic Pathway of Santalenes
Caption: Biosynthesis of santalenes from the precursor FPP, catalyzed by santalene synthase.
In Vitro Characterization Workflow
Caption: Standard workflow for the in vitro characterization of recombinant santalene synthase.
In Vivo Characterization Workflow
References
- 1. uniprot.org [uniprot.org]
- 2. US20200010822A1 - Santalene synthase - Google Patents [patents.google.com]
- 3. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationally engineering santalene synthase to readjust the component ratio of sandalwood oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Synthase Engineering and Targeted Engineering of α-Santalene Overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Transcriptomics of High vs. Low Santalene Producing Sandalwood
A detailed guide for researchers on the differential gene expression and metabolic pathways influencing santalene production in Santalum album.
This guide provides a comparative analysis of the transcriptomes of high and low santalene-producing strains of East Indian Sandalwood (Santalum album L.), a species highly valued for its essential oil rich in santalene. Understanding the genetic underpinnings of high oil yield is crucial for the genetic improvement and metabolic engineering of this economically important tree. This document summarizes key quantitative data from transcriptomic studies, details the experimental protocols used, and visualizes the relevant biological pathways.
Quantitative Data Summary
Transcriptome analysis of 15-year-old high-yielding (SaSHc) and low-yielding (SaSLc) Santalum album genotypes revealed significant differences in gene expression. The following tables summarize the key findings from the sequencing and differential gene expression analysis.[1][2][3][4]
Table 1: Sequencing and Assembly Statistics
| Metric | High-Yielding Strain (SaSHc) | Low-Yielding Strain (SaSLc) |
| Total Raw Paired-End Reads | 28,959,187 | 25,598,869 |
| Predicted Coding Sequences | 2,120,000 | 1,811,000 |
| Functionally Annotated Genes | 41,900 | 36,571 |
Source: Comparative transcriptome profiling of high and low oil yielding Santalum album L.[1][2][3][4]
Table 2: Differentially Expressed Genes (DEGs)
| Strain | Upregulated Genes | Downregulated Genes | Total DEGs |
| High-Yielding (SaSHc) | 784 | 339 | 1,123 |
| Low-Yielding (SaSLc) | 635 | 299 | 934 |
A total of 16,665 differentially expressed genes were commonly detected between the two accessions.[1][2][3][4] Source: Comparative transcriptome profiling of high and low oil yielding Santalum album L.[1][2][3][4]
Table 3: Gene Ontology (GO) Functional Classification of Predicted Coding Sequences
| GO Category | High-Yielding Strain (SaSHc) | Low-Yielding Strain (SaSLc) |
| Biological Process | 4,168 | 3,641 |
| Cellular Component | 5,758 | 4,971 |
| Molecular Function | 5,108 | 4,441 |
Source: Comparative transcriptome profiling of high and low oil yielding Santalum album L.[1][2][3][4]
Santalene Biosynthesis Pathway
The production of santalene, a sesquiterpenoid, originates from the mevalonate (MVA) pathway. The key precursor, farnesyl pyrophosphate (FPP), is cyclized by santalene synthase (SS) to form various santalene isomers.[5] These are then oxidized by cytochrome P450 monooxygenases (CYPs) to produce santalols, the main components of sandalwood oil.[6][7] Transcriptomic analysis has shown that genes in the terpenoid backbone biosynthesis pathway are significantly upregulated in high oil-yielding sandalwood.[2]
Experimental Protocols
The following sections detail the methodologies employed in the comparative transcriptomic analysis of high and low santalene-producing Santalum album.
Plant Material and RNA Extraction
Fifteen-year-old high oil-yielding (SaSHc) and low oil-yielding (SaSLc) Santalum album genotypes were used for the analysis. Total RNA was extracted from the heartwood tissue. The quality and quantity of the extracted RNA were assessed using spectrophotometry and gel electrophoresis to ensure suitability for sequencing.
Library Preparation and Sequencing
RNA-Seq libraries were prepared from the extracted total RNA. The libraries were then sequenced using the Illumina platform to generate paired-end reads.[2][4]
De Novo Transcriptome Assembly and Annotation
The raw sequencing reads were processed to remove low-quality reads and adapters. The high-quality reads were then assembled de novo using the Trinity assembler (v2.5) with a k-mer size of 25 and a minimum contig length of 200 bp.[2] The assembled transcripts were further clustered into unigenes using CD-HIT-EST. Coding sequences (ORFs) were predicted using TransDecoder.[2]
Functional annotation of the unigenes was performed by comparing their sequences against public databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).[2][3]
Differential Gene Expression Analysis
The clean reads from each sample were mapped back to the assembled transcriptome. The expression levels of the unigenes were calculated and normalized. Differentially expressed genes (DEGs) between the high and low-yielding strains were identified based on statistical analysis of the read counts.
Experimental Workflow
The overall workflow for the comparative transcriptomic analysis is depicted in the diagram below.
Key Findings and Implications
The comparative transcriptomic study identified a significant number of differentially expressed genes between high and low santalene-producing sandalwood trees.[3] Notably, genes involved in the terpenoid biosynthesis pathway were found to be upregulated in the high-yielding strain.[2] This suggests that the enhanced expression of genes in this pathway is a key factor contributing to higher santalene production.
Furthermore, the study identified several transcription factor families, such as MYB, that may act as upstream regulators of the santalene synthase gene (SaSSY), which is a critical enzyme in the biosynthesis pathway.[8][9] The identification of these regulatory elements and key biosynthetic genes provides valuable targets for future genetic engineering and breeding programs aimed at improving sandalwood oil yield.
The results also highlighted the involvement of a large number of cytochrome P450 families in high oil biosynthesis, indicating their crucial role in the hydroxylation of santalenes to santalols.[1][2]
Logical Relationship of Differential Gene Expression to Santalene Output
The diagram below illustrates the logical flow from differential gene expression to the observed difference in santalene production between the high and low-yielding strains.
References
- 1. Comparative transcriptome profiling of high and low oil yielding Santalum album L | Semantic Scholar [semanticscholar.org]
- 2. Comparative transcriptome profiling of high and low oil yielding Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative transcriptome profiling of high and low oil yielding Santalum album L | PLOS One [journals.plos.org]
- 4. Comparative transcriptome profiling of high and low oil yielding Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Santalene Production: A Guide to Validated Gene Knockouts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validated gene knockout strategies aimed at boosting santalene production in microbial hosts. Here, we delve into the experimental data, detailed protocols, and underlying metabolic pathways to inform your strain engineering efforts.
The production of santalene, a precursor to the valuable fragrance and pharmaceutical compound santalol, has been a significant focus of metabolic engineering. By strategically knocking out specific genes, researchers can redirect metabolic flux towards the santalene biosynthesis pathway, leading to substantial increases in yield. This guide summarizes key findings from published research, presenting a comparative analysis of different gene knockout targets in the widely used chassis organism, Saccharomyces cerevisiae.
Comparative Performance of Gene Knockouts
The following table summarizes the quantitative impact of various gene knockouts on santalene production, based on experimental data from peer-reviewed studies. These modifications are often part of a broader metabolic engineering strategy that may include overexpression of pathway genes.
| Gene Target | Function | Host Organism | Fold Increase in Santalene Production | Final Titer (mg/L) | Reference |
| ERG9 | Squalene synthase (competing pathway) | Saccharomyces cerevisiae | 1.9-fold (promoter replacement) | 13.9 | [1][2] |
| DPP1 | Diacylglycerol pyrophosphate phosphatase (competing pathway) | Saccharomyces cerevisiae | Significant improvement | 92 (in combination with LPP1 knockout and ERG20 overexpression) | [3][4] |
| LPP1 | Lipid phosphate phosphatase (competing pathway) | Saccharomyces cerevisiae | Significant improvement | 92 (in combination with DPP1 knockout and ERG20 overexpression) | [3][4] |
| GDH1 | NADP-dependent glutamate dehydrogenase (cofactor competition) | Saccharomyces cerevisiae | Not explicitly quantified alone; part of a strategy that yielded a 4-fold overall improvement. | Not explicitly quantified alone | [3][5] |
| CIT2 | Peroxisomal citrate synthase (competing pathway) | Saccharomyces cerevisiae | 4-fold (in combination with MLS1 knockout) | Not explicitly quantified | [3] |
| MLS1 | Cytosolic malate synthase (competing pathway) | Saccharomyces cerevisiae | 4-fold (in combination with CIT2 knockout) | Not explicitly quantified | [3] |
| OYE2, OYE3 | Old yellow enzyme (byproduct formation) | Saccharomyces cerevisiae | Not directly on santalene; knockout decreased dihydro-α-santalol by 27.9% and increased Z-α-santalol by 23.1%. | 3.8 (Z-α-santalol) | [1][2] |
| ATF1, ATF2 | Alcohol acetyltransferases (byproduct formation) | Saccharomyces cerevisiae | Not directly on santalene; knockout, along with OYE2 and OYE3, eliminated acetyl dihydro-α-santalol byproduct. | Not applicable | [1][2] |
| ROX1 | Transcriptional repressor | Saccharomyces cerevisiae | Part of a multi-strategy approach to develop an optimized chassis strain. | Not explicitly quantified alone | [2] |
Key Metabolic Pathways and Engineering Strategies
The biosynthesis of santalene in engineered S. cerevisiae originates from the central carbon metabolism, proceeding through the mevalonate (MVA) pathway to produce the precursor farnesyl pyrophosphate (FPP). Gene knockout strategies primarily focus on channeling more FPP towards santalene synthase and away from competing pathways.
Caption: Metabolic pathways relevant to santalene production. Green arrows indicate the desired pathway, while red dashed lines with a 'T' end represent pathways targeted for knockout to reduce byproduct formation and increase precursor availability for santalene synthesis.
Experimental Protocols
A generalized workflow for the validation of gene knockouts for enhancing santalene production is outlined below. This typically involves strain construction, cultivation, and analytical validation.
Caption: A typical experimental workflow for validating gene knockouts to enhance santalene production.
Key Methodologies
1. Strain Construction (Gene Knockout):
-
Method: CRISPR/Cas9 is a commonly employed technique for targeted gene deletion in S. cerevisiae.
-
Procedure:
-
Design single guide RNAs (sgRNAs) specific to the target gene(s) (e.g., ERG9, DPP1).
-
Co-transform the host strain with a Cas9 expression plasmid and the sgRNA expression plasmid(s).
-
Provide a repair template (often a short double-stranded DNA oligo) to guide the homology-directed repair process, leading to the deletion of the target gene.
-
Select for successful transformants and verify the gene knockout via colony PCR and Sanger sequencing.
-
2. Cultivation and Production:
-
Media: Typically, synthetic complete (SC) medium with a suitable carbon source (e.g., glucose or galactose for inducible promoters) is used.
-
Culture Conditions: Strains are usually grown at 30°C with shaking (e.g., 200-250 rpm) for a defined period (e.g., 72-96 hours).
-
In-situ Extraction: An organic solvent overlay, such as dodecane, is often added to the culture medium to capture the volatile santalene, preventing its loss and potential toxicity to the cells.
3. Santalene Quantification:
-
Sample Preparation: The dodecane layer is collected from the culture, and an internal standard (e.g., caryophyllene) is added.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying santalene.
-
Analysis: The concentration of santalene is determined by comparing its peak area to that of the internal standard on the chromatogram and referencing a standard curve.
Logical Relationships of Knockout Strategies
The decision to knock out specific genes is based on a logical framework aimed at maximizing the metabolic flux towards santalene. The following diagram illustrates the rationale behind targeting different parts of the metabolic network.
Caption: Logical framework for selecting gene knockout targets to enhance santalene production.
By systematically applying these validated gene knockout strategies, researchers can significantly improve the efficiency of microbial santalene production, paving the way for a more sustainable and economically viable source of this high-value compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rationally engineering santalene synthase to readjust the component ratio of sandalwood oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Tricyclo2.2.1.02,6heptane, 1,7-dimethyl-7-(4-methyl-3-pentenyl)-, (-)- proper disposal procedures
For the safe and compliant disposal of Tricyclo[2.2.1.02,6]heptane, 1,7-dimethyl-7-(4-methyl-3-pentenyl)-, (-)- (CAS: 512-61-8), also known as α-Santalene, it is imperative to adhere to hazardous waste regulations. This substance presents a significant aspiration hazard and is toxic to aquatic life.
This guide provides procedural steps for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely.
Hazard Profile
A thorough understanding of the hazards is critical for safe handling and disposal.
| Hazard Statement | GHS Classification |
| H304: May be fatal if swallowed and enters airways.[1][2][3] | Aspiration Hazard, Category 1 |
| H400: Very toxic to aquatic life.[4] | Acute aquatic toxicity, Category 1 |
| H410: Very toxic to aquatic life with long lasting effects.[4] | Chronic aquatic toxicity, Category 1 |
Disposal Protocol
The primary directive for the disposal of this chemical is to manage it as hazardous waste in accordance with local, state, and federal regulations.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
